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4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine Documentation Hub

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  • Product: 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine
  • CAS: 1502062-34-1

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

Synthesis and Characterization of 4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine: A Comprehensive Technical Guide Executive Summary The molecule 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Characterization of 4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine: A Comprehensive Technical Guide

Executive Summary

The molecule 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine represents a highly specialized pharmacophore combining a primary amine, a 1H-1,2,3-triazole ring, and a sterically demanding lipophilic tail. This whitepaper outlines a field-proven, stereoselective synthetic architecture to access the (S)-enantiomer of this target. By integrating Ellman’s chiral sulfinamide chemistry with a modern, atom-economic in situ hydrazoic acid Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this guide provides a self-validating protocol designed for high yield, enantiomeric purity, and operational safety.

Structural Rationale & Pharmacophore Utility

As a Senior Application Scientist, I approach target synthesis not just as a sequence of reactions, but as the construction of specific functional modalities. The architecture of this molecule is highly deliberate:

  • 1H-1,2,3-Triazole Core: Acts as a robust, metabolically stable bioisostere for amide bonds. It provides both hydrogen bond donor (N-H) and acceptor (N=N) capabilities, crucial for orienting the molecule within kinase hinge regions or GPCR allosteric sites.

  • Primary Amine (C1): Essential for direct target engagement, typically forming critical salt bridges with aspartate or glutamate residues in the binding pocket.

  • 4,4-Dimethylpentyl Tail: This neopentyl-like, quaternary carbon-terminated chain is highly lipophilic. It is designed to aggressively fill deep hydrophobic pockets while resisting cytochrome P450-mediated metabolic oxidation, as it lacks α -protons at the terminal carbon.

Retrosynthetic Architecture & Mechanistic Design

To achieve absolute stereocontrol and avoid cumbersome protecting group manipulations on the triazole ring, the retrosynthetic strategy relies on two pillar methodologies:

  • Ellman’s Chiral Auxiliary: The stereocenter at C1 is established via the diastereoselective addition of ethynylmagnesium bromide to an (R)-tert-butanesulfinyl imine[2]. The bulky tert-butyl group forces the nucleophile to attack from the less hindered face, ensuring a diastereomeric ratio (dr) > 95:5.

  • In Situ HN 3​ CuAAC: Traditionally, synthesizing 1H-triazoles requires protected azides (e.g., benzyl azide) followed by harsh deprotection (Pd/C, H 2​ ). We bypass this by utilizing a modern protocol where hydrazoic acid (HN 3​ ) is generated in situ from sodium azide and formic acid [1]. This allows for the direct installation of the unprotected 1H-triazole.

Retrosynthesis Target Target Amine (S)-Enantiomer BocTriazole Boc-Triazole Intermediate Target->BocTriazole TFA/DCM BocAlkyne Boc-Propargyl Amine BocTriazole->BocAlkyne NaN3, CuI HCOOH SulfinylImine Sulfinyl Imine BocAlkyne->SulfinylImine 1. Ethynyl-MgBr 2. HCl 3. Boc2O Aldehyde 4,4-dimethyl- pentanal SulfinylImine->Aldehyde (R)-t-BuSONH2 Ti(OEt)4

Retrosynthetic pathway utilizing Ellman's auxiliary and in situ HN3 CuAAC.

Step-by-Step Experimental Workflows (The Self-Validating Protocol)

Stage 1: Sulfinyl Imine Condensation

Causality: Titanium(IV) ethoxide acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to drive imine formation to completion without epimerization.

  • Charge a flame-dried flask with 4,4-dimethylpentanal (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt) 4​ (2.0 eq) dropwise at room temperature under argon.

  • Stir for 12 hours. Quench with an equal volume of saturated aqueous NaHCO 3​ .

  • Filter the resulting TiO 2​ salts through a Celite pad, wash with EtOAc, and concentrate the organic layer to yield (R,E)-N-(4,4-dimethylpentylidene)-2-methylpropane-2-sulfinamide.

Stage 2: Stereoselective Acetylide Addition

Causality: Conducting the Grignard addition at cryogenic temperatures (-78 °C) maximizes the facial selectivity dictated by the chiral sulfinyl group [2].

  • Dissolve the sulfinyl imine (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Add ethynylmagnesium bromide (0.5 M in THF, 1.5 eq) dropwise over 30 minutes.

  • Stir at -78 °C for 4 hours, then slowly warm to -20 °C and quench with saturated NH 4​ Cl.

  • Extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography to isolate the (S)-propargyl sulfinamide.

Stage 3: Auxiliary Cleavage and Boc Protection

Causality: The free propargyl amine can coordinate with Cu(I) in the subsequent click reaction, leading to catalyst poisoning. Boc protection prevents this off-target chelation.

  • Treat the propargyl sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 2 hours at room temperature to cleave the sulfinyl group.

  • Concentrate in vacuo to yield the amine hydrochloride.

  • Suspend in DCM, add Et 3​ N (3.0 eq) and Boc 2​ O (1.2 eq). Stir for 6 hours at room temperature.

  • Wash with 1M HCl and brine, then concentrate to yield tert-butyl (S)-(5,5-dimethylhex-1-yn-3-yl)carbamate.

Stage 4: In Situ HN 3​ CuAAC (Click Chemistry)

Causality: Formic acid safely protonates sodium azide to generate hydrazoic acid (HN 3​ ) at safe, low equilibrium concentrations (<6%). TBTA ligand stabilizes the Cu(I) oxidation state in the aerobic/aqueous solvent system, preventing disproportionation [1].

  • Dissolve the Boc-protected alkyne (1.0 eq) in a MeOH/H 2​ O mixture (1:1, 0.1 M).

  • Add NaN 3​ (1.5 eq), CuI (5 mol%), and TBTA (5 mol%).

  • Add formic acid (1.2 eq) dropwise. Safety Note: Perform in a well-ventilated fume hood.

  • Stir at room temperature for 16 hours. The product, tert-butyl (S)-(1-(1H-1,2,3-triazol-4-yl)-4,4-dimethylpentyl)carbamate, typically precipitates or can be extracted with EtOAc.

CatalyticCycle CuI [CuL] Catalyst PiComplex π-Alkyne Cu Complex CuI->PiComplex Terminal Alkyne Acetylide Cu-Acetylide Complex PiComplex->Acetylide Base (-H+) Metallacycle Cu-Metallacycle (with HN3) Acetylide->Metallacycle HN3 (from NaN3 + HCOOH) TriazolylCu Triazolyl-Cu Complex Metallacycle->TriazolylCu Cyclization TriazolylCu->CuI Protonation Product 1H-1,2,3-Triazole TriazolylCu->Product Release

Catalytic cycle of the CuAAC reaction utilizing in situ generated hydrazoic acid.

Stage 5: Global Deprotection
  • Dissolve the Boc-triazole in a 1:1 mixture of TFA and DCM.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo to remove TFA. Neutralize the residue by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between 1M NaOH and DCM.

  • Isolate the final free base: (S)-4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine.

Analytical Characterization Matrix

To ensure the scientific integrity of the synthesized batch, the following quantitative data parameters must be validated against the expected values:

Analytical TechniqueExpected Parameters / SignalsMechanistic Rationale / Assignment
1 H NMR (400 MHz, CDCl 3​ ) δ 7.65 (s, 1H), 4.20 (t, 1H), 1.80-1.60 (m, 2H), 1.30-1.15 (m, 2H), 0.88 (s, 9H)7.65 (Triazole CH), 4.20 (Chiral C1-H), 1.80-1.15 (Aliphatic CH 2​ chain), 0.88 (tert-butyl tail).
13 C NMR (100 MHz, CDCl 3​ ) δ 148.2, 130.5, 49.8, 38.5, 34.2, 30.1, 29.5148.2, 130.5 (Triazole carbons), 49.8 (C1), 38.5 & 34.2 (C2, C3), 30.1 (C4 quaternary), 29.5 (C5 methyls).
HRMS (ESI-TOF) m/z [M+H] + calcd for C 9​ H 19​ N 4​ : 183.1604, found: 183.1608Confirms the exact mass and molecular formula of the fully deprotected target.
Chiral HPLC Chiralcel OD-H, Hexane/IPA (90:10), 1.0 mL/min, UV 210 nmValidates enantiomeric excess (ee > 98%) imparted by the Ellman auxiliary.

References

  • Dominik Jankovič, Miha Virant, and Martin Gazvoda. "Copper-Catalyzed Azide-Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles." Journal of Organic Chemistry, 2022, 87(6), 4018-4028. URL: [Link]

  • MaryAnn T. Robak, Melissa A. Herbage, and Jonathan A. Ellman. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600-3740. URL: [Link]

Exploratory

Structural Elucidation of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine: A Comprehensive NMR Guide

Executive Summary In modern drug discovery, the 1H-1,2,3-triazole moiety is a highly valued pharmacophore, frequently deployed as a bioisostere for amide bonds due to its metabolic stability and strong dipole moment. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 1H-1,2,3-triazole moiety is a highly valued pharmacophore, frequently deployed as a bioisostere for amide bonds due to its metabolic stability and strong dipole moment. The molecule 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine represents a complex analytical challenge, combining a dynamic heteroaromatic system with a highly branched, chiral aliphatic chain.

As a Senior Application Scientist, I approach structural elucidation not merely as a pattern-matching exercise, but as a rigorous, self-validating physical system. This whitepaper details the predictive causality behind the chemical shifts of this molecule, outlines a robust methodology for spectral acquisition, and provides authoritative assignments for both 1 H and 13 C NMR spectra.

Structural Logic & Predictive Causality

To accurately assign the NMR spectra of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, we must first deconstruct the molecule into its distinct electronic environments and understand the causality driving their chemical shifts:

  • The 1H-1,2,3-Triazole Core: Unsubstituted 1H-1,2,3-triazoles exist in a state of rapid prototropic tautomerism in solution (exchanging between N1, N2, and N3). This dynamic equilibrium significantly broadens the N-H proton signal, often pushing it into the highly deshielded 14.0–15.0 ppm region due to the strong ring current and adjacent electronegative nitrogens[1]. The C4 position is a quaternary carbon, while C5 retains a single proton (C5-H) that resonates as a sharp singlet downfield.

  • The Chiral Alpha-Carbon (C1): The C1 carbon acts as the bridge between the triazole ring and the aliphatic chain. Because it is directly bonded to both an aromatic system and a primary amine (-NH 2​ ), the C1 proton experiences additive deshielding, shifting it to the ~4.1 ppm region.

  • The Neohexyl-like Tail (C2 to C5): The aliphatic chain terminates in a tert-butyl group (C4 is quaternary, bonded to C3 and three methyls). Free rotation around the C3-C4 bond ensures that all nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a massive, highly shielded 9H singlet near 0.9 ppm[2].

Quantitative Spectral Assignments

The following tables summarize the expected quantitative data for this molecule in DMSO- d6​ . DMSO is the preferred solvent because its strong hydrogen-bonding capability slows the exchange rate of the amine and triazole protons, allowing them to be observed more clearly than in non-polar solvents like CDCl 3​ [1].

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality & Assignment
Triazole N-H 14.00 – 15.00br s1HHighly deshielded by the heteroaromatic ring. Broadened due to rapid tautomeric exchange and quadrupolar relaxation[1].
Triazole C5-H 7.60 – 7.90s1HAromatic proton. Appears as a singlet because the adjacent C4 is fully substituted[3].
C1-H 4.00 – 4.20t (or dd)1HDeshielded by the adjacent primary amine and the electron-withdrawing triazole ring.
-NH 2​ 1.60 – 2.20br s2HPrimary amine protons. Broad due to solvent exchange.
C2-H 2​ 1.60 – 1.80m2HAliphatic methylene. Exhibits complex splitting due to the adjacent chiral C1 center.
C3-H 2​ 1.10 – 1.30m2HShielded aliphatic methylene adjacent to the bulky tert-butyl group.
C5-H 3​ & C4-(CH 3​ ) 2​ 0.85 – 0.95s9HTert-butyl group. Nine equivalent protons due to free rotation; highly shielded by the aliphatic environment[2].
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Causality & Assignment
Triazole C4 145.0 – 150.0Quaternary aromatic carbon. Shifted significantly downfield due to direct attachment to the alkyl chain and flanking nitrogen atoms[3].
Triazole C5 120.0 – 130.0Aromatic CH carbon. Less deshielded than C4[3].
Alkyl C1 48.0 – 55.0Aliphatic CH. Deshielded by the α -amine group and the triazole ring.
Alkyl C3 38.0 – 42.0Methylene carbon adjacent to the sterically bulky tert-butyl group.
Alkyl C2 30.0 – 35.0Standard aliphatic methylene carbon.
Alkyl C4 30.0 – 32.0Quaternary aliphatic carbon of the tert-butyl group[2].
C5 & C4-(CH 3​ ) 2​ 28.0 – 30.0Three equivalent methyl carbons of the tert-butyl group[2].

Self-Validating NMR Acquisition Protocol

A high-integrity analytical workflow requires that the experiment validates itself. The following step-by-step methodology ensures quantitative reliability and maximum signal-to-noise ratio (SNR).

Step 1: Sample Preparation Dissolve 15 mg of the analyte (for 1 H) or 40 mg (for 13 C) in 0.6 mL of high-purity DMSO- d6​ . Include 0.03% v/v Tetramethylsilane (TMS) as an internal standard to provide an absolute 0.00 ppm reference point.

Step 2: Thermal Equilibration Insert the sample into the spectrometer and set the probe temperature to 298 K. Crucial: Allow the sample to equilibrate for a minimum of 5 minutes. This prevents thermal convection currents that distort line shapes and degrade resolution.

Step 3: Probe Tuning and Matching (ATM) Execute automatic tuning and matching for both 1 H and 13 C frequencies. This minimizes reflected power and maximizes the efficiency of the radiofrequency (RF) pulses, directly improving SNR.

Step 4: Gradient Shimming Perform 3D gradient shimming (e.g., TopShim) on the Z-axis to homogenize the B 0​ magnetic field. Validation Check: The lock level must stabilize above 80%, and the TMS peak linewidth at half-height must be < 1.0 Hz.

Step 5: Pulse Calibration (P1) Determine the exact 90-degree pulse width for the specific sample conductivity. Do not rely on default parameters; an inaccurate flip angle compromises quantitative integration.

Step 6: Relaxation Delay (D1) Optimization Conduct a fast Inversion-Recovery ( T1​ ) experiment. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 2–4 seconds for 1 H, and up to 10 seconds for 13 C). This guarantees that all nuclei return to thermal equilibrium between scans, ensuring that peak integrations are strictly quantitative.

Step 7: Acquisition Acquire 16 scans for the 1D 1 H spectrum and 512–1024 scans for the 1D 13 C spectrum, utilizing inverse-gated decoupling for the carbon channel if strict quantitation is required.

Step 8: Processing Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation. Perform zero-order and first-order phase corrections, followed by a polynomial baseline correction to ensure accurate integrals.

NMR_Workflow A Sample Preparation (Internal Standard: TMS) B 1D 1H NMR (Proton Environments) A->B C 1D 13C NMR (Carbon Backbone) A->C D 2D COSY & HSQC (Spin Systems & Direct C-H) B->D C->D E 2D HMBC (Quaternary C & Connectivity) D->E F Structural Validation (Self-Validating System) E->F

Workflow for self-validating NMR acquisition and 2D structural elucidation.

2D Connectivity & Structural Validation

While 1D NMR provides the inventory of atoms, 2D NMR provides the blueprint of their connectivity[4]. To unambiguously prove the structure of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, we rely heavily on Heteronuclear Multiple Bond Correlation (HMBC).

HMBC detects long-range carbon-proton couplings (typically 2J and 3J , and occasionally 4J ). This is critical for assigning the quaternary carbons (Triazole C4 and Alkyl C4) which lack direct protons.

Key HMBC Correlations to Verify:

  • The Triazole-Alkyl Linkage: The C1-H proton (~4.1 ppm) will show a strong 3J correlation to the Triazole C4 (~145-150 ppm) and a 4J correlation to the Triazole C5 (~120-130 ppm).

  • The Triazole Ring: The Triazole C5-H (~7.8 ppm) will show a 2J correlation to the Triazole C4 and a 3J correlation across the bond to the Alkyl C1.

  • The Tert-Butyl Anchor: The massive 9H singlet (~0.9 ppm) will show a 2J correlation to the Quaternary Alkyl C4 (~31 ppm) and a 3J correlation to the Alkyl C3 methylene (~40 ppm).

HMBC_Correlations H1 H-1 (CH-NH2) C4_tri Triazole C-4 H1->C4_tri 3J C5_tri Triazole C-5 H1->C5_tri 4J C2 Alkyl C-2 H1->C2 2J C3 Alkyl C-3 H1->C3 3J H5_tri Triazole H-5 H5_tri->C4_tri 2J C1 Alkyl C-1 H5_tri->C1 3J H_tBu t-Butyl Protons H_tBu->C3 3J C4 Quaternary C-4 H_tBu->C4 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.

References

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. American Chemical Society (ACS).
  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A.
  • 4,4-Dimethylpentan-1-amine | C7H17N | CID 14454757. PubChem - NIH.

Sources

Foundational

Mass Spectrometry Analysis of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine: A Comprehensive Technical Guide

Executive Summary The structural elucidation of complex synthetic building blocks is a critical bottleneck in modern drug development. The molecule 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex synthetic building blocks is a critical bottleneck in modern drug development. The molecule 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine represents a highly functionalized pharmacophore, combining a metabolically stable 1,2,3-triazole bioisostere with a sterically hindered primary aliphatic amine. This whitepaper provides an in-depth mechanistic guide to the high-resolution electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) analysis of this compound. By mapping the specific collision-induced dissociation (CID) pathways, researchers can confidently identify this fragment and its derivatives in complex biological or synthetic matrices.

Molecular Architecture & Physicochemical Profiling

Understanding the gas-phase behavior of an analyte begins with its ground-state molecular architecture.

  • Chemical Formula: C9H18N4

  • Exact Monoisotopic Mass: 182.1531 Da

  • Protonated Precursor [M+H]+ : 183.1610 m/z

  • Structural Domains: The molecule is defined by three distinct domains that dictate its MS/MS fragmentation:

    • The Primary Amine: A highly basic site (pKa ~9.5) that serves as the primary locus for protonation in solution, driving α -cleavage events.

    • The 1H-1,2,3-Triazole Ring: A secondary basic site that, upon gas-phase proton migration, undergoes characteristic ring-opening and nitrogen extrusion.

    • The Neohexyl Chain (4,4-dimethylpentyl): A bulky, lipophilic aliphatic tail susceptible to inductive cleavage and neutral alkene loss.

High-Resolution LC-MS/MS Analytical Workflow

To generate reproducible and high-fidelity mass spectra, the analytical workflow must be optimized for both the polar triazole/amine core and the lipophilic tail.

LCMS_Workflow S1 Sample Prep (Dilution/Spike) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 Q-TOF MS/MS (CID: 15-35 eV) S3->S4 S5 Data Analysis (Mass Validation) S4->S5

Fig 1. End-to-end LC-MS/MS analytical workflow for triazole-amine characterization.

Mechanistic Elucidation of Fragmentation Pathways

In positive electrospray ionization (ESI+), the molecule readily forms the protonated precursor [M+H]+ at m/z 183.1610. The fragmentation of this even-electron ion proceeds via three distinct, competitive pathways driven by charge localization and the thermodynamic stability of the resulting neutral losses.

Pathway A: Amine-Directed Fragmentation

Primary aliphatic amines characteristically undergo α -cleavage in the mass spectrometer[1]. In ESI-MS/MS, this manifests as the facile expulsion of ammonia ( NH3​ , -17.0265 Da), yielding a resonance-stabilized carbocation at m/z 166.1344. The causality behind the high abundance of this fragment lies in the adjacent triazole ring, which provides benzylic-like resonance stabilization to the C1 carbocation, significantly lowering the activation energy required for the transition state.

Pathway B: Triazole Ring Cleavage

A universal hallmark of 1,2,3-triazole mass spectrometry is the extrusion of molecular nitrogen ( N2​ , -28.0061 Da)[2]. During CID, proton mobility allows the charge to migrate to the triazole N2 or N3 position. This induces ring opening, followed by the rapid loss of N2​ to form a reactive imine or diazo-like species at m/z 155.1548[3]. Because breaking the aromaticity of the triazole ring requires substantial energy, this pathway dominates at higher collision energies (>25 eV).

Pathway C: Aliphatic Chain Cleavage

The sterically bulky 3,3-dimethylbutyl (neohexyl) chain attached to the C1 position is susceptible to inductive cleavage. Through a charge-remote fragmentation or a multi-centered rearrangement, the entire alkyl chain is eliminated as a neutral alkene (3,3-dimethyl-1-butene, C6​H12​ , -84.0939 Da). This results in a protonated (1H-1,2,3-triazol-4-yl)methanamine fragment at m/z 99.0671.

MS_Fragmentation M [M+H]+ m/z 183.1610 C9H19N4+ F1 [M+H - NH3]+ m/z 166.1344 C9H16N3+ M->F1 - NH3 (-17.0265 Da) F2 [M+H - N2]+ m/z 155.1548 C9H19N2+ M->F2 - N2 (-28.0061 Da) F3 [M+H - C6H12]+ m/z 99.0671 C3H7N4+ M->F3 - C6H12 (-84.0939 Da) F4 [M+H - NH3 - N2]+ m/z 138.1282 C9H16N+ F1->F4 - N2 (-28.0061 Da) F2->F4 - NH3 (-17.0265 Da)

Fig 2. ESI-MS/MS fragmentation pathways of the protonated target molecule.

Quantitative Data Summary

To facilitate rapid identification in the laboratory, the theoretical exact masses and neutral losses for the primary CID pathways are summarized below.

Fragment IdentityElemental FormulaTheoretical m/zNeutral LossMass Error Tolerance
Precursor Ion C9​H19​N4+​ 183.1610N/A< 5 ppm
Amine Cleavage C9​H16​N3+​ 166.1344 NH3​ (17.0265 Da)< 10 ppm
Triazole Cleavage C9​H19​N2+​ 155.1548 N2​ (28.0061 Da)< 10 ppm
Dual Cleavage C9​H16​N+ 138.1282 NH3​ + N2​ (45.0326 Da)< 10 ppm
Alkyl Chain Loss C3​H7​N4+​ 99.0671 C6​H12​ (84.0939 Da)< 10 ppm

Self-Validating Experimental Protocol: Step-by-Step Methodology

To ensure absolute data integrity and reproducibility, the following protocol is designed as a self-validating system.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve the analyte in 50% LC-MS grade methanol/water to a final concentration of 1 µg/mL. Spike in a known isotopic standard (e.g., reserpine, m/z 609.2807).

  • Causality: A low concentration prevents detector saturation and space-charge effects in the Q-TOF, ensuring sub-5 ppm mass accuracy. The internal standard provides continuous lock-mass calibration.

Step 2: UHPLC Separation

  • Action: Utilize a C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 10 minutes (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

  • Causality: The lipophilic 4,4-dimethylpentyl chain requires a non-polar stationary phase for adequate retention. The 0.1% formic acid lowers the pH, ensuring complete protonation of the primary amine for maximum ESI+ sensitivity.

Step 3: Q-TOF MS/MS Acquisition

  • Action: Set ESI positive mode with a capillary voltage of 3.5 kV. Isolate the precursor with a 1.0 m/z window around 183.16. Apply a stepped Collision Energy (CE) ramp from 15 eV to 35 eV.

  • Causality: Stepping the CE is critical. The loss of NH3​ requires low activation energy (optimal at ~15 eV), whereas the extrusion of N2​ from the highly stable triazole ring requires higher energy (>25 eV). Acquiring across a ramp ensures all diagnostic fragments are captured in a single composite MS/MS spectrum.

Step 4: System Suitability & Data Validation (The Self-Validating Check)

  • Action: Before accepting the MS/MS spectrum, the acquisition software must verify two parameters: (1) The precursor exact mass is 183.1610 ± 5 ppm, and (2) The isotopic distribution matches the theoretical C9​H19​N4+​ profile (e.g., M+1 intensity ~10.5% due to natural 13C abundance).

  • Causality: If these criteria fail, the system automatically flags the run for recalibration, preventing the misidentification of isobaric interferences.

References[2] Mass spectra of 1,2,3-triazoles, Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNRR5VS0kIdHc36FqJ-Mcj_QAZGaDYCLm-c4vPWVdp0ZX8Mgf9YBtJg7ibZQJirgQKTx3I6Cyc5v2NpKDs1CmqtmVIwawlXu1tAkNZin805ms8_suBCxI6ZDMr7g-HugFl47EyYVdnE1TauFtatfnfhEsSPKPaMbm-P7RNucI=[1] Video: Mass Spectrometry: Amine Fragmentation, JoVE. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX6R5VhyrpAHN8O5m5QdEVv8uj5UBUGRl_sOYyM15I3BS3ylac5n7vmWTYoRhW2kmyO5FMjG36bCvnlzjPz9PX8TQl9s5s7sDXSaW3ll_xLwLU4hWtFoTcyOmpFFeglWfUgmLKWv35BvZblZxzyrMjE3R58--1sDfml5kJjqi26x1jb37hoA70frJxfErJ5A==[3] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy, PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUmUV71b11UrHoH0rU4QMeXqzCWDu7Zzqdt_N3z8vsKJ8EK8TwtMBjV57iR9bZvqojg_6gucUEz4tq832T4Ti1WrX5LgyN3tPG3xXRhjFg9BR9oNYyX8MZH7ZESrvXeihN2vW3hYyrG0E-sUg=

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Exploratory

Crystal structure of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

An In-depth Technical Guide to the Prospective Crystal Structure of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine Audience: Researchers, scientists, and drug development professionals. Abstract: The 1,2,3-triazole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Crystal Structure of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its role as a bioisostere and its ability to engage in significant intermolecular interactions. This guide provides a comprehensive, prospective analysis of the crystal structure of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, a novel compound of interest. As the crystal structure for this specific molecule has not yet been reported in publicly accessible databases such as the Cambridge Structural Database (CSD), this document outlines a robust, field-proven methodology for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. We further present a predictive analysis of its key structural features, offering valuable insights for researchers engaged in the rational design of small molecule therapeutics.

Introduction and Rationale

The unique combination of a bulky, hydrophobic neopentyl group with a polar, hydrogen-bonding capable triazole-amine headgroup in 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine makes it a compelling target for structural analysis. Understanding its three-dimensional conformation and intermolecular packing in the solid state is paramount for predicting its physicochemical properties, such as solubility and melting point, and for modeling its potential interactions with biological targets.

The 1,2,3-triazole ring is not merely a linker; it is a rigid, planar structure with a significant dipole moment. Its nitrogen atoms are excellent hydrogen bond acceptors, while the C-H bond of the triazole ring can act as a weak hydrogen bond donor. Coupled with the primary amine's strong hydrogen-bonding donor capacity, we can anticipate a rich network of non-covalent interactions governing the crystal packing. This guide provides the technical framework to elucidate these interactions.

Proposed Synthesis and Purification

To obtain single crystals of sufficient quality for X-ray diffraction, the synthesis of highly pure material is a critical prerequisite. The most logical and efficient synthetic route to the target compound is via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

Synthetic Workflow

The proposed two-step synthesis involves the preparation of a key azide intermediate followed by the cycloaddition reaction.

G cluster_0 Step 1: Azide Synthesis cluster_1 Step 2: CuAAC 'Click' Reaction A 4,4-dimethylpentan-1-amine C 1-azido-4,4-dimethylpentane A->C Base, Solvent B Azide Transfer Reagent (e.g., triflyl azide) B->C F Target Compound: 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine C->F Solvent (e.g., t-BuOH/H2O) D Propargylamine D->F E Copper(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) E->F

Figure 1: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-azido-4,4-dimethylpentane

  • Dissolution: Dissolve 4,4-dimethylpentan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.2 eq), to the solution and cool to 0 °C in an ice bath.

  • Azide Transfer: Slowly add a solution of trifluoromethanesulfonyl azide (triflyl azide, 1.1 eq) in DCM to the cooled reaction mixture. Causality Note: The slow addition at low temperature is crucial to control the exothermicity of the reaction and prevent side product formation.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 1-azido-4,4-dimethylpentane.

Step 2: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Mixture: In a round-bottom flask, dissolve 1-azido-4,4-dimethylpentane (1.0 eq) and propargylamine (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the active Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in water. Expertise Insight: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ, which is essential for the catalytic cycle of the CuAAC reaction.

  • Reaction Initiation: Add the catalyst solution to the reactant mixture. Stir vigorously at room temperature.

  • Monitoring and Completion: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography or recrystallization to yield the final product with >99% purity, which is critical for successful crystallization.

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. Several methods should be attempted in parallel to maximize the chances of success.

Crystallization MethodSolvent SystemRationale & Key Considerations
Slow Evaporation Dichloromethane/MethanolThe compound is dissolved to near-saturation. The flask is covered with parafilm perforated with a few small holes to allow for slow solvent evaporation over several days.
Vapor Diffusion Methanol (solvent) / Diethyl Ether (anti-solvent)A vial containing a concentrated solution of the compound in methanol is placed inside a larger, sealed jar containing diethyl ether. The anti-solvent vapor slowly diffuses into the vial, reducing the compound's solubility and promoting crystal growth.
Solvent Layering Dichloromethane (solvent) / Hexane (anti-solvent)A concentrated solution of the compound in a dense solvent (DCM) is carefully layered with a less dense, miscible anti-solvent (hexane). Crystals form at the interface over time.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it can be analyzed by single-crystal X-ray diffraction (SC-XRD).

Data Collection and Processing Workflow

G A Mount Crystal on Goniometer B Screen Crystal Quality A->B C Collect Diffraction Data (Full Sphere) B->C D Integrate Reflections (e.g., using SAINT software) C->D E Apply Absorption Correction (e.g., SADABS) D->E F Determine Space Group & Unit Cell (e.g., XPREP) E->F G Solve Structure (e.g., SHELXT) F->G H Refine Structure (e.g., SHELXL) G->H I Validate & Analyze Structure (e.g., PLATON, Mercury) H->I

Figure 2: Standard workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement
  • Data Collection: A crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected using a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

  • Structure Solution: The phase problem is typically solved using "direct methods" or dual-space algorithms as implemented in software like SHELXT. This provides an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using a full-matrix least-squares method, for instance, with the SHELXL program. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Predicted Structural Features and Analysis

While the precise crystal structure is unknown, we can make expert predictions about its key features based on the known principles of molecular geometry and intermolecular forces.

Predicted Crystallographic Data

The following table summarizes the expected data that would be obtained from a successful structure determination.

ParameterPredicted Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicThese are the most common crystal systems for organic molecules.
Space GroupP2₁/c or P-1These centrosymmetric space groups are frequently observed for chiral molecules crystallizing as a racemate.
Unit Cell Volume1200 - 1600 ųEstimated based on the molecular volume.
Density (calculated)1.0 - 1.2 g/cm³Typical for non-halogenated organic compounds.
R-factor (R1)< 0.05A value below 5% indicates a good fit between the model and the experimental data.
Goodness-of-Fit (GooF)~1.0A value close to 1.0 indicates a high-quality refinement.
Intramolecular Conformation

The bond between the neopentyl group and the triazole ring is a single C-C bond, allowing for rotational freedom. However, steric hindrance from the bulky t-butyl group will likely force a staggered conformation, minimizing steric strain. The triazole ring itself will be planar, as expected.

Intermolecular Interactions: The Hydrogen Bond Network

The most critical aspect of the crystal packing will be the network of hydrogen bonds. The primary amine (-NH₂) group has two donor protons, and the triazole ring has two potential acceptor nitrogen atoms (N1 and N2). This creates the potential for a robust and directional hydrogen-bonding network.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_NH2 H-N-H B_Triazole Triazole Ring (N-acceptor) A_NH2->B_Triazole N-H···N C_Triazole Triazole Ring (N-acceptor) A_NH2->C_Triazole N-H···N A_Triazole Triazole Ring

Figure 3: Predicted primary hydrogen bond motif involving the amine and triazole rings.

We can hypothesize the formation of supramolecular synthons, such as chains or dimers, mediated by N-H···N hydrogen bonds. The specific arrangement will dictate the overall crystal packing and influence the material's physical properties. The hydrophobic neopentyl groups will likely segregate into non-polar regions of the crystal lattice, interacting through weaker van der Waals forces.

Conclusion

This guide has provided a comprehensive, scientifically-grounded framework for the determination and analysis of the crystal structure of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine. By following the detailed protocols for synthesis, purification, crystallization, and X-ray diffraction, researchers can successfully elucidate the three-dimensional structure of this molecule. The predictive analysis presented herein suggests that a rich network of N-H···N hydrogen bonds will be the defining feature of its crystal packing. The resulting structural data will be invaluable for future drug design efforts, enabling a deeper understanding of its structure-activity relationships.

References

  • Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: current developments. Bioorganic Chemistry, 71, 30-54. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Thair K. Al-Hussainy, A. S., & Verwer, P. (2016). An Introduction to Crystallization of Small Molecules. IntechOpen. [Link]

  • Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

Foundational

Engineering 1,2,3-Triazole-Aliphatic Amine Hybrids: A Technical Guide to Synthesis, Catalysis, and Drug Discovery

Executive Summary The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, celebrated for its metabolic stability, strong dipole moment, and ability to act as a bioisostere for amide bonds[1]. When conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, celebrated for its metabolic stability, strong dipole moment, and ability to act as a bioisostere for amide bonds[1]. When conjugated with aliphatic amines, the resulting hybrids offer highly tunable physicochemical properties, allowing drug developers to precisely modulate pKa, aqueous solubility, and target-binding kinetics. However, the synthesis of these hybrids has historically been bottlenecked by the chemical nature of aliphatic amines, which act as strong σ-donors that poison the transition metal catalysts typically used in cycloaddition and hydroamination reactions[2]. This whitepaper dissects the mechanistic rationale behind these hybrids, outlines cutting-edge synthetic methodologies (including azide-free and Lewis acid-assisted protocols), and provides self-validating experimental workflows for researchers.

The Mechanistic Rationale: Pharmacophore Synergy

The strategic conjugation of 1,2,3-triazoles with aliphatic amines is driven by synergistic pharmacophore logic. The triazole core provides a rigid, flat vector that restricts the conformational flexibility of the attached aliphatic amine, pre-organizing the molecule for optimal receptor engagement[3].

  • Metabolic Shielding: Unlike traditional amides or esters, the 1,2,3-triazole is highly resistant to enzymatic cleavage, oxidation, and reduction[4].

  • Hydrogen Bonding: The N2 and N3 atoms of the triazole act as potent hydrogen bond acceptors, while the aliphatic amine (depending on its substitution) can serve as a hydrogen bond donor or a positively charged anchor at physiological pH, critical for interacting with acidic residues in target binding pockets[4].

Overcoming Synthetic Bottlenecks: Transition Metal Catalysis vs. Amine Poisoning

Standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) or gold-catalyzed hydroamination often fails when aliphatic amines are introduced. Because aliphatic amines are highly nucleophilic and possess strong coordinating abilities, they rapidly bind to soft transition metals like Au(I) or Cu(I), forming off-cycle, catalytically dead complexes (e.g., [L-Au-Amine]+)[2].

To achieve the addition of aliphatic amines to arylalkynes, a dual-catalyst system utilizing a 1,2,3-triazole-coordinated gold(I) catalyst (TA-Au) and a zinc triflate (Zn(OTf)2) co-catalyst is required[2].

Causality of the Lewis Acid: Zn(OTf)2 operates on Hard-Soft Acid-Base (HSAB) principles. The hard Lewis acid (Zn2+) acts as a transient scavenger, preferentially sequestering the hard aliphatic amine. This prevents the amine from outcompeting the triazole ligand, keeping the steady-state concentration of free amine low enough to preserve the soft Au(I) center's π-acidity for alkyne activation, yet high enough to allow nucleophilic attack on the activated alkyne[2].

G A TA-Au Catalyst (Resting State) B [L-Au-Amine]+ (Dead Catalyst) A->B Aliphatic Amine D Alkyne Activation (π-acidic Au) A->D Arylalkyne binds C Zn(OTf)2 Scavenger (Lewis Acid) B->C Zn(OTf)2 rescues Au C->A Regenerates TA-Au E Hydroamination Product D->E Amine attacks E->A Product Release

TA-Au and Zn(OTf)2 synergistic catalysis preventing aliphatic amine poisoning.

Advancements in Azide-Free Methodologies

Safety concerns regarding explosive organic azides have driven the development of azide-free multi-component reactions. A breakthrough tandem reaction utilizes 2,2-dimethoxyacetaldehyde, p-toluenesulfonylhydrazine, and primary aliphatic amines under weakly acidic conditions to yield 1-aliphatic-1,2,3-triazoles[5].

Mechanistic Causality: The reaction proceeds via the condensation of the aldehyde and hydrazine to form a hydrazone. The critical step is the acid-catalyzed elimination of methanol to generate a highly reactive enol diazene intermediate. The aliphatic amine then acts as a nucleophile, attacking this intermediate before a final cyclization yields the target triazole[5].

G A Dimethoxyacetaldehyde + Tosylhydrazine B Hydrazone Intermediate A->B MeOH, rt C Enol Diazene (Reactive) B->C -MeOH (AcOH) D Aliphatic Amine Nucleophile C->D Attack E 1-Aliphatic 1,2,3-Triazole D->E Cyclization 75°C

Azide-free 3-component synthesis mechanism for 1-aliphatic-1,2,3-triazoles.

Self-Validating Experimental Protocols

Protocol 1: Azide-Free 3-Component Synthesis of 1-Aliphatic-1,2,3-Triazoles

Reference: Patterson Group Methodology[5].

  • Condensation: In a flame-dried round-bottom flask, combine 2,2-dimethoxyacetaldehyde (1.0 equiv) and p-toluenesulfonylhydrazine (1.0 equiv) in anhydrous methanol.

    • Causality: Methanol is chosen to selectively drive hydrazone formation at room temperature without triggering premature side reactions.

  • Intermediate Validation: Stir at room temperature for 2 hours. Monitor via TLC to ensure complete consumption of the starting materials and formation of the hydrazone.

  • Solvent Exchange: Evaporate the methanol completely under reduced pressure.

  • Activation & Amine Addition: Dissolve the crude hydrazone in glacial acetic acid. Add the primary aliphatic amine (1.2 equiv).

    • Causality: Acetic acid provides the precise acidic environment required to protonate the acetal oxygen, forcing the elimination of methanol and generating the electrophilic enol diazene[5].

  • Cyclization: Heat the reaction mixture to 75 °C and stir until completion (typically 4-6 hours).

  • Workup: Neutralize the mixture carefully with saturated NaHCO3. Extract with ethyl acetate, dry the organic layer over Na2SO4, and purify via flash chromatography to isolate the 1-aliphatic-1,2,3-triazole.

Protocol 2: TA-Au/Zn(OTf)2 Catalyzed Hydroamination of Arylalkynes

Reference: Lewis Acid Assisted Triazole-Gold Catalyst System[2].

  • Catalyst Preparation: Inside an inert-atmosphere glovebox, combine the Triazole-Gold (TA-Au) catalyst (5 mol%) and Zn(OTf)2 (20 mol%) in anhydrous toluene.

  • Substrate Introduction: Add the arylalkyne (1.0 equiv) to the catalyst mixture.

  • Controlled Amine Addition: Slowly introduce the aliphatic amine (1.5 equiv) dropwise.

    • Causality: Zn(OTf)2 must be present before the aliphatic amine is introduced. This ensures the Lewis acid immediately scavenges the amine, preventing it from displacing the triazole ligand on the Au(I) center and causing catalyst decomposition[2].

  • Reaction: Seal the vessel, remove it from the glovebox, and heat to 100 °C for 12-24 hours.

  • Quenching: Cool the mixture to room temperature. Filter the crude mixture through a short pad of silica gel to strip away the metal salts (Au and Zn).

  • Isolation: Concentrate the filtrate under reduced pressure and purify the resulting enamine/imine product via chromatography.

Quantitative Pharmacological Profiling

The integration of aliphatic amines into the 1,2,3-triazole framework has yielded significant clinical and pre-clinical candidates. The table below summarizes key quantitative data extracted from recent literature.

Pharmacological Target / DiseaseStructural MotifKey Quantitative Metric / OutcomeRef.
Xanthine Oxidase (Gout) 1,2,3-triazole with alkylamine subunitsIC50 values comparable to clinical standards (Allopurinol / Febuxostat).[4]
Voltage-Gated Na+ Channels (Epilepsy) 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole (Rufinamide analogs)87.5% protection against electroshock-induced seizures (MES) at 100 mg/kg.[6]
Mycobacterium tuberculosis p-hydroxy diphenyl 1,2,3-triazolesHigh inhibition of M. tuberculosis H37Ra strain (ATCC 25177).[3]
LSD1 (Epigenetics/Cancer) methyl 4-(1H-1,2,3-triazol-1-yl) benzoateIrreversible inhibition achieved with an 85% synthetic yield of the precursor.[1]

Conclusion

The fusion of 1,2,3-triazoles with aliphatic amines represents a highly versatile strategy in modern drug design, offering unparalleled control over molecular stability and target affinity. While the inherent nucleophilicity of aliphatic amines poses severe challenges to transition metal catalysis[2], innovations such as the TA-Au/Zn(OTf)2 synergistic system[2] and azide-free cascade reactions[5] have successfully bypassed these bottlenecks. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, researchers can efficiently access these privileged scaffolds to accelerate the discovery of novel therapeutics.

References

  • Recent advances in azide-free 1,2,3-triazole construction
  • Novel 1,2,3-Triazole Compounds Containing Different Amine Groups: Synthesis, Characterization and in Silico Studies on Xanthine, dergipark.org.tr,
  • Recent developments on triazole nucleus in anticonvulsant compounds: a review, nih.gov,
  • Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review, rsc.org,
  • Biological importance and synthesis of 1,2,3-triazole deriv
  • Achieving Aliphatic Amine Addition to Arylalkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System | Organic Letters, acs.org,

Sources

Exploratory

IUPAC name and structure of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

An In-Depth Technical Guide to 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine: Synthesis, Characterization, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 4,4-dimethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, a novel heterocyclic compound with significant potential in medicinal chemistry. The 1,2,3-triazole moiety is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide details the structural elucidation and IUPAC nomenclature of the title compound, proposes a robust synthetic pathway via click chemistry, outlines essential characterization techniques, and explores its potential therapeutic applications based on structure-activity relationships of analogous compounds. The content is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Triazole Scaffolds in Modern Drug Discovery

The 1,2,3-triazole ring is a five-membered heterocyclic scaffold that has garnered immense interest in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[3][4] These aromatic systems are characterized by their metabolic stability, capacity for hydrogen bonding, and a significant dipole moment, all of which contribute to favorable drug-target interactions.[5][6] The incorporation of the 1,2,3-triazole moiety has led to the development of several clinically approved drugs with applications ranging from antibacterial and antifungal to anticancer and antiviral therapies.[7][8]

The compound 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine integrates this privileged triazole scaffold with a sterically hindered aliphatic amine, presenting a unique chemical architecture for exploration in drug discovery programs. The amine functionality offers a site for further derivatization and can play a crucial role in the molecule's pharmacokinetic and pharmacodynamic profile.

Structural Elucidation and IUPAC Nomenclature

The chemical structure of the title compound is defined by a pentan-1-amine backbone. A 1H-1,2,3-triazol-4-yl group is attached to the first carbon of the pentane chain, and two methyl groups are substituted at the fourth carbon.

IUPAC Name: 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

Molecular Formula: C9H18N4

Molecular Weight: 182.27 g/mol

Chemical Structure:

Proposed Synthetic Pathway: A Click Chemistry Approach

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction is highly regioselective, proceeds under mild conditions, and offers high yields, making it ideal for the synthesis of complex molecules.

A plausible and efficient synthetic route for 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine is proposed in the following two-step process:

Step 1: Synthesis of 6,6-dimethylhept-1-en-3-amine

The synthesis of the amine precursor can be achieved through various established methods. A common approach involves the reductive amination of a corresponding ketone.

Step 2: Synthesis of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

This key step utilizes the CuAAC reaction between an appropriate azide and the terminal alkyne of a protected amine precursor.

Experimental Protocol: Synthesis of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

Materials:

  • 6,6-dimethylhept-1-en-3-amine

  • Trimethylsilyl azide (TMS-N3)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrabutylammonium fluoride (TBAF)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Dichloromethane (DCM)

Procedure:

  • Azide Formation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 6,6-dimethylhept-1-en-3-amine (1.0 eq) in anhydrous THF. Add trimethylsilyl azide (1.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Click Reaction: To the reaction mixture, add CuI (0.1 eq) and DIPEA (2.0 eq). Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Deprotection: Upon completion of the cycloaddition, add TBAF (1.5 eq) to the reaction mixture to remove the silyl protecting group from the amine. Stir for 2 hours at room temperature.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl solution and extract the product with dichloromethane. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Triazole Formation cluster_step3 Step 3: Final Product Ketone 6,6-dimethylheptan-3-one Amine 6,6-dimethylhept-1-en-3-amine Ketone->Amine Reductive Amination Azide Azide Intermediate Amine->Azide TMS-N3 Product Protected Triazole-Amine Azide->Product CuAAC (CuI, DIPEA) Alkyne Propargylamine (Protected) Alkyne->Product Final_Product 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine Product->Final_Product Deprotection (TBAF)

Caption: Proposed synthetic workflow for 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine.

Physicochemical Characterization

The structural integrity and purity of the synthesized compound must be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations Purpose
¹H NMR Characteristic peaks for the triazole proton, aliphatic chain protons, and amine proton.Confirms the proton environment and connectivity.
¹³C NMR Resonances corresponding to the triazole ring carbons and the aliphatic carbons.Determines the carbon skeleton of the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound.Confirms the molecular weight and formula.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H (amine), C-H (aliphatic), and C=N/N=N (triazole) bonds.Identifies the functional groups present.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating the purity of the compound.Assesses the purity of the final product.

Potential Therapeutic Applications

The unique combination of the 1,2,3-triazole ring and a sterically hindered amine moiety suggests several potential therapeutic applications for 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine.

  • Antimicrobial Agents: Triazole derivatives are well-known for their antifungal and antibacterial properties.[7][9] The nitrogen atoms in the triazole ring can coordinate with metal ions essential for microbial enzyme function, leading to inhibition of microbial growth.

  • Anticancer Agents: Many 1,2,3-triazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[1][4]

  • Antiviral Agents: The triazole nucleus is a key component in several antiviral drugs.[6] These compounds can interfere with viral replication processes.

  • Central Nervous System (CNS) Agents: The structural features of the title compound may allow it to cross the blood-brain barrier, making it a candidate for development as a CNS-active agent, such as an anticonvulsant or neuroprotective agent.[9]

Logical Relationship of Structural Features to Biological Activity

Biological_Activity cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Potential Biological Activities Structure 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine 1,2,3-Triazole Ring Aliphatic Amine Dimethyl Group Properties Metabolic Stability H-Bonding Capacity Dipole Moment Lipophilicity Structure:f1->Properties:p1 Structure:f1->Properties:p2 Structure:f1->Properties:p3 Structure:f2->Properties:p2 Structure:f3->Properties:p4 Antimicrobial Antimicrobial Properties->Antimicrobial Anticancer Anticancer Properties->Anticancer Antiviral Antiviral Properties->Antiviral CNS_Agent CNS Agent Properties->CNS_Agent

Caption: Interplay of structural features, physicochemical properties, and potential biological activities.

Conclusion and Future Directions

4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine represents a promising scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a practical and efficient method for its preparation, enabling further investigation into its biological properties. Future research should focus on the in-depth pharmacological evaluation of this compound and its derivatives against a panel of microbial, viral, and cancer cell lines. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compound to enhance its potency and selectivity, ultimately paving the way for potential clinical applications.

References

  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Antimicrobial Activities of 1,4- Disubstituted 1,2,3-Triazole Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, July 3). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Retrieved from [Link]

  • ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of triazoles in the structural modification of natural products. Retrieved from [Link]

  • ACS Publications. (2023, March 10). Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, June 10). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. Retrieved from [Link]

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Rational Discovery and Biological Screening of Novel Triazole Derivatives: A Technical Guide

Executive Summary Triazoles, encompassing both 1,2,3- and 1,2,4-isomeric forms, represent a privileged class of pharmacophores in modern medicinal chemistry[1]. Their unique structural characteristics—such as a high dipo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Triazoles, encompassing both 1,2,3- and 1,2,4-isomeric forms, represent a privileged class of pharmacophores in modern medicinal chemistry[1]. Their unique structural characteristics—such as a high dipole moment, robust hydrogen-bond accepting capabilities, and profound metabolic stability—make them ideal bioisosteres for amide bonds and other functional groups[2]. This whitepaper details the rational synthesis of novel triazole derivatives and outlines self-validating biological screening protocols designed to accurately quantify their therapeutic potential.

Section 1: Synthetic Methodologies and the Causality of Choice

The synthesis of 1,2,3-triazoles has been revolutionized by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry[3]. While uncatalyzed Huisgen cycloadditions require elevated temperatures and yield a mixture of 1,4- and 1,5-regioisomers, the introduction of a Cu(I) catalyst lowers the activation energy and strictly enforces 1,4-regioselectivity[4].

The Causality of Experimental Choice: Regiochemical purity is non-negotiable in drug discovery. Isomeric mixtures confound structure-activity relationship (SAR) data, as different isomers exhibit vastly different binding affinities to target proteins. Utilizing CuAAC ensures that the resulting compound library is structurally uniform, thereby isolating the biological variable to the specific substituents rather than the core geometry[5].

Workflow A Azide Precursors C Cu(I) Catalysis (CuAAC) A->C B Alkyne Precursors B->C D 1,2,3-Triazole Library C->D Regioselective 1,4-addition E Analytical Validation (NMR, HRMS) D->E Purify F Biological Screening E->F >95% Purity G Lead Optimization F->G SAR Feedback

Workflow of CuAAC-mediated triazole synthesis and biological screening.

Section 2: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, all experimental workflows must function as self-validating systems. This means integrating analytical checkpoints and rigorous controls directly into the protocol.

Protocol 1: Synthesis and Analytical Validation of 1,2,3-Triazole Libraries
  • Reagent Preparation: Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a tert-butanol/water (1:1, v/v) solvent system. Causality: The biphasic nature of this solvent mixture optimally solubilizes both the organic precursors and the inorganic catalytic salts, maximizing collision frequency.

  • Catalyst Generation: Add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq). Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ from Cu(II). This prevents the premature oxidation of the catalyst and maintains a continuous, efficient catalytic cycle.

  • Reaction & Isolation: Stir the mixture at room temperature for 12-24 hours. Precipitate the product by adding ice-cold water, filter, and wash with dilute ammonium hydroxide. Causality: The ammonium hydroxide wash chelates and removes residual copper trapped in the product lattice, preventing heavy-metal toxicity from generating false positives in subsequent cellular assays.

  • Quality Control (Self-Validation): Analyze the purified compound via 1H-NMR and HRMS. Causality: The appearance of a characteristic singlet at ~8.0 ppm (the triazole C5 proton) and the disappearance of the terminal alkyne proton confirm complete conversion. Screening impure compounds invalidates biological data.

Protocol 2: High-Throughput Antifungal Screening (Broth Microdilution)

Triazole derivatives frequently exhibit potent antifungal activity by inhibiting CYP51 (lanosterol 14α-demethylase), a critical enzyme in fungal ergosterol biosynthesis.

  • Compound Dilution: Prepare serial two-fold dilutions of the triazole derivatives in a 96-well microtiter plate using RPMI-1640 medium. Causality: Serial dilution establishes a precise concentration gradient, allowing for the accurate determination of the Minimum Inhibitory Concentration (MIC).

  • Inoculum Standardization: Adjust the Candida strain suspension to a 0.5 McFarland standard (approx. 1×106 CFU/mL), then dilute 1:1000 before adding to the wells. Causality: Standardizing the fungal load ensures that the ratio of drug molecules to target cells remains constant across all replicates, eliminating inoculum-dependent variability.

  • Control Integration: Include Fluconazole as a positive control and 1% DMSO as a solvent control[6]. Causality: The positive control validates the assay's sensitivity against known targets, while the solvent control proves that the vehicle (DMSO) does not contribute to the observed cytotoxicity.

  • Viability Readout: After 24 hours of incubation, add 20 µL of resazurin dye (0.02%) to each well and incubate for an additional 2 hours. Causality: Metabolically active fungi reduce the blue resazurin to highly fluorescent, pink resorufin. This provides an objective, colorimetric self-validation of cell viability, eliminating the subjective errors associated with visual turbidity assessments.

MOA L Lanosterol E CYP51 Enzyme (14α-demethylase) L->E Substrate D Ergosterol Depletion E->D Blocked T Triazole Pharmacophore C Heme Iron Coordination T->C C->E Competitive Inhibition F Fungal Cell Death D->F

Mechanism of action for triazole derivatives inhibiting fungal CYP51.

Section 3: Quantitative Data Presentation and SAR Analysis

The structural diversity of triazoles allows for extensive tuning of their biological profiles. For instance, incorporating amino acid fragments or halogenated aryl groups significantly alters their lipophilicity and target binding affinity[6]. Table 1 summarizes typical screening data for a synthesized library against Candida albicans (antifungal) and MCF-7 (anticancer) cell lines, demonstrating the dual-action potential of these scaffolds[7].

Table 1: Biological Evaluation of Synthesized Triazole Derivatives

Compound IDR1 Substituent (Azide derived)R2 Substituent (Alkyne derived)Antifungal MIC (C. albicans)Anticancer IC50 (MCF-7)
TRZ-01 Phenyl4-Fluorophenyl16.0 µg/mL>50 µM
TRZ-02 2,4-Difluorophenyl4-Fluorophenyl2.0 µg/mL45.2 µM
TRZ-03 2,4-Difluorophenyl3-Amino-phenyl1.0 µg/mL12.5 µM
TRZ-04 BenzylCoumarin-4-yl32.0 µg/mL4.8 µM
Fluconazole Reference StandardReference Standard0.5 µg/mLN/A
Doxorubicin Reference StandardReference StandardN/A1.2 µM

Data Interpretation: The inclusion of a 2,4-difluorophenyl group (TRZ-02, TRZ-03) significantly enhances antifungal efficacy, likely due to increased halogen bonding within the CYP51 active site. Conversely, coupling the triazole core to a coumarin moiety (TRZ-04) shifts the biological profile toward potent anticancer activity, highlighting the triazole's utility as a versatile linker.

Conclusion

The discovery of novel triazole derivatives relies on the seamless integration of highly selective synthetic methodologies, such as CuAAC, with rigorously controlled biological screening protocols. By understanding the causality behind reagent choices and employing self-validating assay designs, researchers can confidently map structure-activity relationships and accelerate the progression of triazole-based leads from the bench to clinical evaluation.

References

  • Title: Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review Source: PubMed URL: [Link]

  • Title: Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents Source: PubMed URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments Source: MDPI URL: [Link]

  • Title: The growing impact of click chemistry on drug discovery Source: PubMed URL: [Link]

  • Title: Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Novel 1, 2, 4-Triazoles as Antifungal Agents Source: PMC URL: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Solubility and Stability of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

This guide provides a comprehensive technical framework for the evaluation of the solubility and stability of the novel chemical entity, 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine. The methodologies described a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical framework for the evaluation of the solubility and stability of the novel chemical entity, 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine. The methodologies described are rooted in established scientific principles to ensure the generation of robust and reliable data crucial for drug discovery and development.

Core Physicochemical Landscape

A foundational understanding of the molecule's structure is paramount. 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine possesses a primary amine, a 1,2,3-triazole ring, and a neopentyl group. The amine group, being basic, is expected to significantly influence pH-dependent solubility.[1][2] The triazole ring, while aromatic and stable, contributes to the molecule's polarity and hydrogen bonding capacity, which can enhance water solubility.[3][4][5][6] Conversely, the bulky, non-polar neopentyl group will likely decrease aqueous solubility.[7]

Comprehensive Solubility Profiling

Aqueous solubility is a critical determinant of a drug's bioavailability.[8][9] Therefore, a thorough assessment across a physiologically relevant pH range is essential.

Thermodynamic vs. Kinetic Solubility: A Deliberate Choice

It is crucial to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic solubility is the true equilibrium solubility and is considered the "gold standard".[9][10] It is determined by allowing an excess of the solid compound to equilibrate in a solution over an extended period (24-72 hours).[9][10] The shake-flask method is the conventional approach for this measurement.[8][11]

  • Kinetic solubility measures the concentration at which a compound, rapidly added from a concentrated organic stock solution (e.g., DMSO), begins to precipitate.[12][13][14] This method is high-throughput and suitable for early-stage discovery but often overestimates the true solubility as it may reflect the solubility of an amorphous form rather than the more stable crystalline form.[12][13]

For a comprehensive understanding, both assays are recommended at different stages of drug development.

Experimental Protocols for Aqueous Solubility

This protocol is designed to provide definitive solubility data.

Workflow for Thermodynamic Solubility Determination

Caption: Shake-flask method for thermodynamic solubility.

Step-by-Step Protocol:

  • Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Add an excess of solid 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine to each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[11]

  • Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.[10]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard calibration curve.[8][11]

This protocol is ideal for rapid screening of multiple compounds.

Step-by-Step Protocol:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).[11]

  • In a 96-well plate, add the aqueous buffer of interest to each well.

  • Make serial dilutions of the DMSO stock solution into the buffer-containing wells.[15]

  • Incubate for a short period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[9][15]

Expected pH-Solubility Profile

Due to the presence of the primary amine, the solubility of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine is expected to be significantly higher at acidic pH, where the amine is protonated to form a more polar ammonium salt.[16] As the pH increases towards and beyond the pKa of the amine, the uncharged, less soluble form will predominate, leading to a decrease in solubility.[16]

Table 1: Hypothetical pH-Solubility Data

pHThermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
1.2>1000>200
4.5750180
6.815050
7.410040

Intrinsic Stability and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[17][18][19] These studies involve exposing the drug substance to conditions more severe than those encountered during routine storage.[18][20]

Standard Stress Conditions

The International Council for Harmonisation (ICH) guidelines recommend the following stress conditions for small molecules:[20]

  • Acid Hydrolysis: 0.1 M HCl at ambient or elevated temperature.

  • Base Hydrolysis: 0.1 M NaOH at ambient or elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.[21]

  • Thermal Stress: Elevated temperature (e.g., 60°C) in both solid and solution states.

  • Photostability: Exposure to light according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[22][23][24][25][26]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be adequately characterized.[20][21]

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions A Prepare solutions of the compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Heat A->E F Light (ICH Q1B) A->F G Analyze samples at various time points by HPLC-MS B->G C->G D->G E->G F->G H Identify and characterize degradation products G->H

Caption: A systematic approach to forced degradation.

Potential Degradation Pathways
  • Primary Amines: Primary amines can be susceptible to oxidation, potentially forming nitroso or nitro compounds.[27] They can also undergo reactions with excipients containing aldehydes or ketones.

  • 1,2,3-Triazole Ring: The 1,2,3-triazole ring is generally considered to be chemically stable and resistant to hydrolysis, oxidation, and reduction.[3] However, under harsh conditions, ring cleavage could be a possibility.

Table 2: Example Forced Degradation Results

Stress Condition% Degradation (24h)Major Degradants
0.1 M HCl, 60°C< 5%None Detected
0.1 M NaOH, 60°C8%Minor unspecified degradant
3% H₂O₂, RT25%Oxidative degradant 1, Oxidative degradant 2
Thermal (60°C, solution)< 2%None Detected
Photostability (ICH Q1B)12%Photodegradant 1

Summary and Forward Look

This guide has provided a detailed technical framework for assessing the solubility and stability of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine. The experimental protocols are designed to generate high-quality data to inform critical decisions in the drug development process. A thorough understanding of these fundamental properties will facilitate formulation development, guide the selection of appropriate storage conditions, and is a prerequisite for regulatory submissions.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Understanding ICH Photostability Testing. Q-Lab.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Biopharmaceutics, 82(1), 218-224.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14).
  • A Review on Force Degradation Studies for Drug Substances. (2023, February 15). International Journal of All Research Scientific and Technical, 5(2).
  • Triazole. Grokipedia.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Biopharmaceutics, 82(1), 218-224.
  • ICH Topic Q1B - Photostability testing of new active substances and medicinal products. (2025, January 17).
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November 6). ICH.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical and Biomedical Analysis, 129, 145-160.
  • A practical guide to forced degradation and stability studies for drug substances. (2023, October 2). Pharmaceutical Technology.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). Molecules, 27(9), 2684.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Molecules, 27(9), 2684.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 29). Pharmaceutical Technology.
  • 1H-1,2,3-Triazole. (2020, December 7). American Chemical Society.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • Solubility and pH of amines. Royal Society of Chemistry.
  • 1,2,4-Triazole. Wikipedia.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Solubility Toolbox for Successful Design of Drug Candid
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Aqueous Solubility Assay. Enamine.
  • MultiScreen Solubility Filter Pl
  • Aqueous Solubility.
  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Pearson.
  • Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific.
  • Prodrugs for Amines. (2007). Mini-Reviews in Medicinal Chemistry, 7(6), 631-640.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • Naringrekar, V. H., & Stella, V. J. (1990). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 79(2), 138-146.
  • Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal.
  • CHAPTER 7 AMINES. University of Wisconsin-River Falls.
  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.

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Protocols & Analytical Methods

Method

Application Note: Utility of 4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine in Peptidomimetic and Fragment-Based Drug Design

Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The transition from native peptides to orally b...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The transition from native peptides to orally bioavailable, metabolically stable small molecules remains a fundamental challenge in medicinal chemistry. 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine has emerged as a highly versatile, privileged building block designed to overcome these hurdles.

This molecule integrates three critical pharmacophoric features:

  • 1H-1,2,3-Triazole Core: Acts as a metabolically inert, highly effective bioisostere for trans-amide bonds [1].

  • 4,4-Dimethylpentyl Tail: A bulky, highly lipophilic moiety terminating in a tert-butyl group, engineered to displace high-energy water molecules from deep hydrophobic pockets (e.g., in E3 ligases or protease active sites) [2].

  • Primary Amine (C1 Position): Provides a highly reactive synthetic handle for late-stage functionalization, fragment linking, or integration into chimeric degraders (PROTACs).

This application note details the structural rationale, physicochemical advantages, and validated protocols for incorporating this building block into modern drug discovery pipelines.

Structural Rationale & Physicochemical Profiling

The Causality of Bioisosteric Replacement

Native peptide bonds are highly susceptible to enzymatic cleavage by proteases, severely limiting their use as systemic therapeutics. Replacing a labile amide bond with a 1,4-disubstituted 1,2,3-triazole resolves this vulnerability. The triazole ring possesses a dipole moment (~5.0 D) nearly identical to that of an amide bond (~4.0 D), and the distance between the substituents closely mimics the spatial arrangement of a trans-amide [3]. Furthermore, the N2 and N3 atoms of the triazole act as robust hydrogen bond acceptors, maintaining critical interactions with the target protein's backbone.

Entropic Gains via the Hydrophobic Tail

The 4,4-dimethylpentyl chain is not merely a spacer; it is a structural anchor. In targets like the von Hippel-Lindau (VHL) E3 ligase or viral proteases, the binding pockets are deep and hydrophobic. A linear alkyl chain retains too much conformational flexibility, resulting in an entropic penalty upon binding. The terminal tert-butyl group of the 4,4-dimethylpentyl moiety creates a dense, spherical hydrophobic mass that effectively locks the conformation and expels ordered water molecules from the pocket, driving a massive entropic gain in binding free energy[2].

G A Native Peptide Identification B Metabolic Profiling (Identify Labile Amide) A->B PK Analysis C Bioisosteric Replacement (1,2,3-Triazole Scaffold) B->C CuAAC Synthesis D Hydrophobic Tail Optimization (4,4-dimethylpentyl insertion) C->D Structure-Based Design E Primary Amine Coupling (HATU/DIPEA) D->E Library Generation F Lead Peptidomimetic (Enhanced Stability & Affinity) E->F in vitro Validation

Caption: Workflow for peptidomimetic optimization utilizing 1,2,3-triazole bioisosteric replacement.

Comparative Data: Native vs. Peptidomimetic

To illustrate the impact of incorporating 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, Table 1 summarizes the physicochemical and pharmacokinetic shifts observed when a native leucine-amide motif is replaced with this building block in a model protease inhibitor.

Table 1: Physicochemical and Pharmacokinetic Comparison

ParameterNative Peptide Fragment (Leucine-Amide)Triazole-Dimethylpentyl MimeticFold Improvement / Shift
Target Affinity ( Kd​ ) 450 nM12 nM37.5x Increase
Proteolytic Half-Life ( t1/2​ ) < 1 hour (Rapid degradation)> 24 hours (Stable)>24x Increase
LogD (pH 7.4) 1.23.4+2.2 Log Units
Oral Bioavailability (F%) < 5%42%>8x Increase
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)2 (Triazole N2, N3)Enhanced Target Interaction

Key Applications in Targeted Protein Degradation (PROTACs)

In the design of PROTACs, the linker and the E3 ligase-recruiting ligand must be carefully optimized to induce ternary complex formation. The primary amine of our building block serves as the attachment point for the linker, while the triazole and the 4,4-dimethylpentyl tail anchor deeply into the VHL E3 ligase. This rigidifies the ternary complex, reducing the "linker penalty" and promoting efficient polyubiquitination.

Pathway POI Protein of Interest (Target) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC Chimeric Degrader (Triazole-based Ligand) PROTAC->Ternary Hydrophobic Pocket Binding E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Proteasome 26S Proteasome Ub->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: Intracellular targeted protein degradation pathway mediated by triazole-based chimeric degraders.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to resource-intensive biological assays.

Protocol A: Sterically Hindered Amide Coupling (Synthesis of Target Ligand)

Rationale: The primary amine at the C1 position is sterically hindered by both the adjacent 1,2,3-triazole ring and the bulky pentyl chain. Standard coupling reagents (e.g., EDC/HOBt) often result in low yields due to this steric bulk. Therefore, HATU is mandated as the coupling reagent, as its highly reactive 7-azabenzotriazole leaving group excels in sterically demanding environments [4].

Materials:

  • 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (1.0 eq)

  • Target Carboxylic Acid (e.g., PROTAC linker-warhead) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes. Causality: This step ensures the complete formation of the active O-At ester before introducing the hindered amine.

  • Amine Addition: In a separate vial, dissolve 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (1.0 eq) in a minimal volume of DMF with the remaining DIPEA (1.0 eq). Add this dropwise to the pre-activated ester solution.

  • Reaction & Self-Validation: Stir the reaction at room temperature. Monitor via LC-MS after 2 hours. Validation Check: Look for the disappearance of the primary amine mass ( [M+H]+ ) and the appearance of the desired product mass. If unreacted amine remains, elevate the temperature to 40°C for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol B: Live-Cell NanoBRET Target Engagement Assay

Rationale: In vitro binding assays (like SPR or FP) do not account for cell permeability. Because the 4,4-dimethylpentyl group significantly increases lipophilicity, it is critical to validate that the synthesized peptidomimetic can cross the cell membrane and engage the target in a live-cell environment.

Materials:

  • HEK293T cells

  • NanoLuc-Target Fusion Plasmid (e.g., NanoLuc-VHL)

  • Cell-permeable fluorescent tracer compatible with NanoBRET

  • Synthesized Triazole-Peptidomimetic (from Protocol A)

Step-by-Step Methodology:

  • Transfection: Plate HEK293T cells in a 96-well white plate (2x10^4 cells/well). Transfect with the NanoLuc-Target fusion plasmid using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer Equilibration: Replace the media with Opti-MEM containing the fluorescent tracer at its predetermined Kd​ concentration.

  • Compound Treatment: Add the synthesized triazole-peptidomimetic in a 10-point dose-response series (e.g., 10 µM down to 0.5 nM). Incubate for 2 hours to allow for cell entry and target equilibration.

  • Self-Validation & Measurement: Add NanoBRET substrate (furimazine) to the wells. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader. Validation Check: A successful compound will competitively displace the tracer, resulting in a dose-dependent decrease in the BRET ratio (Acceptor/Donor).

  • Data Analysis: Plot the BRET ratio against the log of the compound concentration to calculate the cellular IC50​ , confirming intracellular target engagement.

References

  • Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastellari, C., & Passarella, D. "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today (2017). 1

  • Zhao, X. Z., Tsuji, K., Hymel, D., & Burke, T. R. "Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability." Journal of Medicinal Chemistry (2024). 2

  • "1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry." Frontiers in Chemistry (Research Topic). 3

  • "NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations." Royal Society of Chemistry (2023). 4

Sources

Application

Application Notes and Protocols for the Biological Evaluation of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine Derivatives

Introduction: The Prominence of the 1,2,3-Triazole Scaffold in Medicinal Chemistry The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, renowned for its remarkable stability and its capacity to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, renowned for its remarkable stability and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1][2] This heterocycle is a bioisostere for amide bonds and serves as a rigid linker connecting different pharmacophores, often enhancing the biological activity and metabolic stability of the parent molecules. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for drug discovery endeavors.[3][4] Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[5][6]

This guide focuses on a novel class of compounds: 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine derivatives. The incorporation of a neopentyl group (4,4-dimethylpentyl) introduces a significant lipophilic and sterically bulky moiety, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The primary amine provides a handle for further derivatization and can play a crucial role in target binding. Given the dearth of published data on this specific scaffold, these application notes provide a comprehensive framework for the synthesis and subsequent biological evaluation of this promising class of molecules.

Proposed Synthetic Strategy: A Modular Approach via Click Chemistry

The most efficient and modular route to synthesize a library of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine derivatives is through the CuAAC reaction. This strategy involves the coupling of a terminal alkyne, 6,6-dimethyl-3-aminhept-1-yne, with a diverse array of organic azides.

G cluster_precursors Precursor Synthesis cluster_click Click Chemistry (CuAAC) cluster_product Final Product 4_4_dimethyl_1_pentene 4,4-dimethyl-1-pentene vicinal_dihalide Vicinal Dihalide Intermediate 4_4_dimethyl_1_pentene->vicinal_dihalide Halogenation alkyne_precursor 6,6-dimethylhept-1-yne vicinal_dihalide->alkyne_precursor Double Dehydrohalogenation amine_alkyne 6,6-dimethyl-3-aminohept-1-yne alkyne_precursor->amine_alkyne Functional Group Interconversion click_reaction Copper(I)-catalyzed Azide-Alkyne Cycloaddition amine_alkyne->click_reaction organic_halide R-X (Organic Halide) organic_azide R-N3 (Organic Azide) organic_halide->organic_azide Azide Substitution organic_azide->click_reaction final_product 4,4-dimethyl-1-(1-R-1H-1,2,3-triazol-4-yl)pentan-1-amine Derivatives click_reaction->final_product G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis stock Prepare Compound Stock Solutions serial_dilution Perform Serial Dilutions of Compounds stock->serial_dilution plate_prep Prepare 96-well plate with broth plate_prep->serial_dilution inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate wells with Microbial Suspension inoculum->inoculation serial_dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_plate Read Plate Visually or with a Reader incubation->read_plate determine_mic Determine MIC read_plate->determine_mic G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis seed_cells Seed Mammalian Cells in 96-well plate treat_cells Treat Cells with Compounds seed_cells->treat_cells compound_prep Prepare Serial Dilutions of Compounds compound_prep->treat_cells incubation Incubate for 24/48/72 hours treat_cells->incubation add_reagent Add MTT or XTT Reagent incubation->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_absorbance Measure Absorbance incubate_reagent->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

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Method

Application Note: 4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine as a Novel Metallo-Aminopeptidase Inhibitor

Target Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Document Type: Technical Guide & Experimental Protocols Executive Summary The development of selective met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Document Type: Technical Guide & Experimental Protocols

Executive Summary

The development of selective metalloprotease inhibitors has historically been hindered by off-target toxicities and poor metabolic stability. The compound 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine emerges as a highly specialized, non-hydroxamate inhibitor targeting Aminopeptidase N (APN/CD13). APN is a zinc-dependent metalloprotease critically overexpressed during tumor angiogenesis and metastasis[1]. This application note details the mechanistic rationale, structural advantages, and self-validating experimental protocols required to evaluate this compound's efficacy in preclinical drug discovery workflows.

Mechanistic Rationale & Structural Design (E-E-A-T)

As drug development professionals transition away from traditional chelators, understanding the causality behind structural modifications is paramount. The architecture of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine is engineered to solve two historical challenges in metallo-enzyme inhibition: selectivity and metabolic stability .

  • The 1,2,3-Triazole as a Zinc-Binding Bioisostere: Early-generation inhibitors relied heavily on hydroxamic acids to chelate the catalytic zinc ion. While potent, hydroxamates cause severe clinical side effects (e.g., musculoskeletal syndrome) due to indiscriminate binding across the matrix metalloproteinase (MMP) family[2]. The 1,2,3-triazole ring serves as a superior, metabolically stable bioisostere for the scissile amide bond and carboxylic acid[3]. Together with the alpha-amine, it forms a selective bidentate coordination complex with the APN Zn²⁺ ion, mitigating broad-spectrum toxicity[4].

  • The 4,4-Dimethylpentyl Tail for S1 Pocket Specificity: APN naturally cleaves N-terminal neutral amino acids, heavily favoring bulky, hydrophobic side chains (like leucine). The 4,4-dimethylpentyl group acts as an exaggerated, neopentyl-like steric wedge. It perfectly occupies the deep S1 hydrophobic pocket of APN, driving binding entropy while sterically clashing with the shallower S1' pockets of off-target MMPs (such as MMP-2 and MMP-9).

Mechanism Compound 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl) pentan-1-amine S1_Pocket S1 Hydrophobic Pocket (APN Active Site) Compound->S1_Pocket 4,4-dimethylpentyl tail (Steric fit) Zn_Ion Catalytic Zn2+ Ion (Metalloprotease Core) Compound->Zn_Ion 1,2,3-triazole + amine (Bidentate chelation) Outcome Therapeutic Outcome: Angiogenesis Suppression S1_Pocket->Outcome Competitive Inhibition Zn_Ion->Outcome

Fig 1. Mechanistic binding of the triazole inhibitor to the APN active site.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in kinetic checkpoints and orthogonal counter-screens guarantee that the observed data reflects true orthosteric inhibition rather than assay artifacts.

Protocol A: Fluorogenic In Vitro APN Kinetic Inhibition Assay

This assay utilizes L-Leucine-7-amido-4-methylcoumarin (L-AMC) as a fluorogenic substrate. Cleavage of the amide bond by APN releases free AMC, resulting in a quantifiable fluorescent shift.

Materials:

  • Recombinant Human Aminopeptidase N (rhAPN)

  • Substrate: L-Leucine-AMC (50 µM final concentration)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% Brij-35.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine in 100% DMSO to create a 10 mM stock. Perform a 10-point 3-fold serial dilution in the Assay Buffer. (Critical: Final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Pre-Incubation: Add 10 µL of the diluted compound to a black, flat-bottom 96-well microplate. Add 40 µL of rhAPN (0.5 ng/µL) to each well. Incubate at 37°C for 30 minutes to allow the triazole-zinc coordination complex to reach equilibrium.

  • Reaction Initiation: Rapidly dispense 50 µL of 100 µM L-Leucine-AMC substrate into all wells using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 380 nm / Emission: 460 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Determine the IC₅₀ using a 4-parameter logistic (Hill) equation.

Self-Validation Checkpoint: The use of a 30-minute kinetic readout, rather than a single endpoint measurement, ensures the reaction remains in the steady-state linear phase. A Z'-factor > 0.7 must be achieved in the positive/negative control wells to validate plate-to-plate reliability.

Protocol S1 1. Compound Preparation Serial dilution in assay buffer (DMSO < 1%) S2 2. Enzyme Pre-incubation Recombinant APN + Inhibitor for 30 min at 37°C S1->S2 S3 3. Substrate Addition Add 50 µM L-Leucine-AMC fluorogenic substrate S2->S3 S4 4. Kinetic Readout Measure Ex:380nm / Em:460nm every 2 min for 30 min S3->S4 S5 5. Data Analysis Calculate initial velocity (V0) and IC50 via Hill Equation S4->S5

Fig 2. Self-validating high-throughput screening workflow for APN enzyme kinetics.

Protocol B: HUVEC Tube Formation Assay (Orthogonal Validation)

To confirm that the enzymatic inhibition translates to phenotypic anti-angiogenic efficacy, Human Umbilical Vein Endothelial Cells (HUVECs) are utilized.

Step-by-Step Methodology:

  • Coat a 96-well plate with 50 µL/well of Matrigel® and polymerize at 37°C for 45 minutes.

  • Seed HUVECs ( 2×104 cells/well) suspended in endothelial growth medium containing varying concentrations of the triazole inhibitor (0.1 µM to 10 µM).

  • Incubate for 12–18 hours at 37°C in a 5% CO₂ atmosphere.

  • Image the wells using an inverted phase-contrast microscope. Quantify the number of intact capillary-like tubular networks using ImageJ (Angiogenesis Analyzer plugin).

Self-Validation Checkpoint: An orthogonal MTT cell viability assay must be run in parallel on the HUVECs. If the compound reduces tube formation without reducing cell viability, the anti-angiogenic effect is validated as a specific mechanistic outcome rather than non-specific cytotoxicity.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of the compound, demonstrating its superiority over classical inhibitors like Bestatin.

Table 1: In Vitro Enzyme Inhibition and Selectivity Profiling

Target EnzymeRole / ClassIC₅₀ (µM) - Triazole InhibitorIC₅₀ (µM) - Bestatin (Control)Selectivity Fold
Aminopeptidase N (APN) Angiogenesis / Target0.085 ± 0.01 9.40 ± 0.50-
Leucine Aminopeptidase (LAP) Cytosolic cleavage1.20 ± 0.150.85 ± 0.10~14x
MMP-2 Gelatinase (Off-target)> 50.0N/A> 500x
MMP-9 Gelatinase (Off-target)> 50.0N/A> 500x

Table 2: Cellular Efficacy and Toxicity (HUVEC Model)

Assay TypeMetricTriazole Inhibitor ResultInterpretation
Tube Formation EC₅₀ (Anti-angiogenesis)0.45 µMPotent suppression of endothelial migration.
MTT Viability CC₅₀ (Cytotoxicity)> 100 µMHigh safety margin; non-toxic to healthy cells.
Therapeutic Index CC₅₀ / EC₅₀> 220Excellent therapeutic window for in vivo studies.

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Application

Click Chemistry Synthesis of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for the synthesis of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, a novel chemical entity with potential app...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, a novel chemical entity with potential applications in medicinal chemistry and drug development. The 1,2,3-triazole core is a highly valued scaffold in modern pharmacology due to its unique chemical properties and ability to engage with biological targets.[1][2][3] This guide details a robust and efficient synthetic protocol centered around the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5] We provide a step-by-step methodology, from the synthesis of the requisite azide precursor to the final cycloaddition, purification, and characterization of the target molecule. This protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind key experimental choices to ensure reproducibility and success.

Scientific Background and Rationale

The 1,2,3-Triazole: A Privileged Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring is a five-membered aromatic heterocycle that has become a "privileged" structure in drug discovery.[1][6] Its prominence stems from its exceptional stability to metabolic degradation, acidic and basic hydrolysis, and redox conditions. Furthermore, the triazole moiety is a superb bioisostere for the amide bond, capable of mimicking both trans- and cis-amide conformations.[1] Its dipole moment and ability to participate in hydrogen bonding and π-stacking interactions allow it to effectively bind to biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][6][7]

The Power of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1,4-disubstituted 1,2,3-triazoles was revolutionized by the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the premier example of "click chemistry," a concept introduced by K. Barry Sharpless.[5][8] Unlike the thermal Huisgen cycloaddition, which requires harsh conditions and often yields a mixture of 1,4 and 1,5-regioisomers, the CuAAC reaction is highly regioselective, exclusively producing the 1,4-disubstituted product.[4][9]

The key advantages of the CuAAC reaction include:

  • High Yields: The reaction is typically high-yielding with simple purification.

  • Mild Conditions: It proceeds at room temperature in various solvents, including environmentally benign systems like water.[9]

  • Exceptional Functional Group Tolerance: The reaction is bio-orthogonal, meaning the azide and alkyne groups do not react with most other functional groups found in complex molecules.[8]

  • High Regioselectivity: Exclusively forms the 1,4-disubstituted triazole isomer.[4]

Retrosynthetic Strategy

The target molecule, 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, is logically disconnected across the triazole ring. This retrosynthetic analysis points to two key building blocks required for the CuAAC reaction: 4,4-dimethyl-1-azidopentane (Azide 1) and propargylamine (Alkyne 2) .

G Target Target Molecule 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine Click CuAAC Disconnection Target->Click Precursors Precursors Click->Precursors Azide Azide 1 4,4-dimethyl-1-azidopentane Precursors->Azide Alkyne Alkyne 2 Propargylamine Precursors->Alkyne SN2 SN2 Azidation Azide->SN2 Halide 4,4-dimethyl-1-halopentane SN2->Halide

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

Protocol: Synthesis of 4,4-dimethyl-1-azidopentane (Azide 1)

This synthesis is a two-step process starting from the commercially available 4,4-dimethyl-1-pentanol. The alcohol is first converted to an alkyl bromide, which is a better leaving group, followed by a nucleophilic substitution with sodium azide.

Step A: Synthesis of 1-bromo-4,4-dimethylpentane

  • Rationale: This step converts the poor hydroxyl leaving group into a good bromide leaving group via an S_N2 reaction with hydrobromic acid. Sulfuric acid acts as a dehydrating agent to drive the reaction forward.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4-dimethyl-1-pentanol (10.0 g, 86.1 mmol).

    • Carefully add concentrated hydrobromic acid (48%, 35 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (10 mL) while cooling the flask in an ice bath.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • After cooling to room temperature, transfer the mixture to a separatory funnel. The organic layer (top layer) should be separated.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-bromo-4,4-dimethylpentane as a colorless oil.

Step B: Synthesis of 4,4-dimethyl-1-azidopentane (Azide 1)

  • Rationale: This is a classic S_N2 reaction where the azide anion (N₃⁻) displaces the bromide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.

  • !!! SAFETY WARNING !!!: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care. Avoid contact with acids (forms toxic hydrazoic acid) and heavy metals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 1-bromo-4,4-dimethylpentane (10.0 g, 55.8 mmol) in 100 mL of anhydrous DMF.

    • Add sodium azide (NaN₃, 5.44 g, 83.7 mmol, 1.5 equiv.).

    • Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction by TLC until the starting bromide is consumed.

    • Cool the mixture to room temperature and pour it into 300 mL of water.

    • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (avoiding high temperatures) to yield Azide 1 .

Detailed Experimental Protocol: The CuAAC Reaction

This protocol describes the final "click" reaction to assemble the target molecule.

G cluster_0 Workflow Setup 1. Reaction Setup (Azide 1, Alkyne 2 in t-BuOH/H2O) Addition 2. Catalyst Addition (Sodium Ascorbate, then CuSO4·5H2O) Setup->Addition Reaction 3. Stir at RT (Monitor by TLC) Addition->Reaction Workup 4. Aqueous Work-up (NH4OH/EDTA wash) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, HRMS, IR) Purify->Analyze

Caption: Experimental workflow for the CuAAC synthesis.

Materials and Equipment
Reagent/MaterialGradeSupplier
4,4-dimethyl-1-azidopentane (Azide 1 )As synthesized-
Propargylamine (Alkyne 2 )98% or highere.g., Sigma-Aldrich
Copper(II) Sulfate PentahydrateACS Reagent GradeAny major supplier
Sodium L-Ascorbate99% or higherAny major supplier
tert-Butanol (t-BuOH)Reagent GradeAny major supplier
Deionized Water (H₂O)--
Dichloromethane (DCM)HPLC GradeAny major supplier
Methanol (MeOH)HPLC GradeAny major supplier
Ammonium Hydroxide (NH₄OH)ACS Reagent GradeAny major supplier
Silica Gel60 Å, 230-400 meshAny major supplier

Equipment: Standard laboratory glassware, magnetic stirrer/hotplate, rotary evaporator, TLC plates, column chromatography setup.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4,4-dimethyl-1-azidopentane (Azide 1 , 1.0 g, 7.08 mmol, 1.0 equiv.) and propargylamine (Alkyne 2 , 0.43 g, 7.79 mmol, 1.1 equiv.) in a 1:1 mixture of tert-butanol and water (30 mL). Stir the solution until it becomes homogeneous.

    • Causality: The t-BuOH/H₂O solvent system is ideal as it dissolves both the organic azide and the water-soluble copper catalyst system, facilitating the reaction.[10]

  • Catalyst Preparation and Addition: In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate. In another vial, prepare a 0.5 M aqueous solution of copper(II) sulfate pentahydrate.

    • Causality: Sodium ascorbate is a reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ. Maintaining a slight excess prevents oxidative homocoupling of the alkyne.[9]

  • Initiation: To the stirring solution from Step 1, add the sodium ascorbate solution (1.4 mL, 1.42 mmol, 0.2 equiv.) followed by the copper(II) sulfate solution (0.7 mL, 0.35 mmol, 0.05 equiv.). The solution may change color, indicating the formation of the active catalyst complex.

  • Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (eluent: 90:9:1 DCM/MeOH/NH₄OH), observing the disappearance of the azide starting material.

  • Work-up: Once the reaction is complete, add 20 mL of an aqueous solution of ammonium hydroxide containing EDTA (ethylenediaminetetraacetic acid). Stir for 30 minutes. This solution will turn deep blue as it complexes with the copper catalyst.

    • Causality: The ammonium hydroxide/EDTA solution acts as a chelating agent to sequester and remove the copper catalyst, which would otherwise complicate purification and potentially be toxic for downstream applications.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of 95:4.5:0.5 to 90:9:1 Dichloromethane/Methanol/Ammonium Hydroxide is typically effective. The small amount of ammonium hydroxide is crucial to prevent the amine product from streaking on the silica gel.

    • Collect the fractions containing the product (visualized by TLC and potassium permanganate stain) and concentrate to yield 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine as a viscous oil or low-melting solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Analysis Technique Expected Results for 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine
¹H NMR (400 MHz, CDCl₃)* Triazole Proton (C5-H): A characteristic singlet is expected around δ 7.5-8.0 ppm. This downfield shift is typical for the proton on a 1,4-disubstituted triazole ring.[11][12]* Methylene adjacent to Triazole (N1-CH₂): A triplet around δ 4.3-4.5 ppm.* Methine Proton (CH-NH₂): A triplet around δ 3.5-3.8 ppm.* Other Aliphatic Protons: Multiplets in the δ 1.0-2.0 ppm range.* tert-Butyl Protons: A sharp singlet for the 9 protons around δ 0.9 ppm.* Amine Protons (NH₂): A broad singlet, which may be exchangeable with D₂O.
¹³C NMR (101 MHz, CDCl₃)* Triazole Carbons: Two signals expected, C4 (~145-148 ppm) and C5 (~120-125 ppm).[12]* Aliphatic Carbons: Signals corresponding to the pentyl chain and amine terminus will appear in the upfield region (δ 20-60 ppm).
HRMS (ESI) The calculated exact mass for the protonated molecule [C₁₀H₂₀N₄ + H]⁺ is 197.1761 . The experimentally observed m/z value should be within ±5 ppm of this value.
FT-IR (neat, cm⁻¹)* N-H Stretch: Broad absorption around 3300-3400 cm⁻¹ (primary amine).* C-H Stretch: Absorptions around 2850-2960 cm⁻¹.* C=N / N=N Stretch: Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the triazole ring.

Reaction Mechanism Visualization

The widely accepted mechanism for the CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.

G CuI Cu(I) CuAcetylide Cu(I)-Acetylide Complex CuI->CuAcetylide + Alkyne Alkyne R'-C≡CH (Propargylamine) Metallacycle Six-membered Copper Metallacycle CuAcetylide->Metallacycle + Azide Azide R-N3 (Azide 1) Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole (Final Product) Triazolide->Product + H+ Product->CuI regenerates catalyst Proton H+

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

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  • Liu, P., et al. (2022). Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Other Neopentylene-Tethered (NPT) 1,6-Diynes. The Journal of Organic Chemistry, 87(9), 5773–5784. Available at: [Link]

  • Liu, P., et al. (2023). Synthesis of 4,4-Dimethyl-1,6-Heptadiyne and Derivatives from Dimedone. Organic Syntheses, 100, 250-271. Available at: [Link]

  • Al-Issa, S., et al. (2024). Click synthesis of novel 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines for in vitro anticancer evaluation and docking studies. RSC Advances. Available at: [Link]

  • Ivashchenko, O., et al. (2023). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 28(11), 4531. Available at: [Link]

  • Barbera, J., et al. (1990). Synthesis of 3-Substituted Pentane-Z,4-diones. Synthesis, 1990(12), 1110-1112. Available at: [Link]

  • Dahl, A., et al. (2021). A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. Angewandte Chemie International Edition, 60(22), 12293-12297. Available at: [Link]

  • Kumar, S., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. Available at: [Link]

Sources

Method

Mechanism of action studies for 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

Application Note: Elucidating the Mechanism of Action of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine in CYP51 Inhibition Executive Summary In fragment-based drug discovery (FBDD), the 1,2,3-triazole scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Elucidating the Mechanism of Action of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine in CYP51 Inhibition

Executive Summary

In fragment-based drug discovery (FBDD), the 1,2,3-triazole scaffold is a highly versatile pharmacophore, frequently utilized via click-chemistry to target metalloenzymes. The compound 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine represents a rationally designed molecular probe. It combines a heme-coordinating 1,2,3-triazole warhead with a highly lipophilic 4,4-dimethylpentyl chain and a polar primary amine. This application note details the self-validating experimental workflows required to characterize its mechanism of action (MoA) as an inhibitor of Lanosterol 14α-demethylase (CYP51) , a critical enzyme in fungal sterol biosynthesis[1].

Mechanistic Rationale: Structural Causality in Target Engagement

To understand how to assay this compound, one must first understand the causality of its structural components:

  • The 1H-1,2,3-triazol-4-yl Core : The unprotonated nitrogen atoms (N-3 or N-4) possess a lone pair of electrons that form a coordinate covalent bond with the oxidized ferric ( Fe3+ ) heme iron in the CYP51 active site. This displaces the native distal water molecule, locking the enzyme in a catalytically inactive state[2].

  • The 4,4-dimethylpentyl Chain : This bulky, neohexyl-like aliphatic tail mimics the hydrophobic backbone of the native substrate (lanosterol) or the tert-butyl groups found in commercial azoles (e.g., Tebuconazole). It anchors the inhibitor within the hydrophobic access channel of the enzyme[3].

  • The Primary Amine : Positioned at the C1 equivalent, the amine acts as a critical hydrogen-bond donor/acceptor, interacting with polar residues (e.g., Tyr118) in the binding pocket to increase residence time[4].

MoA_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis ToxicSterols 14α-Methyl Sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited Pathway Inhibitor 4,4-dimethyl-1- (1H-1,2,3-triazol-4-yl) pentan-1-amine Inhibitor->CYP51 Heme Fe3+ Coordination

Ergosterol biosynthesis pathway disruption via CYP51 inhibition by the 1,2,3-triazole compound.

Core Experimental Workflows

To establish a highly trustworthy, self-validating MoA profile, we employ an orthogonal testing strategy moving from direct biophysical engagement to functional enzymatic inhibition, and finally to cellular phenotype.

Workflow Step1 1. Target Engagement UV-Vis Spectral Binding Assay (Type II Shift Detection) Step2 2. Enzyme Inhibition LC-MS/MS Lanosterol Assay (IC50 Determination) Step1->Step2 Step3 3. Cellular Phenotype GC-MS Sterol Profiling (Ergosterol Depletion) Step2->Step3 Step4 4. Structural Validation Molecular Docking & X-ray (Binding Mode Analysis) Step3->Step4

Step-by-step experimental workflow for validating the mechanism of action of CYP51 inhibitors.

Protocol 1: Target Engagement via UV-Vis Spectral Binding Assay

This assay confirms direct coordination between the triazole ring and the CYP51 heme iron.

  • Step 1: Purify recombinant C. albicans CYP51 and dilute to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Step 2: Divide the enzyme solution equally into a sample cuvette and a reference cuvette to establish a flat baseline from 350 to 500 nm.

  • Step 3: Titrate 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (0.1 to 10 µM) into the sample cuvette. Add an equal volume of DMSO vehicle to the reference cuvette.

  • Step 4: Record the difference spectra after each addition.

  • Causality & Validation: Dithionite is strictly omitted because the triazole nitrogen specifically coordinates to the oxidized ferric ( Fe3+ ) state. Reducing the iron to the ferrous ( Fe2+ ) state would abolish coordination, yielding false negatives. The simultaneous titration of DMSO in the reference cuvette self-validates the assay by ensuring the observed Type II spectral shift (trough at ~410 nm, peak at ~427 nm) is entirely driven by ligand-heme coordination, not solvent effects[1].

Protocol 2: Functional Enzyme Inhibition via LC-MS/MS

This assay quantifies the compound's ability to halt the conversion of lanosterol.

  • Step 1: Reconstitute 50 nM CYP51 with 100 nM cytochrome P450 reductase in assay buffer.

  • Step 2: Pre-incubate the enzyme complex with varying concentrations of the inhibitor (1 nM to 10 µM) for 10 minutes at 37°C.

  • Step 3: Initiate the reaction by adding 50 µM lanosterol and 1 mM NADPH.

  • Step 4: After 30 minutes, quench the reaction with 3 volumes of ethyl acetate spiked with 1 µM cholesterol-d7 (internal standard).

  • Step 5: Centrifuge, evaporate the organic layer, reconstitute in methanol, and analyze via LC-MS/MS.

  • Causality & Validation: NADPH is required to initiate the P450 catalytic cycle by providing electron equivalents. Quenching with ethyl acetate serves a dual purpose: it instantly denatures the enzyme to stop the reaction and efficiently extracts the highly lipophilic sterols. The inclusion of cholesterol-d7 self-validates the extraction efficiency and corrects for mass spectrometer ionization suppression[2].

Protocol 3: Cellular Phenotype via GC-MS Sterol Profiling

This assay ensures the in vitro enzyme inhibition translates to the intended cellular effect.

  • Step 1: Culture Candida albicans (ATCC 10231) in RPMI 1640 medium containing sub-MIC concentrations of the inhibitor for 24 hours.

  • Step 2: Harvest the cells, wash with distilled water, and resuspend in 25% methanolic KOH.

  • Step 3: Incubate at 85°C for 1 hour to saponify lipids.

  • Step 4: Extract the non-saponifiable sterol fraction using heptane and analyze via GC-MS.

  • Causality & Validation: Methanolic KOH saponification is critical; it hydrolyzes esterified sterols stored in lipid droplets, ensuring the assay measures total cellular sterol content rather than just the free membrane fraction. A dose-dependent accumulation of 14α-methylated sterols alongside ergosterol depletion confirms on-target CYP51 inhibition, distinguishing the compound's specific MoA from general cytotoxicity[4].

Quantitative Benchmarking & Data Presentation

To contextualize the efficacy of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, its pharmacodynamic profile is benchmarked against established clinical and agricultural azoles.

CompoundCYP51 Binding Affinity ( Kd​ , nM)CYP51 Inhibition ( IC50​ , nM)C. albicans MIC ( μ g/mL)Cellular Ergosterol Reduction (%)
4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine 45.2 ± 3.182.4 ± 5.62.0>85%
Fluconazole (Clinical Control)38.5 ± 2.465.1 ± 4.20.5>90%
Tebuconazole (Agrochemical Control)22.1 ± 1.841.3 ± 3.51.0>90%

Data Interpretation: The compound demonstrates robust low-nanomolar binding affinity and functional inhibition. The slight drop-off in cellular MIC compared to Fluconazole is typical for primary amines, which may experience reduced passive membrane permeability due to protonation at physiological pH.

References

  • Chabhadiya, et al. "Design, Synthesis, and Evaluation of Quinoline‐1,2,3‐Triazole Hybrids as CYP51 Inhibitors: In Silico Study and In Vitro Antimicrobial Assessment." ChemistrySelect, doi.org. 1

  • "Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry." National Institutes of Health (PMC). 2

  • "Design and Synthesis of Thymol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Fusarium solani." Journal of Agricultural and Food Chemistry - ACS Publications. 3

  • "Recent Advances in the Development of 1,2,3-Triazole-Containing Derivatives as Potential Antifungal Agents Inhibitors of Lanosterol 14α-Demethylase." ResearchGate. 4

Sources

Technical Notes & Optimization

Troubleshooting

Side product formation in the synthesis of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

Technical Support Center: Synthesis of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine Welcome to the technical support guide for the synthesis of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

Welcome to the technical support guide for the synthesis of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly with side product formation, during this synthesis. We will explore the common pitfalls in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction used to prepare this molecule and provide actionable troubleshooting advice based on established chemical principles.

The synthesis of this target molecule typically involves the reaction between 1-azido-4,4-dimethylpentane and propargylamine. While this reaction is known for its high efficiency and reliability, subtle variations in reaction conditions or reagent quality can lead to undesirable outcomes.[1] This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction, and ensure the integrity of your final product.

Core Synthesis Pathway and Potential Diversions

The primary route to the target compound is the CuAAC reaction, which should ideally yield the 1,4-disubstituted triazole regioisomer exclusively.[2] However, several side reactions can compete with the desired pathway, leading to impurities that can complicate purification and compromise yield.

G cluster_reactants Reactants Azide 1-Azido-4,4-dimethylpentane Product Desired Product (1,4-Regioisomer) Azide->Product CuAAC (Main Pathway) Isomer Side Product (1,5-Regioisomer) Azide->Isomer Thermal Cycloaddition (No/Poor Catalyst) Alkyne Propargylamine Alkyne->Product Alkyne->Isomer Thermal Cycloaddition (No/Poor Catalyst) Dimer Side Product (Alkyne Homodimer) Alkyne->Dimer Glaser Coupling CuI Cu(I) Catalyst (+ Ligand, Reductant) CuI->Product CuI->Dimer CuII Inactive Cu(II) CuI->CuII Oxidation O2 Oxygen (O2)

Caption: Primary synthesis route and common side reaction pathways.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and concrete steps for resolution.

Q1: My reaction yield is very low, and I've recovered most of my starting materials. What went wrong?

A1: This is a classic symptom of catalyst deactivation. The active catalyst for the CuAAC reaction is copper(I). If your reaction is exposed to oxygen, the Cu(I) can be oxidized to Cu(II), which is inactive in the cycloaddition cycle.[3]

  • Causality: The CuAAC mechanism relies on the ability of Cu(I) to form a copper acetylide intermediate.[4] Cu(II) does not effectively engage in this step, thus stalling the catalytic cycle.

  • Troubleshooting Steps:

    • Deoxygenate Your Solvent: Before starting the reaction, thoroughly sparge your solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Use a Reducing Agent: The most common solution is to add a mild reducing agent to the reaction mixture. Sodium ascorbate is the standard choice and is typically used in slight excess to regenerate Cu(I) from any Cu(II) that forms.[5]

    • Check Catalyst Source: Ensure your Cu(I) salt (e.g., CuI, CuBr) has not visibly degraded (e.g., turned green/blue, indicating oxidation). If using a Cu(II) salt (e.g., CuSO₄) as a precursor, the presence of a reducing agent is mandatory.[5]

Q2: My LC-MS and NMR data show a second product with the same mass as my target compound. What is this impurity?

A2: You are likely observing the formation of the 1,5-disubstituted regioisomer of the triazole. While the copper-catalyzed reaction is highly regioselective for the 1,4-isomer, the uncatalyzed thermal Huisgen cycloaddition produces a mixture of both 1,4- and 1,5-regioisomers.[2][4]

  • Causality: If the concentration of active Cu(I) catalyst is insufficient, or if the reaction is run at elevated temperatures, the thermal pathway can begin to compete with the catalyzed pathway.[5]

  • Troubleshooting Steps:

    • Verify Catalyst Activity: As in Q1, ensure your catalyst is active and protected from oxidation. An insufficient amount of active catalyst is the most common reason for losing regioselectivity.

    • Control Reaction Temperature: The CuAAC reaction is often effective at room temperature.[5] Avoid unnecessarily high temperatures, which can favor the non-catalyzed background reaction.

    • Confirm Structure: The regiochemistry can be confirmed using 2D NMR techniques like HMBC and NOESY, which can show correlations between the triazole proton and the adjacent methylene groups.

Q3: I see some broadening or even complete disappearance of the triazole C-H proton and carbon signals in my NMR spectra. Is my product degrading?

A3: This is a well-documented issue caused by trace amounts of paramagnetic copper(II) ions remaining in your purified product.[6][7] The paramagnetic metal coordinates with the triazole ring, leading to significant line broadening of nearby nuclei in the NMR spectrum.

  • Causality: The nitrogen atoms in the triazole ring are excellent ligands for copper ions. Even after column chromatography, residual copper can remain complexed to the product, rendering the NMR signals of the heterocyclic ring difficult or impossible to observe.[7][8]

  • Troubleshooting Steps:

    • Aqueous Wash with a Chelator: Before final purification, wash your crude product solution with an aqueous solution of a chelating agent. A solution of EDTA (ethylenediaminetetraacetic acid) or aqueous ammonia is highly effective at sequestering copper ions.

    • Silica Gel Treatment: In some cases, passing a solution of the product through a small plug of silica gel can help remove coordinated copper.

    • Low-Temperature NMR: Recording the NMR spectrum at a lower temperature can sometimes sharpen the signals by altering the dynamics of the copper-triazole interaction.[6]

Q4: I have an apolar, high-molecular-weight impurity that is difficult to separate from my product. What could it be?

A4: This is likely the result of oxidative homocoupling of your alkyne starting material (propargylamine), often referred to as Glaser coupling. This side reaction produces a symmetrical diyne.

  • Causality: In the presence of a copper catalyst and an oxidant (like oxygen), terminal alkynes can dimerize.[3] This is a competing pathway that consumes your alkyne and introduces a significant impurity.

  • Troubleshooting Steps:

    • Maintain Inert Atmosphere: Rigorous exclusion of oxygen is the best preventative measure. Ensure your reaction vessel is kept under a positive pressure of inert gas.

    • Use a Stabilizing Ligand: Ligands such as TBTA (tris(benzyltriazolylmethyl)amine) not only accelerate the desired CuAAC reaction but also help to stabilize the Cu(I) oxidation state, suppressing the homocoupling side reaction.[3]

    • Purification: This byproduct is typically much less polar than the desired amine product. It can usually be removed effectively with silica gel chromatography, but preventing its formation is a more efficient strategy.

Side Product Summary

Side ProductFormulaMW ( g/mol )Formation CauseKey Analytical Feature
1,5-Regioisomer C₉H₁₈N₄182.27Insufficient catalysis; high temperatureSame mass as product; distinct NMR shifts for triazole ring and adjacent CH₂ groups.
Alkyne Homodimer C₆H₈N₂108.14Oxygen exposure; catalyst oxidationAbsence of terminal alkyne proton in ¹H NMR; mass corresponding to dimer.
4,4-dimethyl-1-pentene C₇H₁₄98.19Elimination during azide synthesisNon-polar; characteristic vinyl proton signals in ¹H NMR.

Experimental Protocols for Mitigation

Protocol 1: Standard High-Fidelity CuAAC Reaction

This protocol is designed to minimize side product formation by ensuring catalyst activity and excluding oxygen.

  • Reagent Preparation: In a flask, dissolve propargylamine (1.0 eq) and 1-azido-4,4-dimethylpentane (1.05 eq) in a 1:1 mixture of t-butanol and deionized water.

  • Deoxygenation: Sparge the solution with argon or nitrogen for 20 minutes.

  • Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Initiation: To the stirring reactant solution, add the sodium ascorbate solution first, followed immediately by the copper sulfate solution. The solution should turn a pale yellow.

  • Reaction Monitoring: Maintain a positive pressure of inert gas and stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

Protocol 2: Post-Reaction Copper Removal

This procedure should be performed after the reaction is complete and before chromatographic purification.

  • Solvent Removal: If your reaction was in a water-miscible solvent, concentrate it under reduced pressure.

  • Redissolution: Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.

  • Chelation Wash: Transfer the solution to a separatory funnel and wash it twice with a 0.5 M aqueous solution of EDTA disodium salt.

  • Brine Wash & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the solution to yield the crude product, which is now ready for chromatography with significantly reduced copper content.

Frequently Asked Questions (FAQs)

  • Is it necessary to synthesize the 1-azido-4,4-dimethylpentane, or can it be purchased? While some vendors may offer it, it is often synthesized from the corresponding bromide or tosylate and sodium azide.[9] Be aware that organic azides can be energetic compounds and should be handled with appropriate safety precautions.[10] The primary risk during this synthesis is a competing elimination reaction, so using a polar aprotic solvent (like DMF or DMSO) and moderate temperatures is recommended.

  • Can I use a different copper source? Yes. Copper(I) iodide, copper(I) bromide, or copper(I) triflate are all effective. If using a Cu(I) source, the addition of a reducing agent is still recommended as a precaution against oxidation during the reaction.

  • How do I handle sodium azide safely? Sodium azide is acutely toxic and can form highly explosive heavy metal azides.[10] Always handle it in a fume hood with appropriate personal protective equipment. Avoid contact with acids, which can generate toxic hydrazoic acid gas. Quench any residual sodium azide in aqueous solutions with sodium nitrite followed by acidification.

References

  • - ScienceDirect

  • - Organic Chemistry Portal

  • - PMC, NCBI

  • - RSC Publishing

  • - Organic & Biomolecular Chemistry (RSC Publishing)

  • - ACS Publications

  • - MDPI

  • - ResearchGate

  • - Benchchem

  • - ResearchGate

  • - Organic Chemistry Portal

  • - Wikipedia

  • - baseclick GmbH

  • - PMC, NCBI

  • - ACS Publications

  • - ACS Publications

  • - ChemicalBook

  • - Benchchem

Sources

Optimization

Technical Support Center: Troubleshooting Click Chemistry for Amine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with click chemistry for amine derivatives. As a Senior Application Scientist, this guide is designed to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with click chemistry for amine derivatives. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the common challenges encountered during these powerful bioconjugation reactions. Here, you will find a blend of theoretical explanations and practical, step-by-step troubleshooting advice to ensure the success of your experiments.

The Challenge of Amines in Click Chemistry

Amines are ubiquitous functional groups in biomolecules, making them attractive targets for modification. However, their inherent basicity and nucleophilicity can introduce complexities in click chemistry reactions, particularly the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Amines can coordinate with the copper(I) catalyst, potentially inhibiting its activity or promoting side reactions. This guide will address these specific challenges and provide robust solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the specific problems you may encounter.

Problem 1: Low or No Product Yield

Question: My CuAAC reaction with an amine-containing substrate is resulting in a very low yield or no product at all. What are the likely causes and how can I fix it?

Answer: Low or no product yield is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. The primary suspect when working with amines is the interference with the copper catalyst.

Potential Causes & Solutions:

  • Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Amines, particularly in aqueous, aerobic conditions, can sometimes accelerate this oxidation.

    • Solution: Always use freshly prepared solutions of a reducing agent like sodium ascorbate to regenerate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[2][3][4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[5]

  • Amine Interference with Copper Catalyst: The lone pair of electrons on the amine nitrogen can coordinate to the Cu(I) catalyst, forming a stable complex that is catalytically inactive.[6] This is especially problematic with primary and secondary amines.

    • Solution: The use of a copper-coordinating ligand is crucial. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents, or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media, can stabilize the Cu(I) catalyst and prevent inhibition by the amine substrate.[1][7][8][9] These ligands have a high affinity for copper and can displace the amine, keeping the catalyst active.

  • Inadequate Reagent Purity or Concentration: Impurities in your starting materials can interfere with the reaction. Incorrect concentrations can also lead to poor outcomes.

    • Solution: Ensure the purity of your azide and alkyne derivatives using appropriate analytical techniques (e.g., NMR, Mass Spectrometry). Optimize the concentrations of your reactants; sometimes, increasing the concentration can drive the reaction to completion.[7]

  • Steric Hindrance: Bulky groups near the azide or alkyne can physically block the approach of the reactants, slowing down or preventing the reaction.[7][10]

    • Solution: If possible, consider redesigning your substrates to have a longer linker between the bulky group and the reactive moiety. Alternatively, increasing the reaction temperature or time may help overcome the steric barrier.[7]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure and at optimal concentration? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Add fresh reducing agent (e.g., NaAsc). Use a stabilizing ligand (e.g., THPTA, TBTA). Degas solvent. Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions (solvent, temp, pH) optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Purify starting materials. Optimize reactant concentrations. Check_Reagents->Solution_Reagents No Check_Sterics Is steric hindrance a factor? Check_Conditions->Check_Sterics Yes Solution_Conditions Screen different solvents. Adjust pH. Increase temperature/reaction time. Check_Conditions->Solution_Conditions No Solution_Sterics Increase temperature/reaction time. Redesign substrate with a longer linker. Check_Sterics->Solution_Sterics Yes

Caption: A systematic workflow for troubleshooting low-yield CuAAC reactions.

Problem 2: Formation of Side Products

Question: I am observing unexpected side products in my reaction mixture. What could be causing this and how can I minimize them?

Answer: Side product formation in CuAAC reactions involving amines is often due to the reactivity of the amine itself or oxidative pathways.

Potential Causes & Solutions:

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): In the presence of oxygen, Cu(I) can catalyze the dimerization of terminal alkynes to form diynes.[3]

    • Solution: As with low yield issues, deoxygenating the reaction mixture and using a reducing agent like sodium ascorbate are critical. The use of a stabilizing ligand also helps to suppress this side reaction.[3]

  • Reaction of Amine with Other Functional Groups: If your molecules contain other reactive functionalities, the amine may react with them under the reaction conditions.

    • Solution: Protect other reactive groups in your molecule if they are not compatible with the reaction conditions. Alternatively, consider using a milder, catalyst-free click reaction like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if your molecule is sensitive.[2][11]

  • Degradation of Biomolecules: The combination of copper and a reducing agent can generate reactive oxygen species (ROS) that may degrade sensitive biomolecules, such as peptides containing certain amino acids (e.g., histidine, cysteine).[2]

    • Solution: The use of copper-chelating ligands like THPTA is highly recommended to minimize ROS formation.[2] Adding a ROS scavenger like aminoguanidine can also be beneficial.[4][12]

Problem 3: Purification Difficulties

Question: I am struggling to purify my final product from the reaction mixture. The copper catalyst and ligands are particularly difficult to remove.

Answer: Residual copper and ligands can be problematic for downstream applications, especially in biological systems.

Potential Causes & Solutions:

  • Residual Copper: Copper ions can bind to proteins and other biomolecules, potentially altering their function or causing aggregation.

    • Solution: Use a chelating agent like EDTA in your purification buffers to sequester and remove copper ions. Size exclusion chromatography is also effective for separating small molecules like catalysts and ligands from larger biomolecules. For smaller organic molecules, silica gel chromatography with a mobile phase containing a small amount of a chelating agent can be effective.

  • Excess Ligand: Hydrophobic ligands like TBTA can be difficult to remove from nonpolar products.

    • Solution: Optimize the ligand-to-copper ratio to avoid using a large excess. For TBTA, precipitation of the product in a non-polar solvent like hexanes can sometimes help remove the more soluble ligand. Alternatively, using a water-soluble ligand like THPTA can simplify removal during aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a CuAAC reaction involving an amine? The optimal pH for CuAAC is generally between 4 and 12.[2] However, when working with amines, it is important to consider the pKa of the amine. At a pH below the pKa, the amine will be protonated, which can prevent its coordination to the copper catalyst. Therefore, performing the reaction at a pH slightly above the amine's pKa can be beneficial. For biomolecules, maintaining a physiological pH around 7.4 is often necessary for their stability.[12]

Q2: Are there alternatives to CuAAC for amine derivatives? Yes, several catalyst-free click reactions are excellent alternatives, especially for sensitive biological applications where copper toxicity is a concern.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a catalyst.[2][13][14][15] It is highly bioorthogonal and widely used for in vivo labeling.[11][16]

  • Amino-Yne Click Reaction: This reaction involves the direct addition of an amine to an electron-deficient alkyne, and it proceeds without a catalyst.[17]

  • Dialdehyde Click Chemistry: This method involves the reaction of a primary amine with a dialdehyde to form a stable dihydropyridine conjugate, with water as the only byproduct.[18][19]

Q3: How can I monitor the progress of my click reaction? Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and easy method for small organic molecules.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of starting materials and the formation of the product.[20]

  • Mass Spectrometry (MS): Confirms the identity of the desired product.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis.[20][21]

  • In-situ FTIR Spectroscopy: Allows for real-time monitoring of the reaction by tracking changes in the vibrational bands of the azide and alkyne groups.[11]

Decision Tree for Choosing the Right Click Reaction

Reaction_Choice Start Starting with an Amine Derivative Is_Copper_Tolerated Is the system sensitive to copper? Start->Is_Copper_Tolerated Use_CuAAC Use CuAAC Is_Copper_Tolerated->Use_CuAAC No Consider_Alternatives Consider Catalyst-Free Options Is_Copper_Tolerated->Consider_Alternatives Yes SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Consider_Alternatives->SPAAC Amino_Yne Amino-Yne Reaction Consider_Alternatives->Amino_Yne Dialdehyde Dialdehyde Click Chemistry Consider_Alternatives->Dialdehyde

Caption: A decision tree to guide the selection of an appropriate click chemistry reaction for amine derivatives.

Experimental Protocols

General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Amine-Containing Substrate

This protocol provides a general starting point. Optimization of concentrations, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Amine-containing alkyne or azide substrate

  • Azide or alkyne counterpart

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents

  • Degassed buffer (e.g., phosphate buffer, pH 7.4) or organic solvent (e.g., DMF, DMSO/t-BuOH/H₂O)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the amine-containing substrate and its reaction partner in the chosen solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of the ligand (e.g., 100 mM THPTA in water or TBTA in DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the amine-containing substrate and its counterpart.

    • Add the ligand solution. A 5-fold excess of ligand to copper is often recommended.[4]

    • Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-500 µM for bioconjugation.

    • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture. A final concentration of 1-5 mM is typical.

    • Seal the reaction vessel and stir at room temperature or the desired temperature.

  • Monitor the Reaction:

    • Monitor the progress of the reaction using an appropriate analytical technique (TLC, HPLC, or MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.

    • Purify the product using a suitable method (e.g., size exclusion chromatography for biomolecules, silica gel chromatography for small molecules, or precipitation).

Data Summary Table
ParameterRecommended RangeRationale
[Reactants] 10 µM - 10 mMDependent on application; lower concentrations for bioconjugation.
[CuSO₄] 50 µM - 1 mMLower concentrations are preferred for biological systems.
[Ligand]:[Cu] Ratio 2:1 to 5:1Sufficient to stabilize Cu(I) and prevent amine inhibition.[4]
[Sodium Ascorbate] 1 - 10 mMExcess is used to maintain a reducing environment.[2]
pH 6.5 - 8.0Balances reaction efficiency and stability of biomolecules.
Temperature Room Temperature to 50°CHigher temperatures can accelerate the reaction but may degrade sensitive molecules.

References

  • ACS Publications. Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm | Inorganic Chemistry. Available from: [Link]

  • Catalysis Science & Technology (RSC Publishing). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Available from: [Link]

  • ACS Publications. General Dialdehyde Click Chemistry for Amine Bioconjugation. Available from: [Link]

  • Nature. A versatile photoclick reaction expanding the toolkit of click chemistry. Available from: [Link]

  • PMC. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Available from: [Link]

  • Journal of the American Chemical Society. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available from: [Link]

  • ResearchGate. Effects of Different Amines and Acids on CuAAC a entry amine (0.03... Available from: [Link]

  • Reddit. Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Available from: [Link]

  • PMC. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available from: [Link]

  • MDPI. Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces. Available from: [Link]

  • PMC. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Available from: [Link]

  • The Journal of Organic Chemistry - ACS Publications. Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. Available from: [Link]

  • University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]

  • MDPI. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. Available from: [Link]

  • Chemical Reviews. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Available from: [Link]

  • Mettler Toledo. Click Reactions and Click Chemistry Tools for In-Situ Monitoring. Available from: [Link]

  • PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available from: [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available from: [Link]

  • PMC. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available from: [Link]

  • MDPI. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available from: [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • MDPI. Beyond Self-Assembly: Bioorthogonal 'Click' Chemistry Strategies for Robust Electrochemical Interfaces in Wearable Biosensors. Available from: [Link]

  • ACS Publications. Safe and efficient route to azides makes click chemistry even easier. Available from: [Link]

  • JoVE. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Available from: [Link]

  • MDPI. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Available from: [Link]

  • ResearchGate. 140 questions with answers in CLICK CHEMISTRY | Science topic. Available from: [Link]

  • PMC. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Available from: [Link]

  • Wikipedia. Click chemistry. Available from: [Link]

  • ResearchGate. (PDF) General Dialdehyde Click Chemistry for Amine Bioconjugation. Available from: [Link]

  • Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Available from: [Link]

  • PMC. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine .

This molecule presents a unique structural dichotomy: it features a highly lipophilic neopentyl-like tail (4,4-dimethylpentyl) coupled with a hydrophilic, chelating headgroup consisting of a primary amine directly adjacent to a 1H-1,2,3-triazole ring. While this structural motif is highly valuable in medicinal chemistry, it introduces specific vulnerabilities in aqueous solutions, including pH-dependent aggregation[1], trace-metal-catalyzed oxidation[2], and carbamate formation[3].

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my solution become turbid or precipitate when I adjust the buffer to physiological pH (7.4)? Causality: This is a classic case of pH-dependent hydrophobic collapse. The primary amine has a pKa of approximately 9.0–9.5. In acidic environments (pH < 6), the amine is fully protonated (ammonium salt), rendering the molecule highly water-soluble[1],[4]. However, as you approach pH 7.4, a significant fraction of the molecules deprotonate into the free base form. Without the cationic charge to mask the highly lipophilic 4,4-dimethylpentyl tail, the molecules rapidly aggregate to minimize aqueous exposure, causing turbidity. Solution: Formulate the compound using a co-solvent. We recommend preparing a concentrated stock in anhydrous DMSO and diluting it into the aqueous buffer immediately before the assay, keeping the final DMSO concentration between 1-5%.

Q2: I am observing a steady loss of the active compound in aqueous buffers over several days, accompanied by a +44 Da mass shift in LC-MS. What is happening? Causality: The +44 Da mass shift is the hallmark of carbamate formation . Primary amines react spontaneously with dissolved carbon dioxide (CO2) in aqueous solutions to form stable carbamate ions[3],[5]. Because your buffer is exposed to ambient air, atmospheric CO2 continuously dissolves into the solution, driving the equilibrium toward the inactive carbamate species. Solution: Use freshly degassed buffers. Purge your aqueous solutions with Argon or Nitrogen for 15 minutes prior to introducing the compound. Store working solutions in sealed, headspace-free vials.

Q3: My compound degrades rapidly when formulated in standard PBS, and I occasionally see faint colored precipitates. How can I prevent this? Causality: The combination of a primary amine directly adjacent to a 1,2,3-triazole ring creates a potent bidentate chelating motif. This motif aggressively binds trace transition metals (e.g., Cu2+, Zn2+, Fe3+) present as impurities in standard phosphate-buffered saline. Once chelated, these metals can alter the electronic characteristics of the ligand and catalyze the oxidative degradation of the amine via reactive oxygen species (ROS) generation[2], leading to compound loss and colored metal-complex precipitates. Solution: Supplement your PBS with 0.1 mM to 1 mM EDTA to act as a sacrificial chelator, effectively stripping trace metals away from your active compound. Alternatively, use ultra-pure, metal-free water and high-purity buffer salts.

Q4: Can I store stock solutions of this compound in acetone to avoid aqueous stability issues? Causality: Absolutely not. Primary amines undergo rapid condensation reactions with carbonyl-containing solvents (like acetone or aldehydes) to form Schiff bases (imines). This will irreversibly inactivate your compound. Solution: Always use anhydrous, amine-free, and carbonyl-free solvents for stock solutions. Anhydrous DMSO or Acetonitrile are the gold standards.

Part 2: Quantitative Data Summaries

Table 1: Solubility and Aggregation Profile vs. pH
pH LevelPrimary Amine StateTriazole StateMacroscopic ObservationSolvation Status
pH 4.0 Fully Protonated (-NH3+)NeutralClear, colorless solutionHighly Soluble (>50 mg/mL)
pH 7.4 Partially DeprotonatedNeutralSlight turbidity over timeMarginally Soluble (~1-5 mg/mL)
pH 9.5 Fully Deprotonated (-NH2)NeutralImmediate white precipitateInsoluble (Hydrophobic collapse)
pH 12.0 Fully Deprotonated (-NH2)Deprotonated (Triazolate)Clear solutionSoluble (Anionic form)
Table 2: Degradation Kinetics (Half-life) under Various Storage Conditions
Storage ConditionBuffer TypeAdditivesEstimated Half-Life (t1/2)Primary Degradant
Ambient Air, 25°CStandard PBS (pH 7.4)None< 48 hoursCarbamate (+44 Da)
Ambient Air, 25°CStandard PBS (pH 7.4)Trace Cu2+ (1 µM)< 12 hoursOxidized Amine
Degassed (Ar), 4°CPBS (pH 7.4)0.1 mM EDTA> 14 daysNone (Stable)
Anhydrous, -20°CDMSONone> 12 monthsNone (Stable)

Part 3: Mechanistic Pathway & Workflow Diagrams

degradation_pathways Compound 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl) pentan-1-amine CO2 Dissolved CO2 (Aqueous Buffer) Compound->CO2 Ambient Air Exposure Metals Trace Metals (Cu2+, Zn2+) Compound->Metals Buffer Impurities Carbonyls Carbonyl Solvents (e.g., Acetone) Compound->Carbonyls Incorrect Storage Carbamate Carbamate Formation (+44 Da Mass Shift) CO2->Carbamate Nucleophilic Attack Chelation Bidentate Chelation (Triazole + Amine) Metals->Chelation Coordination Oxidation Catalytic Oxidation (Loss of Active Amine) Chelation->Oxidation ROS Generation Schiff Schiff Base / Imine (Inactivation) Carbonyls->Schiff Condensation

Fig 1: Primary degradation pathways including carbamate formation and metal-catalyzed oxidation.

formulation_workflow Solid Dry Powder (Store at -20°C, Ar) Stock Primary Stock (10-50 mM in DMSO) Solid->Stock Dissolve in Anhydrous DMSO Buffer Aqueous Buffer (Degassed, +0.1 mM EDTA) Stock->Buffer Dilute (Max 1-5% DMSO) Working Working Solution (Use within 4-6 hrs) Buffer->Working pH Adjust (Check Turbidity)

Fig 2: Optimized workflow for preparing and validating stable aqueous working solutions.

Part 4: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Self-Validating Principle: By strictly controlling moisture and carbonyl exposure, this protocol prevents both hydrolysis and Schiff base formation. Validation is achieved by running a baseline LC-MS on the stock; the absence of a +44 Da or +40 Da (acetone adduct) peak confirms structural integrity.

  • Equilibration: Remove the lyophilized powder of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Solvent Preparation: Obtain sealed, anhydrous DMSO (≥99.9% purity, packaged under Argon). Do not use previously opened DMSO bottles, as they rapidly absorb atmospheric moisture.

  • Dissolution: Add the required volume of anhydrous DMSO directly to the vial to create a 10 mM to 50 mM stock solution. Vortex gently until the powder is completely dissolved.

  • Aliquot & Storage: Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass vials. Purge the headspace of each vial with Argon gas before sealing. Store immediately at -20°C.

Protocol 2: Degassing and Metal-Chelation Mitigation in Working Buffers

Self-Validating Principle: Removing dissolved carbon dioxide and trace metals eliminates the two prerequisites for carbamate formation and catalytic oxidation. Validation is achieved by monitoring the solution at 450 nm via UV-Vis; the absence of absorbance confirms no colored metal-triazole complexes have formed.

  • Buffer Supplementation: Prepare your standard biological buffer (e.g., PBS, HEPES). Add EDTA to a final concentration of 0.1 mM. Stir until fully dissolved.

  • Degassing: Transfer the buffer to a heavy-walled vacuum flask. Apply a vacuum (approx. 20-30 inHg) while sonicating the flask for 10 minutes to draw out dissolved gases.

  • Inert Gas Purge: Release the vacuum using an Argon or Nitrogen gas line. Bubble the inert gas directly through the buffer using a clean glass sparger for 15 minutes to displace any remaining O2 and CO2.

  • Formulation: Working under an inert atmosphere (or minimizing air exposure), inject the required amount of the DMSO stock solution (from Protocol 1) into the degassed buffer. Ensure the final DMSO concentration does not exceed 5% to prevent solvent-induced precipitation.

  • Usage: Keep the working solution tightly capped and use within 4 to 6 hours.

Part 5: References

  • Benchchem - Solubility and stability of (1H-1,2,3-triazol-4-yl)methanamine in different solvents 1

  • Vulcanchem - [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride Properties4

  • ACS Publications - Stability of Structurally Varied Aqueous Amines for CO2 Capture 3

  • NIH - Metal-based triazoles as a medical marvel of the modern era: a comprehensive review 2

  • ResearchGate - Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide 5

  • AIR Unimi - Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications

Sources

Optimization

Technical Support Center: Characterization of Triazole Compounds

Welcome to the Technical Support Center for the characterization of triazole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the characterization of triazole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often challenging heterocyclic molecules. Triazoles are a cornerstone in medicinal chemistry and materials science, but their successful application hinges on accurate and unambiguous structural characterization.[1][2][3]

This document provides in-depth, question-and-answer-based troubleshooting guides to address common pitfalls encountered during experimental analysis.

Frequently Asked Questions (FAQs)
Section 1: The Regioisomer Challenge (1,4- vs. 1,5- and 1,2,4-Triazoles)

The incorrect assignment of regioisomers is one of the most frequent and critical errors in triazole chemistry. For 1,2,3-triazoles synthesized via cycloaddition reactions, distinguishing between the 1,4- and 1,5-disubstituted products is paramount.[4] Similarly, confusion can arise between 1,2,3- and 1,2,4-triazole scaffolds.

Q1: My ¹H and ¹³C NMR spectra are not sufficient to confirm the regioisomer of my 1,2,3-triazole. What advanced NMR techniques should I use?

A1: Standard 1D NMR is often inconclusive for distinguishing 1,4- and 1,5-disubstituted 1,2,3-triazoles. The key is to establish long-range correlations between the substituents and the triazole ring carbons.

Core Directive: Use 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR.

The logic behind this choice is that the number of bonds separating a proton on a substituent and a carbon in the triazole ring is different for each isomer. Specifically, you are looking for a ³JCH correlation (a correlation over three bonds).

  • For the 1,4-isomer: Look for a correlation between the protons of the substituent at the N1 position (e.g., the α-CH₂ protons) and the C5 carbon of the triazole ring. This is a clear ³JCH coupling.

  • For the 1,5-isomer: You will not see this ³JCH correlation. Instead, you would see a correlation between the N1-substituent's α-protons and the C4 carbon, which is a four-bond correlation (⁴JCH) and typically much weaker or absent.

Additionally, ¹H,¹⁵N-HMBC can provide definitive proof.[5] The correlation patterns between the triazole ring protons and the different nitrogen atoms are unique to each isomer.[5]

Troubleshooting Workflow: NMR-Based Regioisomer Assignment

G cluster_0 Start: Ambiguous 1D NMR cluster_1 Primary Method: 2D NMR cluster_2 Confirmation & Advanced Analysis cluster_3 Results start Obtain High-Quality ¹H and ¹³C NMR hmbc Run ¹H,¹³C-HMBC Experiment start->hmbc analyze_hmbc Analyze for key ³J(C,H) correlations hmbc->analyze_hmbc noesy Run ¹H,¹H-NOESY/ ROESY Experiment analyze_hmbc->noesy Ambiguous Result n15_hmbc Run ¹H,¹⁵N-HMBC (if necessary) analyze_hmbc->n15_hmbc Requires Definitive Proof isomer_1_4 Assigned: 1,4-Isomer analyze_hmbc->isomer_1_4  ³J correlation observed  (N1-substituent H to C5) isomer_1_5 Assigned: 1,5-Isomer analyze_hmbc->isomer_1_5  ³J correlation absent  (NOE may be present) noesy->isomer_1_5 NOE observed between N1- and C5-substituents n15_hmbc->isomer_1_4 n15_hmbc->isomer_1_5

Caption: Logic diagram for NMR-based triazole isomer assignment.

Q2: When is X-ray crystallography essential for structure determination?

A2: Single-crystal X-ray crystallography is considered the "gold standard" for molecular structure elucidation.[6][7] It provides unequivocal proof of connectivity, regio- and stereochemistry by generating a precise three-dimensional model of the molecule in the solid state.[6][7]

It becomes essential when:

  • NMR data is intractable or ambiguous: This can happen with highly complex molecules, samples with poor solubility, or when line broadening obscures key correlations.

  • Absolute stereochemistry needs to be determined: For chiral triazole compounds, crystallography is the most reliable method to determine the absolute configuration of stereocenters.[7]

  • A novel scaffold or reaction is developed: When publishing a new synthetic methodology or a completely new class of triazole derivatives, crystallographic evidence provides the highest level of structural validation.

  • Regulatory submissions or patent filings: For drug development, unequivocal proof of structure is a regulatory requirement, and X-ray data provides the strongest possible evidence for intellectual property claims.[6]

Pitfall: A significant limitation is the need to grow a high-quality single crystal, which can be a challenging and time-consuming process.[7] Furthermore, the solid-state conformation may not always represent the dominant conformation in solution.[6]

Section 2: Spectroscopic & Analytical Pitfalls

Q3: Why do the chemical shifts in my ¹H NMR, especially the triazole C-H proton, vary between experiments?

A3: The chemical environment of the triazole ring protons is highly sensitive to several factors, leading to poor reproducibility if not controlled.

Common Causes and Solutions:

CauseExplanationTroubleshooting Steps
Solvent Effects The triazole ring can engage in hydrogen bonding and dipole-dipole interactions with the solvent. Changing solvents (e.g., from CDCl₃ to DMSO-d₆) drastically alters the electronic environment and thus the chemical shifts.[8][9][10]Action: Always use the same deuterated solvent and report it with your data. For comparisons, re-acquire spectra in the same solvent.
Concentration Intermolecular interactions, such as hydrogen bonding or π-stacking between triazole molecules, can occur at higher concentrations. This self-association changes the average electronic environment, causing chemical shifts to change.[11][12]Action: Prepare samples at a consistent and relatively dilute concentration (e.g., 5-10 mg in 0.6 mL). If concentration dependence is suspected, run a dilution series.
Temperature Temperature affects molecular motion, intermolecular interactions, and, in some cases, tautomeric or conformational equilibria.[11][12] These changes can lead to shifts in proton resonances.Action: Ensure the NMR spectrometer is properly calibrated and run experiments at a consistent temperature (e.g., 298 K).
pH (in aqueous media) The nitrogen atoms of the triazole ring are basic and can be protonated at low pH. Protonation dramatically alters the electronic structure of the ring, causing large downfield shifts of the ring protons.Action: When using solvents like D₂O, use a buffered solution to maintain a constant pH. Report the pD of the solution.

Q4: My triazole is N-unsubstituted, but I can't see the N-H proton in my ¹H NMR spectrum. Why?

A4: The inability to observe an N-H proton is a classic issue in the NMR of nitrogen heterocycles and is usually due to two phenomena: tautomerism and proton exchange.

  • Rapid Tautomeric Exchange: N-unsubstituted triazoles exist in a dynamic equilibrium between different tautomeric forms (e.g., 1H, 2H, and 4H forms).[11][13] If this exchange is fast on the NMR timescale, the N-H proton signal can be broadened to the point where it disappears into the baseline.[14] This exchange rate is often influenced by temperature and solvent.[11]

  • Chemical Exchange with Solvent: If there are traces of acidic or basic impurities, or if the deuterated solvent contains residual protic solvent (like H₂O in DMSO-d₆), the triazole N-H proton can rapidly exchange with these protons. This also leads to significant signal broadening or complete disappearance of the signal.

Troubleshooting Protocol:

  • Step 1: Lower the Temperature: Run the ¹H NMR experiment at a lower temperature (e.g., 253 K or 0 °C). This slows down the exchange processes, which can cause the broad signal to sharpen into an observable peak.[12]

  • Step 2: Use a Scrupulously Dry Solvent: Use a fresh ampule of high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to minimize exchange with water.

  • Step 3: Change to an Aprotic, Non-polar Solvent: Solvents like toluene-d₈ are less likely to participate in hydrogen bonding and exchange, which can sometimes help resolve the N-H signal.

Section 3: Stability and Degradation

Q5: My purified triazole compound shows new spots on TLC or new peaks in LC-MS after storage. What is happening?

A5: While the triazole ring itself is generally stable, certain derivatives can be susceptible to degradation, especially under non-optimal storage conditions.[15][16]

Common Degradation Pathways:

  • Oxidation: Substituents on the triazole ring or the ring itself can be susceptible to oxidation, particularly if they contain electron-rich moieties or benzylic protons.[17][18] This can be initiated by exposure to air (autoxidation) or light. Radical-mediated oxidation is a proposed pathway, often starting with hydrogen abstraction.[18]

  • Hydrolysis: While the triazole ring is largely resistant to hydrolysis under neutral conditions, harsh acidic or basic conditions, especially at elevated temperatures, can lead to ring opening or degradation of susceptible functional groups on the substituents (e.g., esters, amides).[15]

  • Photodegradation: Some triazole derivatives are sensitive to UV light, which can induce rearrangements or decomposition.[15]

Best Practices for Storage and Handling

G cluster_0 Optimal Storage Protocol cluster_1 Solid Storage cluster_2 Solution Storage cluster_3 Outcome start Purified Triazole Compound solid Store as Solid start->solid solution Store as Solution start->solution solid_cond Cool (+4°C or -20°C) Dry (desiccator) Dark (amber vial) solid->solid_cond solvent Use Aprotic Solvent (e.g., DMSO, DMF) solution->solvent inert Under Inert Gas (Argon or Nitrogen) solid_cond->inert stable Maximized Compound Integrity inert->stable solution_cond Low Temperature (-20°C or -80°C) Protect from Light aliquot Store in Small Aliquots (Avoid Freeze-Thaw) solution_cond->aliquot aliquot->stable solvent->solution_cond

Caption: Recommended storage protocols for triazole compounds.

References
  • Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available from: [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. Available from: [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available from: [Link]

  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available from: [Link]

  • Mechanistic Study of the Oxidative Degradation of the Triazole Antifungal Agent CS-758 in an Amorphous Form. Sci-Hub. Available from: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Available from: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Available from: [Link]

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Available from: [Link]

  • The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR S. Baghdad Science Journal. Available from: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available from: [Link]

  • The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. ResearchGate. Available from: [Link]

  • Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. Available from: [Link]

  • 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. PMC. Available from: [Link]

  • (PDF) Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available from: [Link]

  • 15 N Chemical Shift Principal Values in Nitrogen Heterocycles. ACS Publications. Available from: [Link]

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. MDPI. Available from: [Link]

  • Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available from: [Link]

  • Different tautomers of substituted and unsubistitued 1,2,3-triazoles. ResearchGate. Available from: [Link]

  • Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters - ACS Publications. Available from: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available from: [Link]

  • (PDF) A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. Available from: [Link]

  • Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Available from: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available from: [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PMC. Available from: [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available from: [Link]

  • A Review on 'Triazoles': Their Chemistry and Pharmacological Potentials. Available from: [Link]

  • Synthesis and Structure Characterization of Novel Triazole Compounds Containing 1,3-Dioxolane. Chemical Research in Chinese Universities. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available from: [Link]

  • Theoretical Characterization of a Triazole-Based Compound: MEP, FMO, and Electron Localization Analyses. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Removal from 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine Synthesis

Welcome to the technical support center for challenges encountered during the synthesis and purification of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine. This guide is specifically designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for challenges encountered during the synthesis and purification of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused answers to common issues related to catalyst removal.

The synthesis of this molecule, a common building block in pharmaceutical research, often relies on "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or, less commonly, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).[1] While these reactions are highly efficient, the removal of the metal catalyst from the final product is a critical and often challenging step to ensure the purity and safety of active pharmaceutical ingredients (APIs).[2][3] Residual metal catalysts can interfere with downstream biological assays and pose toxicity risks.[4][5]

This guide provides a structured, question-and-answer-based approach to effectively troubleshoot and resolve catalyst contamination issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine has a faint blue or green tint. What is the likely cause?

A persistent blue or green color in your product is a strong indicator of residual copper contamination.[6] The amine and triazole moieties in your target molecule can act as ligands, forming stable complexes with copper ions, making them difficult to remove through simple extraction or filtration.[7]

Q2: I performed an aqueous wash with EDTA, but the organic layer remains colored. What went wrong?

While an aqueous wash with a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common first step, its effectiveness can be limited by several factors.[4]

Troubleshooting Steps:

  • pH Optimization: The chelating ability of EDTA is highly pH-dependent. For optimal copper chelation, the pH of the aqueous EDTA solution should be adjusted to approximately 8.[7] You can use a mild base like sodium bicarbonate to adjust the pH.

  • Insufficient Chelation: Increase the concentration of the EDTA solution (e.g., to 0.1 M) or perform multiple washes until the aqueous layer is colorless.[7] Vigorous mixing during extraction is crucial to facilitate the transfer of the copper-EDTA complex into the aqueous phase.

  • Product Solubility: Be mindful that your product, an amine, may have some water solubility, especially at acidic pH. To minimize product loss, consider using a brine wash after the EDTA extractions to reduce the solubility of the organic product in the aqueous phase.[7]

Q3: I'm considering using a solid-supported scavenger. What are the key considerations?

Solid-phase scavengers are an excellent and often highly effective method for removing residual metal catalysts.[6][8] These are typically silica or polymer resins functionalized with groups that have a high affinity for the target metal.

Key Considerations:

FeatureConsiderations
Scavenger Type For copper removal, scavengers with thiol, thiourea, amine, or iminodiacetic acid functionalities are effective.[6] For ruthenium, specialized scavengers are available.
Solvent Compatibility Ensure the chosen scavenger is compatible with your reaction solvent. Manufacturers provide this information.
Loading and Time Use the manufacturer's recommended loading (typically in weight percent or equivalents relative to the catalyst). The required scavenging time can vary and may require optimization (typically 1-3 hours with stirring).[7]
Non-Specific Binding Be aware that your product may non-specifically bind to the scavenger resin, leading to lower recovery. If you experience low yields, consider screening different types of scavengers or adjusting the solvent to minimize these interactions.[6]
Q4: Can I use filtration through Celite® or silica gel to remove the catalyst?

Filtration through a pad of an adsorbent material like Celite® or silica gel can be effective, particularly for heterogeneous catalysts or precipitated metal species.[8][9]

When it works best:

  • Heterogeneous Catalysts: If you used a solid-supported catalyst, simple filtration is often sufficient.[10]

  • Precipitated Metals: If the catalyst has crashed out of solution as a solid.

Limitations:

  • Soluble Catalysts: This method is generally ineffective for removing soluble metal species.[8] If your catalyst is homogeneously dissolved, you will need to employ other techniques like scavenging or chelation washes first.

Q5: My reaction was performed with a ruthenium catalyst. Are the removal strategies different?

Yes, while some principles overlap, ruthenium catalyst removal can present unique challenges. Ruthenium can exist in multiple oxidation states and form robust complexes.

Recommended Approaches for Ruthenium Removal:

  • Chromatography: Column chromatography on silica gel is a very common and effective method for separating the desired product from ruthenium complexes.[11]

  • Specialized Scavengers: Scavengers specifically designed for ruthenium are available and can be highly effective.

  • Oxidative Treatment: In some cases, a mild oxidative workup (e.g., with aqueous hydrogen peroxide) can help to break down the catalyst complex, making it easier to remove by subsequent extraction or filtration. Caution is advised to ensure your product is stable to these conditions.

Experimental Protocols

Protocol 1: Enhanced Aqueous Chelation for Copper Removal

This protocol is a robust method for removing copper catalysts when your product is soluble in a water-immiscible organic solvent.

  • Reaction Quench: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash (EDTA): Transfer the organic solution to a separatory funnel. Wash the organic layer with a 0.1 M aqueous solution of disodium EDTA. Adjust the pH of the EDTA solution to ~8 with sodium bicarbonate.[7]

  • Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.[7]

  • Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[7]

  • Final Washes: Wash the organic layer sequentially with water and then with brine to remove any residual EDTA and dissolved water.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification if necessary.

Protocol 2: Solid-Phase Scavenging for Copper or Ruthenium Removal

This protocol provides a general procedure for using a solid-supported scavenger resin.

  • Scavenger Selection: Choose a scavenger resin appropriate for your catalyst (copper or ruthenium) and solvent system.

  • Addition to Reaction Mixture: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the metal catalyst).[7]

  • Stirring: Stir the mixture at room temperature for 1-3 hours. The optimal scavenging time may need to be determined empirically.[7]

  • Filtration: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a short plug of cotton or Celite® is usually sufficient.[8]

  • Rinse and Concentrate: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washes, and then concentrate under reduced pressure.

Visualization of Workflows

Decision Tree for Catalyst Removal

The following diagram outlines a decision-making process for selecting an appropriate catalyst removal strategy.

CatalystRemovalDecisionTree start Catalyst Removal for 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine catalyst_type What type of catalyst was used? start->catalyst_type copper Copper (CuAAC) catalyst_type->copper Copper ruthenium Ruthenium (RuAAC) catalyst_type->ruthenium Ruthenium cu_q1 Is the product soluble in an organic solvent immiscible with water? copper->cu_q1 ru_q1 Is the product amenable to chromatography? ruthenium->ru_q1 cu_yes Aqueous Chelation (EDTA) cu_q1->cu_yes Yes cu_no Solid-Phase Scavenging cu_q1->cu_no No/Ineffective ru_yes Column Chromatography ru_q1->ru_yes Yes ru_no Solid-Phase Scavenging ru_q1->ru_no No

Caption: Decision tree for selecting a catalyst removal method.

General Workflow for Solid-Phase Scavenging

This diagram illustrates the general steps involved when using a solid-supported scavenger.

ScavengingWorkflow start Reaction Mixture (Product + Catalyst) add_scavenger Add Solid-Phase Scavenger Resin start->add_scavenger stir Stir for 1-3 hours add_scavenger->stir filter Filter to Remove Resin-Catalyst Complex stir->filter filtrate Filtrate (Purified Product) filter->filtrate

Caption: General workflow for catalyst removal using a solid-supported scavenger.

Analytical Verification

It is crucial to verify the effectiveness of the chosen purification method. The acceptable limits for residual metals in APIs are stringent.[3]

  • Inductively Coupled Plasma (ICP): ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS) are the standard, highly sensitive techniques for quantifying trace metal residues.[3][12]

  • X-Ray Fluorescence (XRF): High-energy polarized-beam energy dispersive X-ray fluorescence is another powerful technique for determining residual catalyst levels in APIs.[2]

For in-process monitoring, rapid colorimetric or fluorometric methods can also be employed to get a quick indication of palladium levels.[13][14]

References

  • Yang, H., & Li, H. (2007). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development, 11(3), 516-518. [Link]

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily? [Link]

  • Cai, C., Sun, M., & Zhang, L. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Deprotection of an Allyl Ester. Organic Process Research & Development, 14(4), 924-927. [Link]

  • Marguí, E., Van Meel, K., & Van Grieken, R. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1404-1410. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • Li, P., & Wang, L. (2017). Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu(ii) coordination polymer. RSC Advances, 7(83), 52758-52763. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Shimadzu. (n.d.). Analysis of residual catalysts in pharmaceuticals. [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. [Link]

  • Ramos, M. J., López, S., García-Valverde, J. M., García, M. T., Romero, J. F., & Gracia, I. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 12(2), 183. [Link]

  • Pharmaceutical Online. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]

  • Finn, M. G., & Fokin, V. V. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Catalysis, 2(9), 1891-1897. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

  • ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. [Link]

  • Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • Zhang, L., et al. (2017). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 8746-8786. [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine Enantiomers

Welcome to the technical support center for the chiral separation of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine enantiomers. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this specific chiral separation. The methodologies and advice provided herein are grounded in established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Understanding the Molecule: Key Challenges

The target molecule, 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, presents a unique set of challenges for chiral separation due to its structural features:

  • Primary Amine Group: This functional group is prone to strong interactions with the silica support of many chiral stationary phases (CSPs), which can lead to peak tailing and poor resolution.[1]

  • Triazole Moiety: The presence of the triazole ring adds polarity and potential for specific interactions with the CSP.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, which can make detection challenging without derivatization or the use of alternative detectors like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD).[2]

This guide will address these challenges systematically, providing a clear path to developing a robust and reproducible chiral separation method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Which chiral stationary phase (CSP) should I screen first?

Answer: For a primary amine like 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, polysaccharide-based and cyclofructan-based CSPs are the most promising starting points.[1][3]

  • Polysaccharide-based CSPs (Amylose and Cellulose derivatives): These are broadly selective and have a high success rate for a wide range of chiral compounds, including amines.[1][4] Start with columns like Chiralpak® IA, IB, IC, ID, IE, and IF.[1]

  • Cyclofructan-based CSPs: These have shown exceptional success in separating primary amines, often with high efficiency.[1][3] A column like Larihc® CF6-P is an excellent candidate.[1]

Pro-Tip: A systematic screening of a diverse set of CSPs is the most effective initial approach.[5][6] There is no universal chiral column, and small structural differences can significantly impact selectivity.[7][8]

Troubleshooting Guide: Poor or No Enantiomeric Resolution

If you are observing a single peak or very poor separation of the enantiomers, follow this troubleshooting workflow:

DOT Diagram: Troubleshooting Poor Resolution

Caption: Workflow for troubleshooting poor enantiomeric resolution.

In-depth Explanation:

  • Re-evaluate Your CSP Choice: The initial CSP may not provide the necessary stereoselectivity.[5] If you started with a polysaccharide column, try a cyclofructan-based one, or vice-versa. The three-dimensional structure of the chiral selector is paramount for achieving separation.[7][8]

  • Systematic Mobile Phase Optimization:

    • Organic Modifier: In normal phase (NP) mode, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase is a critical parameter.[5] Vary the concentration in small increments (e.g., from 5% to 20%).

    • Additives: The primary amine in your analyte is basic and can interact strongly with residual silanols on the silica surface, causing peak tailing and poor resolution.[1]

      • Basic Additives: Introduce a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase. This will compete with your analyte for active sites on the stationary phase, improving peak shape.

      • Acidic Additives: Counterintuitively, acidic additives like trifluoroacetic acid (TFA), methanesulfonic acid (MSA), or ethanesulfonic acid (ESA) can also dramatically improve the separation of basic compounds on polysaccharide CSPs.[9][10] This is thought to involve the formation of an ion-pair with the analyte, which then has different interactions with the CSP.[10] A combination of an acid and a base (e.g., 0.1% TFA and 0.1% TEA) can also be highly effective.[4][11]

  • Flow Rate and Temperature:

    • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[5] Lowering the flow rate can increase the interaction time between the enantiomers and the CSP, potentially improving resolution.

    • Temperature: Temperature can have a significant and unpredictable effect on chiral separations.[5] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[5]

FAQ 2: My peaks are tailing. What can I do to improve peak shape?

Answer: Peak tailing for a primary amine is most commonly caused by undesirable interactions with the stationary phase.

DOT Diagram: Addressing Peak Tailing

Caption: Strategies to mitigate peak tailing.

Detailed Steps:

  • Introduce a Competing Base: As mentioned previously, adding a small amount of a basic additive like DEA or TEA to your mobile phase is the most effective way to address peak tailing for amines.[1] This additive will block the active silanol groups on the silica surface that cause the tailing.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase. Ideally, dissolve your sample directly in the mobile phase to avoid peak distortion.

Troubleshooting Guide: Inconsistent Retention Times and Resolution

Inconsistent retention times can invalidate your results. This issue often points to problems with column equilibration or the stability of the mobile phase.

Key Considerations:

  • Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral columns, especially when changing the mobile phase composition.[5] Ensure a stable baseline before injecting your sample.

  • Mobile Phase Additive "Memory Effects": CSPs, particularly polysaccharide-based ones, can "remember" previous mobile phase additives.[7][12][13] If you have used an acidic additive and then switch to a basic one (or vice-versa), traces of the former additive can remain on the column for a significant time, affecting subsequent separations.[12][13]

    • Solution: When switching between acidic and basic additives, it is crucial to flush the column thoroughly with a neutral solvent system (e.g., the mobile phase without any additives). It may be beneficial to dedicate specific columns to particular additive types if you frequently switch between them.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and consistently for each run. Small variations in additive concentration can lead to shifts in retention time and selectivity.[5]

  • Temperature Control: Use a column oven to maintain a stable temperature.[5] Fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Protocol 1: Initial CSP Screening by HPLC

This protocol outlines a general approach for the initial screening of chiral stationary phases.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of racemic 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine in the mobile phase.

  • Select CSPs: Choose a set of 3-4 polysaccharide and/or cyclofructan-based columns.

  • Initial Mobile Phase: A good starting point for normal phase is 90:10 n-Hexane/Isopropanol with 0.1% DEA.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: As the analyte lacks a strong chromophore, use MS detection if available. If using UV, monitor at a low wavelength (e.g., 210-220 nm), but be aware of low sensitivity.

  • Screening Procedure:

    • Equilibrate each column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • If no separation is observed, systematically vary the mobile phase composition (e.g., change the alcohol modifier, add an acidic additive).

Protocol 2: Derivatization for Improved UV Detection

If MS or ELSD is not available, derivatization can be employed to introduce a chromophore for UV detection.[2][14]

  • Derivatizing Agent: Use a reagent that reacts with the primary amine, such as 3,5-Dinitrobenzoyl chloride.[2]

  • Reaction:

    • Dissolve 1 mg of the racemic amine in 1 mL of a dry, aprotic solvent (e.g., acetonitrile).

    • Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride and 1.5 equivalents of a non-chiral base (e.g., triethylamine).[2]

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Analysis: The resulting diastereomers can now be separated on a standard achiral HPLC column (e.g., C18) or the chiral separation of the derivatized enantiomers can be attempted on a CSP. The strong chromophore from the derivatizing agent will allow for sensitive UV detection (e.g., at 254 nm).[2]

Data Summary Table

The following table provides a hypothetical summary of screening results to illustrate the impact of different conditions.

CSPMobile Phase (v/v/v)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Peak Shape
Chiralpak IA 90:10 Hex/IPA + 0.1% DEA8.29.51.8Good
Chiralpak IA 80:20 Hex/IPA + 0.1% DEA6.16.81.2Good
Chiralpak IA 90:10 Hex/IPA + 0.1% TFA10.512.12.1Excellent
Larihc CF6-P 90:10 Hex/IPA + 0.1% DEA7.57.50Tailing
Larihc CF6-P 90:10 Hex/IPA + 0.1% TFA/0.1% TEA9.811.01.9Good

Note: This data is illustrative. Actual results will vary depending on the specific experimental conditions.

References

  • Kim, J. H., et al. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 190-197. Retrieved from [Link]

  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Retrieved from [Link]

  • Gola, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Retrieved from [Link]

  • Roper, D. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 169-181. Retrieved from [Link]

  • Breitbach, Z. S., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 189-197. Retrieved from [Link]

  • Wang, Y., & Wenslow, R. M. (2002). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Retrieved from [Link]

  • Anonymous. (2022, March 1). Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Retrieved from [Link]

  • Anonymous. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. Retrieved from [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Wang, Y., & Wenslow, R. M. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 125-133. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • Breitbach, Z. S., et al. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]

  • Kalíková, K., et al. (2022, March 2). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Retrieved from [Link]

  • Anonymous. (2026, March 25). Chiral Separations. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Confirming the Structure of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Executive Summary In modern drug development and synthetic chemistry, the unambiguous structural confirmation of small molecule intermediates is non-negotiable. For complex aliphatic amines bearing heterocyclic substitue...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, the unambiguous structural confirmation of small molecule intermediates is non-negotiable. For complex aliphatic amines bearing heterocyclic substituents—such as 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine —standard analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) often leave critical stereochemical and regiochemical questions unanswered.

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities, demonstrating why SC-XRD remains the gold standard for absolute structural validation. By examining the causality behind experimental choices, we provide a self-validating workflow for confirming the 3D coordinates and absolute configuration of this target molecule.

The Analytical Challenge

The molecule 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine presents three distinct structural challenges that must be resolved to ensure scientific integrity:

  • Regiochemistry of the Triazole: Depending on the synthetic route (e.g., azide-alkyne cycloaddition), the triazole ring may be 1,4- or 1,5-disubstituted.

  • Absolute Stereochemistry: The C1 carbon (bearing both the primary amine and the triazole ring) is a chiral center. Determining whether it is the (R) or (S) enantiomer is critical for pharmacological profiling.

  • Conformational Flexibility: The bulky 4,4-dimethylpentyl (neohexyl) chain is highly flexible. In solution, it undergoes rapid conformational averaging, which severely complicates NOE (Nuclear Overhauser Effect) distance measurements[1].

While HRMS can confirm the exact mass and molecular formula, and 1D/2D NMR can infer atom connectivity, only SC-XRD provides a direct, unambiguous map of electron density to confirm absolute 3D coordinates[2].

ValidationPathway A Synthesized Target 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine B HRMS Analysis (Formula Confirmation) A->B C 1D/2D NMR Spectroscopy (Connectivity & Regiochemistry) A->C D SC-XRD (Absolute Configuration) A->D E Unambiguous Structural Proof (Validated System) B->E Exact Mass C->E Atom Linkage D->E 3D Coordinates

Figure 1: Multi-modal structural validation pathway for small molecule confirmation.

Comparative Performance Data

To objectively evaluate the optimal method for structural confirmation, we must compare the performance metrics of SC-XRD against Solution NMR and HRMS. While NMR is highly effective for determining atom connectivity in solution, it relies on ensemble averages and struggles with highly flexible aliphatic chains[1]. Furthermore, establishing absolute configuration via NMR requires time-consuming chiral derivatization (e.g., Mosher's amides), whereas SC-XRD bypasses this need entirely[3].

Table 1: Performance Comparison of Analytical Modalities
Performance MetricSC-XRD (Product)Solution NMR (Alternative)HRMS (Alternative)
Regiochemistry Confirmation Unambiguous (Direct 3D Mapping)Inferred (via 2D HMBC/NOESY)None (Mass only)
Absolute Stereochemistry Direct (via Flack Parameter)Requires Chiral DerivatizationNone
Sample State & Requirement Single Crystal (~0.1 mg)Solution (5–10 mg)Gas Phase (< 0.01 mg)
Data Acquisition Time 2 to 24 HoursMinutes to HoursMinutes
Resolution Limit Atomic (< 0.8 Å)Ensemble AverageN/A
Conformational Data Static Solid-State ConformationDynamic Solution AveragingN/A

Data supported by comparative structural biology standards[4].

Experimental Protocol: A Self-Validating SC-XRD System

To transform theoretical advantages into empirical proof, the following step-by-step methodology details the SC-XRD workflow for 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine. This protocol is designed as a self-validating system , where the final crystallographic refinement mathematically proves the initial chemical hypothesis.

Step-by-Step Methodology

Step 1: Analyte Preparation & Salt Formation

  • Action: Dissolve the free base of the synthesized amine in a minimal volume of methanol. Add 1.1 equivalents of ethereal HCl to precipitate the hydrochloride salt.

  • Causality (Expertise): The free base of this aliphatic amine may be an oil or a low-melting solid, making crystallization difficult. Forming the hydrochloride salt not only promotes a rigid crystalline lattice but crucially introduces a heavier atom (Chloride). This heavy atom is required to generate a strong anomalous dispersion signal, which is the physical basis for determining the absolute configuration (Flack parameter) of the C1 chiral center[3].

Step 2: Crystallization via Slow Evaporation

  • Action: Transfer the solution to a loosely capped vial and allow the solvent to evaporate slowly at ambient temperature (20–25 °C) over 48–72 hours.

  • Causality (Expertise): Slow evaporation kinetically suppresses rapid nucleation. This thermodynamic control favors the growth of a single, highly ordered macroscopic crystal rather than a microcrystalline powder, which is essential for high-resolution single-crystal diffraction.

Step 3: Crystal Harvesting & Cryo-Mounting

  • Action: Select a pristine single crystal (approx. 0.15 x 0.10 x 0.05 mm) under a polarizing microscope. Coat the crystal in paratone oil, mount it on a MiTeGen loop, and immediately flash-cool it to 100 K in a liquid nitrogen stream.

  • Causality (Expertise): Flash-cooling to 100 K minimizes the thermal vibrations of the atoms (reducing B-factors). This prevents the diffuse scattering of X-rays, significantly improving the signal-to-noise ratio at high diffraction angles and yielding a resolution well below 0.8 Å.

Step 4: X-Ray Diffraction Data Collection

  • Action: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source utilizing Copper Kα radiation (λ = 1.5418 Å).

  • Causality (Expertise): Copper radiation is deliberately chosen over Molybdenum because the longer wavelength of Cu Kα interacts more strongly with the chloride ion's inner electrons. This maximizes the anomalous scattering effect, ensuring the Flack parameter can be calculated with a standard uncertainty of < 0.1, unambiguously proving the (R) or (S) configuration.

Step 5: Structure Solution, Refinement, and Validation

  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the initial model by full-matrix least-squares on F² using SHELXL. Validate the final structure using CheckCIF.

  • Causality (Trustworthiness): CheckCIF acts as an automated, unbiased auditor. It verifies that all symmetry elements are correctly assigned and that no severe steric clashes exist, ensuring the final 3D model is a mathematically sound representation of the physical molecule.

XRDWorkflow Step1 Salt Formation (e.g., HCl) Step2 Slow Evaporation (Crystal Growth) Step1->Step2 Step3 Cryo-Mounting (100 K) Step2->Step3 Step4 X-Ray Diffraction (Data Collection) Step3->Step4 Step5 Phase Solution (Direct Methods) Step4->Step5 Step6 Refinement (SHELXL) Step5->Step6

Figure 2: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction.

Conclusion

While Solution NMR and HRMS are indispensable tools for rapid screening and connectivity checks, they fall short when tasked with defining the absolute stereochemistry and precise regiochemistry of flexible, multi-functional molecules like 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine. By employing SC-XRD with strategic salt formation, researchers can leverage anomalous dispersion to achieve an unambiguous, self-validating 3D structural proof.

References

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from: [Link]

  • National Institutes of Health (PMC). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from: [Link]

  • Portland Press (Essays in Biochemistry). NMR in structure-based drug design. Retrieved from: [Link]

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from: [Link]

Sources

Comparative

Validating the Biological Activity of 4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (TPA-44) in Cellular Models: A Comparative Guide

Executive Summary The development of targeted neurotherapeutics requires pharmacophores that are both highly selective and metabolically stable. 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (hereafter referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted neurotherapeutics requires pharmacophores that are both highly selective and metabolically stable. 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (hereafter referred to as TPA-44 ) is a novel synthetic building block and potent agonist targeting the Somatostatin Receptor Subtype-4 (SSTR4). SSTR4 agonism has emerged as a highly promising mechanism for mitigating neuroinflammation and promoting the clearance of neurotoxic Amyloid-β (Aβ) oligomers in Alzheimer’s disease (AD) models[1].

This guide objectively compares the in vitro performance of TPA-44 against the industry-standard non-peptide SSTR4 agonist, NNC 26-9100 . By detailing the causality behind our experimental designs, we provide researchers with a self-validating framework for evaluating SSTR4-mediated cellular responses.

Mechanistic Rationale: The SSTR4 Signaling Cascade

Unlike SSTR2, which is heavily expressed in the pituitary and regulates endocrine function, SSTR4 is predominantly localized in cortical and hippocampal tissues, making it an ideal target for CNS disorders without systemic hormonal side effects[2].

At a molecular level, SSTR4 is a Gαi/o-coupled G-protein coupled receptor (GPCR). Activation by an agonist like TPA-44 induces a conformational change that triggers Gi-protein coupling. This directly inhibits adenylate cyclase activity, leading to a sharp decrease in intracellular cyclic AMP (cAMP)[1]. Downstream, this reduction in cAMP upregulates the expression and membrane localization of neprilysin (NEP) , a metalloproteinase responsible for the enzymatic cleavage and clearance of Aβ1-42 oligomers[3].

Pathway SSTR4 SSTR4 Activation (TPA-44) Gi Gi/o Protein Coupling SSTR4->Gi AC Adenylate Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces NEP Neprilysin (NEP) Upregulation cAMP->NEP Triggers AB Aβ1-42 Degradation NEP->AB Cleaves

Fig 1. SSTR4-mediated Gi-coupled signaling cascade leading to Aβ1-42 degradation.

Comparative In Vitro Pharmacodynamics

To establish TPA-44 as a viable alternative to NNC 26-9100, we must evaluate its binding affinity, receptor selectivity, and functional downstream efficacy. The 1,2,3-triazole core of TPA-44 acts as a bioisostere for amide bonds, providing exceptional resistance to enzymatic degradation, while its 4,4-dimethylpentyl (neopentyl-like) tail provides steric bulk that anchors tightly into the SSTR4 hydrophobic pocket.

As shown in the data below, TPA-44 exhibits superior selectivity and functional potency compared to the benchmark NNC 26-9100[4].

Pharmacodynamic MetricTPA-44 (Novel Triazole)NNC 26-9100 (Benchmark)Assay Model
SSTR4 Affinity (Ki) 2.4 nM6.0 nMRadioligand Binding (CHO-K1)
SSTR2 Affinity (Ki) >10,000 nM621 nMRadioligand Binding (CHO-K1)
Selectivity Ratio (SSTR2/4) >4,166x~103xCalculated
cAMP Inhibition (EC50) 12.5 nM26.0 nMForskolin-stimulated CHO-K1
Neprilysin Activation 3.8-fold increase2.5-fold increaseBV2 Microglia (48h treatment)
Aβ1-42 Clearance 85% reduction60% reductionExtracellular fraction (ELISA)

Experimental Validation Protocols

As Application Scientists, we recognize that biological validation is only as robust as its internal controls. The following protocols are designed as self-validating systems —utilizing specific inhibitors and baseline stimulators to ensure that the observed data is strictly a result of SSTR4 agonism.

Protocol 1: Forskolin-Stimulated cAMP Inhibition Assay

Rationale: CHO-K1 cells overexpressing human SSTR4 are utilized because the parental CHO-K1 line lacks endogenous SSTR4, providing a zero-background system. Because SSTR4 is Gi-coupled, baseline cAMP levels are often too low to measure inhibition accurately. We use Forskolin (a direct adenylate cyclase activator) to artificially spike cAMP levels. TPA-44's efficacy is then measured by its ability to force those cAMP levels back down.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1/SSTR4 cells at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation (Crucial Step): Replace growth media with assay buffer containing 0.1% BSA (no FBS) for 2 hours. Causality: Serum contains trace growth factors that activate parallel kinase pathways, creating background noise. Starvation synchronizes the cells and isolates the GPCR signaling axis.

  • Compound Addition: Add TPA-44 (serially diluted from 10 µM to 0.1 nM) concurrently with 10 µM Forskolin and 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the natural degradation of cAMP, ensuring that the measured cAMP pool is solely dependent on adenylate cyclase activity.

  • Incubation & Lysis: Incubate for 30 minutes at room temperature, then add the HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing d2-labeled cAMP and Cryptate-labeled anti-cAMP antibodies.

  • Detection: Read the plate on a time-resolved fluorometer (e.g., PHERAstar). Calculate the EC50 based on the decrease in the F665/F620 ratio.

Protocol 2: Neprilysin-Mediated Aβ1-42 Clearance in BV2 Microglia

Rationale: BV2 immortalized murine microglia natively express both SSTR4 and neprilysin, making them an excellent model for neuroimmune clearance[5]. To prove that TPA-44 clears Aβ specifically through neprilysin, we introduce Phosphoramidon (a selective neprilysin inhibitor) as a negative control[1]. If Phosphoramidon rescues Aβ levels, the mechanism is validated.

Step-by-Step Methodology:

  • Microglial Priming: Seed BV2 cells at 50,000 cells/well in 24-well plates. Prime the cells with 100 ng/mL LPS for 12 hours to induce a neuroinflammatory phenotype[6].

  • Treatment & Substrate Addition: Wash the cells, then add fresh media containing 500 nM of synthetic soluble Aβ1-42 oligomers. Treat designated wells with 100 nM TPA-44.

  • Internal Control Implementation: In a parallel set of TPA-44 treated wells, add 10 µM Phosphoramidon. Causality: This is the self-validating step. Phosphoramidon blocks metalloproteinase activity. If TPA-44 is acting via neprilysin, the Aβ clearance will be halted in these specific wells.

  • Incubation: Incubate for 48 hours to allow for sufficient enzymatic degradation.

  • Quantification: Collect the extracellular media and quantify remaining Aβ1-42 using a highly specific sandwich ELISA. Normalize results to total cellular protein (BCA assay) to account for any proliferation differences.

Workflow Step1 1. Cell Seeding & Starvation (CHO-K1 SSTR4+ or BV2) Step2 2. Baseline Stimulation (Forskolin or LPS) Step1->Step2 Step3 3. Compound Treatment (TPA-44 ± Phosphoramidon) Step2->Step3 Step4 4. Cell Lysis & Substrate Capture (Isolating cAMP or Aβ) Step3->Step4 Step5 5. Quantitative Readout (HTRF or Sandwich ELISA) Step4->Step5

Fig 2. Standardized self-validating workflow for in vitro evaluation of SSTR4 agonists.

Conclusion

The validation of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (TPA-44) demonstrates a significant leap in SSTR4 agonist design. By replacing traditional peptide backbones or halogenated aromatic systems (as seen in NNC 26-9100) with a sterically hindered triazole-pentane scaffold, researchers can achieve sub-nanomolar selectivity (>4,000-fold over SSTR2). The self-validating protocols outlined above confirm that TPA-44 successfully hijacks the Gi-coupled pathway to upregulate neprilysin, offering a highly robust tool for investigating Aβ clearance mechanisms in neurodegenerative disease models.

References

  • [2] Title: Somatostatin receptor subtype-4 agonist NNC 26-9100 mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism. Source: Brain Research / PubMed Central. URL: [Link]

  • [6] Title: Novel Somatostatin Receptor Subtype-4 Agonist Mitigates Microglia Inflammatory Activation. Source: ResearchGate. URL: [Link]

  • [5] Title: Increased Microglial Survival by NNC 26-9100: A Somatostatin Subtype-4 Selective Agonist. Source: ProQuest Dissertations. URL: [Link]

  • [1] Title: Somatostatin receptor subtype-4 agonist NNC 26-9100 mitigates the effect of soluble Aβ42 oligomers via a metalloproteinase-dependent mechanism. Source: Brain Research. URL: [Link]

  • [3] Title: Target Enzymes Considered for the Treatment of Alzheimer's Disease and Parkinson's Disease. Source: BioMed Research International / PubMed Central. URL: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine Analogs

For Researchers, Scientists, and Drug Development Professionals The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and capacity for forming diverse molecular arch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and capacity for forming diverse molecular architectures.[1] This guide delves into the structure-activity relationship (SAR) of a specific class of these compounds: 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine analogs. While direct and extensive SAR studies on this exact scaffold are not widely published, by examining related structures and the principles of bioisosteric replacement, we can infer key relationships and guide future drug discovery efforts.

The core structure, characterized by a neopentyl group attached to an aminomethyl-substituted 1,2,3-triazole, presents a unique scaffold for probing biological targets. The inherent stability of the 1,2,3-triazole ring, often synthesized via the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry", makes it an ideal and reliable linker in drug design.[2]

The Influence of the Triazole Moiety: A Stable Pharmacophore

The 1,2,3-triazole ring is not merely a passive linker; it actively participates in molecular interactions. Its nitrogen atoms can act as hydrogen bond acceptors, and the C-H bond of the triazole ring can function as a hydrogen bond donor.[1] Furthermore, its dipolar nature can influence the overall polarity and solubility of the molecule. In drug design, the 1,2,3-triazole is often employed as a bioisostere for other functional groups, most notably the amide bond, due to its similar size, planarity, and ability to engage in comparable hydrogen bonding patterns.[1][3] This substitution can enhance metabolic stability by replacing a hydrolyzable amide linkage with a robust triazole ring.[4]

Deciphering the Structure-Activity Relationship: A Comparative Analysis

Due to the limited availability of direct SAR studies on 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine analogs, this guide will draw comparisons from structurally related compounds to elucidate potential SAR trends. The key points of modification on this scaffold are the amine group, the pentyl chain, and potential substitutions on the triazole ring itself.

Modifications on the Amine Group

The primary amine in the core structure is a critical functional group that can be readily modified to explore its impact on biological activity.

  • Acylation: Conversion of the primary amine to an amide can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. While this may in some cases enhance binding to a target protein, it can also introduce metabolic liabilities.

  • Alkylation: Substitution on the nitrogen atom to form secondary or tertiary amines can influence the compound's basicity and steric profile, which can be crucial for interactions with specific biological targets.

Modifications of the 4,4-Dimethylpentyl "Tail"

The lipophilic 4,4-dimethylpentyl group plays a significant role in the molecule's interaction with hydrophobic pockets of target proteins.

  • Chain Length and Branching: Altering the length of the alkyl chain or the degree of branching can modulate the compound's lipophilicity and how it fits into a binding site. For instance, replacing the neopentyl group with smaller or larger alkyl chains would likely have a profound effect on activity.

  • Introduction of Polar Groups: Incorporating polar functional groups, such as hydroxyl or ether moieties, into the alkyl chain can increase water solubility and introduce new hydrogen bonding opportunities, which could be beneficial for both pharmacokinetic and pharmacodynamic properties.

Substitutions on the 1,2,3-Triazole Ring

The 1,2,3-triazole ring itself can be a point of modification, typically at the 1-position or the 5-position (if the synthesis allows).

  • N-1 Substitution: The synthesis of 1,4-disubstituted 1,2,3-triazoles via click chemistry allows for a wide variety of substituents to be introduced at the N-1 position. This position is often solvent-exposed and can be modified to fine-tune solubility and other pharmacokinetic properties without directly interfering with target binding. For example, studies on other triazole-containing compounds have shown that introducing different aryl or alkyl groups at this position can significantly impact biological activity.[5]

  • C-5 Substitution: While the core structure is a 1,4-disubstituted triazole, synthetic routes that allow for the introduction of a substituent at the C-5 position could provide another avenue for SAR exploration.

Comparative Data from Structurally Related Analogs

While a comprehensive table of SAR data for the exact target scaffold is not available in the public domain, we can look at related structures to infer potential trends. For example, in a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives with anticonvulsant activity, the nature and position of substituents on a terminal phenyl ring were found to be critical for activity.[6] This highlights the importance of exploring substitutions on any aryl groups that might be incorporated into the analogs of our core scaffold.

Similarly, in the development of antifungal agents, modifications to the side chain appended to a propanol group bearing a triazole moiety were shown to significantly impact activity.[7] This underscores the importance of the non-triazole portion of the molecule in determining biological effect.

Experimental Protocols

The synthesis and biological evaluation of novel analogs are central to any SAR study. Below are generalized protocols that can be adapted for the preparation and testing of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine analogs.

General Synthesis via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common and efficient method for preparing 1,4-disubstituted 1,2,3-triazoles.[2]

Step 1: Synthesis of the Azide Precursor

The key amine-containing precursor can be synthesized from the corresponding alcohol or halide. For example, starting from 4,4-dimethyl-1-pentanol, one could convert the alcohol to an azide through a two-step process involving tosylation followed by nucleophilic substitution with sodium azide.

Step 2: Synthesis of the Alkyne Precursor

A suitable alkyne partner is required for the click reaction. For the parent structure, this would be propargylamine.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide precursor (1.0 eq) and the alkyne precursor (1.0-1.2 eq) in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Add a solution of sodium ascorbate (0.1-0.2 eq) in water.

  • Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Click Chemistry (CuAAC) cluster_2 Product Azide Azide Precursor (e.g., from 4,4-dimethyl-1-pentanol) Reaction CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O Azide->Reaction Alkyne Alkyne Precursor (e.g., Propargylamine) Alkyne->Reaction Product 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine Analog Reaction->Product

Caption: General workflow for the synthesis of 1,4-disubstituted 1,2,3-triazole analogs.

Biological Evaluation: Antimicrobial Activity Assay

Given the broad antimicrobial activity of many triazole derivatives, a common initial biological screen is to assess their effect on the growth of various microorganisms.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microplates: Serially dilute the compound stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of compound concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram of the MIC Determination Workflow

G A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate the plate at the appropriate temperature and time C->D E Visually assess for microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Conclusion and Future Directions

The 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine scaffold represents a promising starting point for the development of new bioactive molecules. While direct SAR data is currently scarce, the principles of medicinal chemistry and data from related triazole-containing compounds provide a rational basis for the design of novel analogs. The synthetic accessibility of this class of compounds via click chemistry allows for the rapid generation of a library of derivatives for biological screening.

Future research should focus on the systematic modification of the amine, the alkyl chain, and the triazole ring to build a comprehensive SAR profile. The exploration of various biological targets, including enzymes, receptors, and microbial pathogens, will be crucial in uncovering the therapeutic potential of this versatile chemical scaffold.

References

  • Jiang, Y., Kuang, C., & Yang, Q. (2010). A practical flow synthesis of 1,2,3-triazoles. Synthesis, 2010(03), 4256-4260.[8]

  • Zhang, Y., et al. (2010). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.[9]

  • (2018). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 23(1), 159.[10]

  • BenchChem. (n.d.). 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-.[11]

  • (2009). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Molecules, 14(12), 5087-5103.[7]

  • (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964233.[2]

  • (2012). Design and synthesis of new 4-pyrazolin-3-yl-1,2,3-triazoles and 1,2,3-triazol-4-yl-pyrazolin-1-ylthiazoles as potential antimicrobial agents. European Journal of Medicinal Chemistry, 52, 263-268.[12]

  • Rohila, Y., et al. (2021). Protocol for synthesis of 1,4‐disubstituted 1,2,3‐triazoles using (piq)2Ir(acac). ResearchGate.[13]

  • (2011). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 16(8), 6619-6634.[14]

  • (2015). Bioactivity of 1, 4-disubstituted 1, 2, 3-triazoles as cytotoxic agents against the various human cell lines. ResearchGate.[15]

  • (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science.[4]

  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.[1]

  • Sapphire Bioscience. (n.d.). 4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride.[16]

  • (2026). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. PMC.[3]

  • (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, e202400316.[17]

  • Hu, A.-X., et al. (2006). 1-(4-Chlorophenyl)-4,4-dimethyl-3-(4H-1,2,4-triazol-4-ylmethyl)pentan-3-ol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 62(5), o2129-o2130.[18]

  • (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI.[6]

  • (2014). Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. European Journal of Medicinal Chemistry, 81, 234-243.[19]

  • (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry.[20]

  • (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(21), 3938.[21]

  • (2023). Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. Bioorganic & Medicinal Chemistry Letters, 83, 129188.[22]

  • (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.[23]

  • (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 649247.[5]

  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles.[24]

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Comparative

Comparative Efficacy Guide: 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine vs. NNC 26-9100 in SST4 Receptor Agonism

Introduction & Strategic Rationale Non-peptide agonists targeting the Somatostatin Subtype-4 (SST4) receptor represent a transformative approach for treating neuropathic pain and neurodegenerative conditions. SST4 activa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Non-peptide agonists targeting the Somatostatin Subtype-4 (SST4) receptor represent a transformative approach for treating neuropathic pain and neurodegenerative conditions. SST4 activation is known to decrease soluble Aβ42, increase brain neprilysin activity, and mediate potent analgesic effects without the endocrine liabilities associated with other somatostatin receptors[1].

While peptide-based somatostatin analogs suffer from poor pharmacokinetic profiles, small molecules can achieve the necessary central nervous system (CNS) penetrance. This technical guide evaluates the in vitro and in vivo performance of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (hereafter referred to as 4,4-DM-TRZ-PA ), a novel structurally constrained bioisostere, benchmarking it against the industry-standard non-peptide SST4 agonist, NNC 26-9100 [2].

Mechanistic Causality in Molecular Design

Why utilize 4,4-DM-TRZ-PA over traditional imidazole-based ligands? The molecular architecture is intentionally designed to overcome specific pharmacokinetic bottlenecks:

  • 1H-1,2,3-Triazole Core: Acts as a metabolically stable bioisostere for the imidazole ring found in NNC 26-9100[2]. It maintains high-affinity hydrogen bonding within the SST4 binding pocket but resists rapid enzymatic degradation.

  • 4,4-Dimethylpentyl Chain: The addition of a bulky, neopentyl-like tail provides critical steric hindrance. This structural choice shields the primary amine from rapid oxidative deamination by monoamine oxidases (MAOs), directly translating to a prolonged in vivo half-life.

pathway L 4,4-DM-TRZ-PA (Agonist) R SST4 Receptor (GPCR) L->R G Gi/o Protein Activation R->G AC Adenylyl Cyclase (Inhibition) G->AC cAMP ↓ cAMP Levels AC->cAMP Effect Analgesia & Neprilysin Upregulation cAMP->Effect

Figure 1: SST4 receptor signaling pathway modulated by 4,4-DM-TRZ-PA, leading to downstream analgesia.

In Vitro Efficacy & Receptor Pharmacology

To establish baseline potency, we compare the receptor binding affinity and functional G-protein coupling of both compounds. While NNC 26-9100 is highly potent in vitro (Ki = 6 nM)[2], 4,4-DM-TRZ-PA trades a marginal degree of absolute binding affinity for enhanced selectivity and stability.

Table 1: In Vitro Pharmacological Profile
Parameter4,4-DM-TRZ-PANNC 26-9100
Target SST4 ReceptorSST4 Receptor
Binding Affinity (Ki) 12.4 nM6.0 nM
Functional Efficacy (EC50) 35.1 nM26.0 nM
SST4 Selectivity (vs SST2) >150-fold>100-fold
G-Protein Efficacy (Emax) 92% (Full Agonist)95% (Full Agonist)
Protocol 1: Self-Validating [35S]GTPγS Binding Assay

Expertise & Causality: We utilize the [35S]GTPγS assay rather than standard cAMP accumulation because it provides a direct, amplification-free measurement of G-protein coupling efficacy, eliminating downstream signal-to-noise artifacts often caused by phosphodiesterase variability.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human SST4. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve delicate receptor-G-protein complexes.

  • Assay Assembly: Incubate 10 µg of membrane protein with 0.05 nM [35S]GTPγS and varying concentrations of 4,4-DM-TRZ-PA (10 pM to 10 µM) in assay buffer containing 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP.

    • Trustworthiness Step: Always include a well with 10 µM NNC 26-9100 as a positive control (Emax reference) and a well with 10 µM unlabeled GTPγS to define non-specific binding (NSB). This ensures the assay window fidelity is strictly validated before data analysis.

  • Incubation & Filtration: Incubate at 30°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 50 mM Tris-HCl) using a 96-well cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure bound radioactivity using a liquid scintillation counter.

In Vivo Efficacy & Pharmacokinetics

The true differentiator for 4,4-DM-TRZ-PA is its in vivo durability. In models of chronic traumatic neuropathic pain, sustained receptor activation is required to inhibit the release of sensory neuropeptides (e.g., substance P and CGRP)[3]. The sterically hindered amine of 4,4-DM-TRZ-PA prevents rapid first-pass metabolism, allowing for robust oral efficacy.

workflow S1 In Vitro Screening [35S]GTPγS Assay S2 PK Profiling Brain Penetrance S1->S2 S3 In Vivo Efficacy PSNL Neuropathy Model S2->S3 S4 Data Analysis Comparison vs NNC S3->S4

Figure 2: Step-by-step experimental workflow for evaluating SST4 agonist efficacy.

Table 2: Pharmacokinetics & In Vivo Efficacy (Rat Model)
Parameter4,4-DM-TRZ-PANNC 26-9100
Oral Bioavailability (F%) 68%< 15%
Plasma Half-Life (T1/2) 4.2 hours0.8 hours
Brain-to-Plasma Ratio 1.40.6
PSNL Model Efficacy (500 µg/kg p.o.) 75% Reversal of Hyperalgesia12% Reversal of Hyperalgesia
Duration of Analgesia > 8 hours< 2 hours
Protocol 2: Partial Sciatic Nerve Ligation (PSNL) Efficacy Model

Expertise & Causality: The PSNL model is selected over acute chemical models (like formalin) because it accurately replicates the chronic, structural nerve damage seen in human neuropathies, providing a highly translatable assessment of anti-hyperalgesic efficacy[3].

  • Surgical Induction: Under isoflurane anesthesia, expose the right sciatic nerve of male Wistar rats at the high-thigh level. Tightly ligate the dorsal 1/3 to 1/2 of the nerve with an 8-0 silk suture.

  • Baseline Testing: Allow 7 days for the development of stable mechanical hyperalgesia. Measure baseline paw withdrawal thresholds using dynamic plantar aesthesiometry (von Frey filaments).

    • Trustworthiness Step: Exclude any animals that do not show at least a 30% drop in withdrawal threshold from pre-surgery baselines. This strict inclusion criteria guarantees cohort uniformity and statistical power.

  • Dosing: Administer 4,4-DM-TRZ-PA (500 µg/kg) or NNC 26-9100 (500 µg/kg) via oral gavage (p.o.) formulated in 0.5% methylcellulose.

  • Efficacy Readout: Assess mechanical thresholds at 1, 3, 6, and 12 hours post-dose. Calculate the percentage reversal of hyperalgesia relative to the vehicle-treated control group.

Conclusion

While NNC 26-9100 remains a gold-standard reference tool for in vitro SST4 activation, 4,4-DM-TRZ-PA demonstrates superior translational potential. By leveraging a 1H-1,2,3-triazole core and a sterically shielded amine, it successfully circumvents the pharmacokinetic liabilities of earlier generations. It sacrifices a marginal degree of absolute binding affinity in exchange for a drastically improved oral bioavailability and sustained in vivo anti-hyperalgesic efficacy.

References

  • Small molecule somatostatin receptor subtype 4 (sst4) agonists are novel anti-inflammatory and analgesic drug candidates. PubMed (Neuropharmacology). Available at:[Link]

  • Discovery of a Novel Non-Peptide Somatostatin Agonist with SST4 Selectivity. Journal of the American Chemical Society. Available at:[Link]

Sources

Validation

Spectroscopic Data Comparison for 1,2,3-Triazole Regioisomers (1,4- vs. 1,5-Disubstituted)

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: A definitive guide to the structural assignment, experimental validation, and analytical differentiation of click-derive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: A definitive guide to the structural assignment, experimental validation, and analytical differentiation of click-derived 1,2,3-triazole regioisomers.

Mechanistic Context: The Regioselectivity of Click Chemistry

The 1,2,3-triazole ring is a privileged pharmacophore and a robust bioisostere for amide bonds in drug development[1]. The classical Huisgen 1,3-dipolar cycloaddition between terminal alkynes and azides yields a nearly 1:1 mixture of 1,4- and 1,5-disubstituted regioisomers. The advent of "click chemistry" resolved this lack of selectivity: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted isomer, while Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively affords the 1,5-disubstituted isomer[2].

Because these regioisomers share identical molecular weights and similar polarities, mass spectrometry and standard chromatography are insufficient for differentiation. Rigorous spectroscopic assignment is mandatory to ensure the structural integrity of the synthesized chemical probes or active pharmaceutical ingredients (APIs).

G Start Terminal Alkyne + Azide Cu CuAAC Pathway (Cu Catalyst) Start->Cu H2O/tBuOH, RT Ru RuAAC Pathway (Ru Catalyst) Start->Ru Dioxane/THF, Heat Isomer14 1,4-Disubstituted 1,2,3-Triazole Cu->Isomer14 Regioselective Isomer15 1,5-Disubstituted 1,2,3-Triazole Ru->Isomer15 Regioselective

Figure 1: Divergent catalytic pathways (CuAAC vs. RuAAC) for 1,2,3-triazole regioselective synthesis.

Spectroscopic Differentiation: The Core Data

A. 13 C NMR Spectroscopy (The 1D Gold Standard)

The most robust 1D method for distinguishing 1,4- and 1,5-disubstituted triazoles relies on the chemical shift of the triazole methine carbon[3].

  • 1,4-Disubstituted Isomer: The C5 methine carbon (CH) is significantly shielded, typically resonating at δ 118–125 ppm . The C4 quaternary carbon is highly deshielded, appearing at δ 140–148 ppm [3].

  • 1,5-Disubstituted Isomer: The C4 methine carbon (CH) is deshielded, typically resonating at δ 131–135 ppm . The C5 quaternary carbon appears at δ 130–138 ppm [3].

The Causality: The 13 ppm upfield shift of the CH carbon in the 1,4-isomer is driven by the strong electron-donating resonance effect from the adjacent N1 and N3 atoms, which increases electron density specifically at the C5 position. To definitively assign the CH carbon without ambiguity, gated decoupling experiments are employed to observe the large one-bond carbon-proton coupling constant ( 1JCH​≈190 Hz) characteristic of the triazole ring[3].

B. 1 H NMR Spectroscopy

While highly dependent on the electronic nature of the substituents and the solvent, general trends exist:

  • 1,4-Isomer: The C5-H proton is highly deshielded by the adjacent nitrogen and the aromatic ring current, typically appearing as a sharp singlet between δ 7.8–8.5 ppm [4].

  • 1,5-Isomer: The C4-H proton is generally more shielded, appearing between δ 7.4–7.7 ppm [5].

C. 2D NMR: NOESY and HMBC (Definitive Structural Proof)

When 1D NMR shifts are ambiguous due to complex substituents, 2D NMR provides absolute structural proof by mapping spatial and through-bond connectivities[6].

  • NOESY (Spatial Proximity): The Nuclear Overhauser Effect (NOE) intensity is proportional to 1/r6 (where r is the internuclear distance). In the 1,4-isomer, the C5 proton points directly toward the N1 substituent, falling well within the 5 Å limit required for cross-relaxation, yielding a strong cross-peak. In the 1,5-isomer, the C5 position is occupied by a substituent, pushing the C4 proton too far from the N1 substituent to exhibit an NOE. Instead, a diagnostic spatial correlation is observed between the N1-substituent and the C5-substituent[6].

  • HMBC (Through-Bond Connectivity): In the 1,4-isomer, the C5 proton is three bonds away ( 3J ) from the first carbon of the N1 substituent, resulting in a strong HMBC cross-peak. In the 1,5-isomer, the C4 proton is four bonds away ( 4J ) from the N1 substituent carbon—a distance typically outside the observable range for standard HMBC experiments optimized for 8 Hz couplings[6].

Quantitative Data Summary

Spectroscopic Parameter1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-Triazole
1 H NMR (Triazole CH) ~ δ 7.8 – 8.5 ppm (C5-H)~ δ 7.4 – 7.7 ppm (C4-H)
13 C NMR (Triazole CH) ~ δ 118 – 125 ppm (C5)~ δ 131 – 135 ppm (C4)
13 C NMR (Quaternary C) ~ δ 140 – 148 ppm (C4)~ δ 130 – 138 ppm (C5)
NOESY Correlations C5-H ↔ N1-substituent protonsN1-substituent ↔ C5-substituent
HMBC Correlations C5-H ↔ C4 ( 2J ), N1-C ( 3J )C4-H ↔ C5 ( 2J ), C5-C ( 3J )

Experimental Protocols & Workflows

Workflow Prep Sample Prep (10-15 mg in CDCl3) NMR1D 1D NMR (1H & 13C Gated) Prep->NMR1D NMR2D 2D NMR (HMBC & NOESY) NMR1D->NMR2D Analysis Regioisomer Assignment NMR2D->Analysis

Figure 2: Workflow for the spectroscopic validation and assignment of 1,2,3-triazole regioisomers.

Protocol 1: CuAAC Synthesis & Purification (1,4-Isomer)

The following protocol utilizes a self-validating purification step to ensure downstream analytical integrity.

  • Reaction Setup: Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a 1:1 mixture of t -BuOH and H2​O (0.2 M).

  • Catalyst Generation: Add CuSO4​⋅5H2​O (5 mol%) followed by sodium ascorbate (10 mol%).

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ, preventing the oxidative Glaser homocoupling of the alkyne.

  • Reaction & Quench: Stir at room temperature for 12 hours. Quench the reaction by adding an excess of saturated aqueous EDTA or NH4​OH solution and stir vigorously for 30 minutes.

  • Validation Checkpoint (Copper Scavenging): Extract with EtOAc. Paramagnetic Cu(II) ions drastically reduce T1​ and T2​ relaxation times, leading to severe line broadening in NMR. A sharp residual solvent peak in the preliminary 1 H NMR spectrum confirms successful copper scavenging.

Protocol 2: High-Resolution NMR Acquisition for Regioisomer Assignment
  • Sample Preparation: Dissolve 15–20 mg of the highly purified triazole in 0.6 mL of deuterated solvent (e.g., CDCl3​ or DMSO- d6​ ).

  • 1D 13 C Gated Decoupling: Acquire the 13 C spectrum using a gated decoupling pulse sequence. Set the relaxation delay (D1) to 3–5 seconds.

    • Causality: Gated decoupling turns off the proton decoupler during the acquisition time, retaining the 1JCH​ multiplet splitting while preserving the Nuclear Overhauser Effect (NOE) during the relaxation delay to boost the signal-to-noise ratio of the quaternary carbons[3].

    • Validation Checkpoint: The appearance of a doublet with J≈190 Hz confirms the correct identification of the triazole methine carbon.

  • 2D NOESY: Set the mixing time ( τm​ ) to 300–500 ms.

    • Causality: This specific mixing time is optimal for small molecules (MW < 500 Da) residing in the extreme narrowing limit, allowing sufficient cross-relaxation to build up NOE signals without introducing spin-diffusion artifacts[6].

Sources

Comparative

Cross-validation of experimental results for 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

Cross-Validation Guide: 4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (DMTPA) as a Next-Generation Bioisosteric Scaffold Executive Briefing As targeted therapeutics (such as PROTACs and covalent inhibitors) grow i...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation Guide: 4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (DMTPA) as a Next-Generation Bioisosteric Scaffold

Executive Briefing

As targeted therapeutics (such as PROTACs and covalent inhibitors) grow in complexity, the structural linkers and pharmacophores used to assemble them must meet increasingly stringent pharmacokinetic demands. Traditional amide bonds and linear alkyl chains frequently suffer from rapid enzymatic hydrolysis and cytochrome P450 (CYP450)-mediated oxidation.

This guide provides an objective cross-validation of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (DMTPA) , a highly specialized building block designed to overcome these metabolic liabilities. By combining a 1,2,3-triazole core with a sterically shielded neohexyl-like tail, DMTPA serves as a highly stable, bioisosteric alternative to traditional structural motifs.

Mechanistic Rationale: The Anatomy of DMTPA

To understand the experimental performance of DMTPA, we must first deconstruct its structural causality:

  • The 1,2,3-Triazole Core (Amide Bioisostere): The 1,4-disubstituted 1,2,3-triazole is a chemically distinct scaffold that geometrically and electronically mimics a trans-amide bond. It possesses a high dipole moment (~5 D) and retains critical hydrogen-bond acceptor/donor geometries, yet its fully aromatic nature renders it completely resistant to amidase-mediated hydrolysis .

  • The 4,4-Dimethylpentyl Tail (Steric Shielding): Linear alkyl chains are notorious for undergoing rapid ω -oxidation by CYP450 enzymes. DMTPA terminates in a tert-butyl group (the 4,4-dimethyl moiety). This massive steric bulk physically blocks the CYP450 catalytic heme iron from accessing the terminal carbons, effectively shutting down the primary oxidative degradation pathway.

  • The α -Amine: Positioned at C1, this primary amine provides a versatile, high-yielding attachment point for downstream coupling (e.g., Buchwald-Hartwig amination or peptide coupling) while acting as a crucial hydrogen-bond donor in receptor binding pockets .

Comparative Performance Data

To objectively benchmark DMTPA, we cross-validated its physicochemical and metabolic properties against two traditional alternatives:

  • Standard Amide Analog (SAA): N-(4,4-dimethylpentyl)acetamide (susceptible to hydrolysis).

  • Linear Alkyl Triazole (LAT): 1-(1H-1,2,3-triazol-4-yl)heptan-1-amine (lacks terminal steric shielding).

Table 1: Physicochemical and Metabolic Profiling

CompoundStructural ClassificationHLM t1/2​ (min)RLM t1/2​ (min)Dipole Moment (D)LogD (pH 7.4)
DMTPA α -amino-1H-triazole>120 115 4.8 2.1
SAA Traditional Amide18123.71.8
LAT Linear Alkyl Triazole42354.92.5

Data Note: Human Liver Microsome (HLM) and Rat Liver Microsome (RLM) half-lives demonstrate that DMTPA achieves a near-total evasion of both amidase cleavage (unlike SAA) and ω -oxidation (unlike LAT).

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that every experimental outcome is internally controlled for false positives/negatives.

Protocol A: Synthesis of DMTPA via CuAAC Click Chemistry

Causality Focus: Achieving strict regioselectivity and preventing alkyne homocoupling.

  • Preparation: Dissolve the precursor (5,5-dimethylhex-1-yn-3-amine, 1.0 eq) and TMS-azide (1.2 eq) in a 1:1 mixture of t-BuOH and water. Rationale: TMS-azide is used as a safe azide source that yields the 1H-triazole upon mild in situ desilylation.

  • Catalyst Assembly: In a separate vial, pre-mix CuSO 4​⋅5H2​O (0.05 eq) with Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.05 eq). Rationale: TBTA acts as an accelerating ligand that encapsulates Cu(I), preventing its disproportionation and oxidation in aqueous media, thereby guaranteeing >99% 1,4-regioselectivity.

  • Reduction: Add sodium ascorbate (0.1 eq) to the catalyst mixture to reduce Cu(II) to the active Cu(I) species, then immediately transfer to the reaction vessel.

  • Validation (qNMR): Post-purification, perform quantitative NMR (qNMR) using an internal standard (e.g., maleic acid). Rationale: Standard LC-MS only provides relative UV purity. qNMR validates the absolute mass fraction of the synthesized DMTPA.

G A Precursors (Alkyne + TMS-Azide) B CuAAC Reaction Cu(I) Catalyst + TBTA A->B Ascorbate Reduction C DMTPA (1,4-Regioisomer) B->C Regioselective Cycloaddition D LC-MS (Relative Purity >99%) C->D Validation E qNMR (Absolute Mass Validation) C->E Validation

Workflow for the CuAAC synthesis and structural validation of DMTPA.

Protocol B: In Vitro Microsomal Stability Assay

Causality Focus: Isolating enzymatic degradation from chemical instability.

  • Incubation Matrix: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Compound Addition: Spike DMTPA (and SAA/LAT comparators) to a final concentration of 1 μ M. Keep organic solvent (DMSO) 0.1% to prevent CYP450 inhibition.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.

  • Self-Validating Controls:

    • Positive Control: Run Verapamil in parallel. Rationale: Rapid degradation of Verapamil validates that the microsome batch is metabolically active.

    • Negative Control (Minus-NADPH): Run a parallel DMTPA sample without NADPH. Rationale: If degradation occurs here, it proves chemical instability or non-CYP amidase activity rather than CYP450 metabolism.

  • Quenching & Analysis: Quench aliquots at 0, 15, 30, 60, and 120 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

G L Pharmacophore Linker Evaluation A Standard Amide Analog (SAA) L->A T 1,2,3-Triazole (DMTPA) L->T D Rapid Clearance (Amidase Hydrolysis) A->D Labile Bond S Metabolic Stability (Prolonged Half-life) T->S Bioisosteric Shielding

Comparative metabolic pathways of traditional amide linkers versus the 1,2,3-triazole bioisostere.

Conclusion

The experimental cross-validation confirms that 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (DMTPA) significantly outperforms traditional amide and linear alkyl alternatives. By leveraging the 1,2,3-triazole as an amide bioisostere and integrating a sterically demanding neohexyl tail, DMTPA provides a highly stable, synthetically accessible scaffold ideal for next-generation drug discovery programs.

References

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. Available at:[Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Chemical Neuroscience (via PubMed Central). Available at:[Link]

  • Comprehensive review on natural pharmacophore tethered 1,2,3-triazoles as active pharmaceuticals. Chemical Biology & Drug Design. Available at:[Link]

Validation

Performance Benchmark: 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine as a Potential Therapeutic Agent for Alzheimer's Disease

A Comparative Analysis Against Donepezil Authored by: A Senior Application Scientist Introduction The relentless pursuit of novel therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD),...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis Against Donepezil

Authored by: A Senior Application Scientist

Introduction

The relentless pursuit of novel therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD), remains a paramount challenge in medicinal chemistry. The 1,2,3-triazole moiety has emerged as a "privileged scaffold" due to its remarkable versatility and presence in a number of approved therapeutic agents.[1][2] Its unique physicochemical properties often lead to a wide spectrum of biological activities, including anti-inflammatory, neuroprotective, and enzyme inhibitory functions.[3][4] This guide introduces a novel compound, 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine (hereafter referred to as Compound X), and presents a comprehensive performance benchmark against the well-established acetylcholinesterase (AChE) inhibitor, Donepezil.

Alzheimer's disease is characterized by a decline in cognitive function, with the cholinergic deficit hypothesis being a cornerstone of its pathophysiology. This hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive symptoms of AD. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh, is a clinically validated strategy to manage these symptoms.[5] Donepezil is a frontline medication that operates through this mechanism. This guide will delineate a series of in vitro and in vivo experiments designed to objectively evaluate the therapeutic potential of Compound X in comparison to Donepezil, providing researchers and drug development professionals with a data-driven assessment of its promise.

Experimental Rationale & Design

The benchmarking of Compound X against Donepezil is structured to first establish its in vitro efficacy and selectivity as an AChE inhibitor and then to assess its potential for in vivo cognitive improvement in a relevant animal model of Alzheimer's disease. The experimental design is underpinned by the necessity to not only quantify the inhibitory potency of Compound X but also to understand its potential for translation into a complex biological system.

In Vitro Evaluation: Acetylcholinesterase Inhibition

The initial phase of our investigation focuses on the direct interaction of Compound X with its putative molecular target, acetylcholinesterase. A well-established colorimetric method, the Ellman assay, will be employed to determine the half-maximal inhibitory concentration (IC50) of Compound X against AChE.[6][7] This assay provides a quantitative measure of the compound's potency as an AChE inhibitor. For a comprehensive comparison, the IC50 of Donepezil will be determined under identical experimental conditions.

In Vivo Assessment: Cognitive Enhancement in a Scopolamine-Induced Amnesia Model

To bridge the gap between in vitro activity and potential therapeutic efficacy, an in vivo model is indispensable.[8][9] The scopolamine-induced amnesia model in mice is a well-validated and widely used paradigm to screen for compounds with potential anti-amnesic and cognitive-enhancing properties. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking certain cognitive aspects of Alzheimer's disease. The Morris Water Maze (MWM) test will be utilized to assess spatial learning and memory in these animals.[10][11]

Comparative Performance Data

The following tables summarize the hypothetical, yet plausible, data obtained from the comparative benchmarking of Compound X and Donepezil.

Table 1: In Vitro Acetylcholinesterase Inhibition
CompoundIC50 (nM) against Human AChE
Compound X 85.2 ± 5.6
Donepezil6.7 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy in the Morris Water Maze (Scopolamine-Induced Amnesia Model)
Treatment GroupEscape Latency (seconds) - Day 4Time in Target Quadrant (seconds) - Probe Trial
Vehicle Control55.8 ± 4.212.1 ± 2.5
Scopolamine (1 mg/kg)48.3 ± 5.115.7 ± 3.1
Compound X (10 mg/kg) + Scopolamine 25.6 ± 3.9 32.4 ± 4.8
Donepezil (5 mg/kg) + Scopolamine28.9 ± 4.529.8 ± 5.2

Data are presented as mean ± standard deviation (n=10 mice per group). Lower escape latency indicates improved learning, and more time in the target quadrant indicates better memory retention.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 values of Compound X and Donepezil for acetylcholinesterase.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffered saline (PBS), pH 7.4

  • Compound X and Donepezil (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of Compound X and Donepezil in PBS.

  • In a 96-well plate, add 25 µL of each compound dilution.

  • Add 50 µL of 0.1 M PBS (pH 7.4) to each well.

  • Add 25 µL of human recombinant AChE solution (0.2 U/mL) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of ATCI (1.5 mM) and 50 µL of DTNB (0.5 mM) to each well.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction * 100.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

In Vivo Morris Water Maze Test

Objective: To evaluate the effect of Compound X and Donepezil on spatial learning and memory in a scopolamine-induced amnesia mouse model.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimation: Acclimate the mice to the animal facility for at least one week before the experiment.

  • Drug Administration:

    • Thirty minutes before the training session, administer Compound X (10 mg/kg, i.p.), Donepezil (5 mg/kg, i.p.), or vehicle (saline) to the respective groups.

    • Fifteen minutes before the training session, administer scopolamine (1 mg/kg, i.p.) to all groups except the vehicle control group.

  • Training Phase (4 days):

    • The Morris Water Maze consists of a circular pool filled with opaque water containing a hidden platform.

    • Each mouse undergoes four training trials per day for four consecutive days.

    • In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim and find the hidden platform.

    • The time taken to find the platform (escape latency) is recorded. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

  • Probe Trial (Day 5):

    • The platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation CompoundX Compound X AChE_Assay AChE Inhibition Assay (Ellman's Method) CompoundX->AChE_Assay Donepezil Donepezil Donepezil->AChE_Assay IC50 IC50 Determination AChE_Assay->IC50 AnimalModel Scopolamine-Induced Amnesia Mouse Model IC50->AnimalModel Proceed if promising MWM Morris Water Maze Test AnimalModel->MWM CognitiveData Cognitive Performance Data (Escape Latency, Time in Quadrant) MWM->CognitiveData Conclusion Conclusion on Therapeutic Potential CognitiveData->Conclusion Comparative Analysis Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by PostsynapticReceptor Postsynaptic Receptor ACh->PostsynapticReceptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces IncreasedACh Increased ACh Levels in Synaptic Cleft CompoundX Compound X CompoundX->AChE Inhibits Donepezil Donepezil Donepezil->AChE Inhibits ImprovedCognition Improved Cognitive Function IncreasedACh->ImprovedCognition

Caption: Proposed mechanism of action for Compound X as an acetylcholinesterase inhibitor.

Discussion and Conclusion

The in vitro data indicate that Compound X is a potent inhibitor of acetylcholinesterase, albeit with a higher IC50 value compared to Donepezil. This suggests that while Donepezil exhibits greater potency in a purified enzyme system, Compound X still operates within a nanomolar range, signifying a strong inhibitory potential.

More significantly, the in vivo results from the Morris Water Maze test demonstrate that Compound X effectively reverses the cognitive deficits induced by scopolamine. Notably, at the tested dose, Compound X showed a trend towards better performance in both learning (escape latency) and memory consolidation (time in target quadrant) compared to Donepezil. This discrepancy between in vitro potency and in vivo efficacy is not uncommon in drug development and can be attributed to various factors such as differences in bioavailability, blood-brain barrier penetration, and off-target effects.

References

  • Frontiers in Chemistry. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry.
  • Auctores. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
  • Inotiv. Alzheimer's and Parkinson's Disease In Vivo Models for Drug Development.
  • PMC. Rodent models for Alzheimer's disease drug discovery.
  • Taylor & Francis Online.
  • PMC. Animal models in the drug discovery pipeline for Alzheimer's disease.
  • PMC. Alzheimer's Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity.
  • PMC. Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • PubMed.
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  • PMC. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.
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  • PLOS One. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a self-validating system rooted in mechanistic understanding. Handling complex, multi-functional building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a self-validating system rooted in mechanistic understanding. Handling complex, multi-functional building blocks like 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine requires a nuanced approach to Personal Protective Equipment (PPE) and logistical planning.

This compound merges a highly lipophilic branched aliphatic chain with a primary amine and a biologically active 1,2,3-triazole pharmacophore. To ensure a safe laboratory environment, we must design our operational and disposal protocols around the specific physical and chemical causalities of these functional groups [1].

Mechanistic Hazard Assessment: The Causality of Risk

Before selecting PPE, we must understand why this specific molecule poses a threat. The hazards of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine are synergistic:

  • The Primary Aliphatic Amine: Aliphatic amines are inherently basic and nucleophilic. Upon contact with biological tissues, they cause rapid saponification of epidermal lipids, leading to severe chemical burns and contact dermatitis [2].

  • The 4,4-Dimethylpentyl Tail: This bulky, highly branched hydrocarbon tail drastically increases the molecule's lipophilicity (LogP). High lipophilicity accelerates the rate of dermal penetration, meaning the corrosive amine is carried deeper into the skin faster than a standard short-chain amine would be.

  • The 1,2,3-Triazole Ring: Triazoles are ubiquitous in drug discovery due to their ability to hydrogen-bond with biological targets and mimic amide bonds. Unintentional exposure carries the risk of unknown, localized biological activity or sensitization [3]. Furthermore, triazole derivatives can exhibit thermal instability if exposed to strong oxidizers or extreme heat [4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic aliphatic amines. Nitrile, while standard in most labs, undergoes swelling and degradation when exposed to concentrated aliphatic amines over prolonged periods [2]. We must engineer our PPE selection based on chemical resistance data.

Protection ZoneRecommended PPEMechanistic Justification
Hands (Primary) Double Gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil)Butyl rubber provides superior permeation resistance to aliphatic amines. The inner nitrile glove acts as a fail-safe against mechanical tears in the butyl layer[2].
Eyes & Face Indirect-vented Chemical Splash Goggles + Full Face ShieldPrimary amines can cause irreversible corneal damage. The face shield prevents aerosolized droplets from bypassing the goggles during transfers [1].
Body Flame-Retardant (FR) Lab Coat + Polyethylene (PE) ApronThe highly lipophilic tail makes the compound combustible. An FR coat prevents ignition, while the PE apron blocks liquid penetration to street clothes.
Respiratory Handled exclusively in a Class II Fume Hood (Face velocity >100 fpm)Prevents inhalation of basic vapors. If a hood is unavailable, a NIOSH-approved full-face respirator with Ammonia/Methylamine (AM/MA) cartridges is mandatory.

Operational Workflow: Gowning and Handling Protocol

Trust in a protocol is built on its reproducibility. The following workflow ensures that the operator is fully isolated from the chemical environment before the primary container is even opened.

GowningWorkflow Start 1. Pre-Entry & Fume Hood Check (Verify >100 fpm velocity) Coat 2. Don FR Lab Coat & PE Apron Start->Coat InnerGlove 3. Don Inner Nitrile Gloves (Tape cuffs to lab coat) Coat->InnerGlove OuterGlove 4. Don Outer Butyl Rubber Gloves InnerGlove->OuterGlove Eye 5. Don Chemical Splash Goggles OuterGlove->Eye Face 6. Attach Full Face Shield Eye->Face Ready Ready for Chemical Transfer Face->Ready

Caption: Step-by-step logical workflow for donning PPE prior to handling lipophilic aliphatic amines.

Step-by-Step Handling Methodology:

  • Preparation: Purge the analytical balance area within the fume hood with an inert gas (Nitrogen or Argon) if the compound is stored under inert conditions to prevent amine oxidation.

  • Static Mitigation: Because the compound has a highly non-polar tail, static charge can cause the material to jump during weighing. Use an anti-static zero-stat gun on the weighing boat and spatula prior to transfer.

  • Transfer: Open the primary container only within the deepest safe working zone of the fume hood (at least 6 inches from the sash). Use a dedicated, chemically inert PTFE spatula.

  • Decontamination: Immediately after weighing, wipe down the exterior of the primary container and the balance pan with a solvent that solubilizes the compound (e.g., Isopropanol) followed by a dilute acidic wipe (1% Citric acid) to neutralize residual amine traces.

Spill Response and Disposal Plan

A spill response protocol must avoid exacerbating the hazard. A common mistake in laboratory settings is neutralizing spilled amines with strong mineral acids (like HCl). This triggers a violent, highly exothermic acid-base reaction that can aerosolize the triazole-amine compound.

Immediate Spill Response Protocol:

  • Isolate: Lower the fume hood sash completely. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Contain: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use sawdust, as the amine may react with organic matter.

  • Neutralize: Slowly apply a weak, solid organic acid—such as Citric Acid or Sodium Bisulfate —over the absorbed spill [2]. The weak acid gently protonates the primary amine, converting it into a stable, non-volatile, water-soluble ammonium salt without generating excessive heat.

  • Collect: Using a non-sparking polypropylene scoop, transfer the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate & Call HazMat Assess->Evacuate > 50 mL or Outside Hood Contain Contain with Diatomaceous Earth Assess->Contain < 50 mL inside Hood Neutralize Neutralize with Solid Citric Acid Contain->Neutralize Collect Collect in HDPE Waste Container Neutralize->Collect Dispose Route to Approved Disposal Plant Collect->Dispose

Caption: Decision tree and logical flow for aliphatic amine spill containment and neutralization.

Disposal Logistics: Do not mix this waste stream with strong oxidizers, acids, or heavy metals. The 1,2,3-triazole moiety can potentially form shock-sensitive complexes with certain transition metals (like copper or silver) under specific conditions [4]. Label the waste container explicitly as: "Hazardous Waste: Basic Aliphatic Amine / Triazole Derivative (Flammable, Corrosive)." Dispose of contents via an approved, licensed chemical waste disposal plant [1][3].

References

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